molecular formula C9H14N2 B578939 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile CAS No. 15595-72-9

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Cat. No.: B578939
CAS No.: 15595-72-9
M. Wt: 150.225
InChI Key: FHLGKVQKOGFUND-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS 15595-72-9) is a chemical compound with the molecular formula C 9 H 14 N 2 and a molecular weight of 150.22 g/mol . Its structure is based on a cyclohexene ring system and it is classified as an amino nitrile, featuring both a primary amino group and a nitrile functional group . This specific functional group composition makes it a valuable building block or intermediate in organic synthesis . The geminal dimethyl substitution at the 3-position of the ring introduces steric influence that can affect the molecule's conformation and reactivity . Researchers can leverage this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . It can undergo various chemical transformations, including oxidation to form oximes and reduction of the nitrile group to form diamines . The compound is for research use only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-amino-3,3-dimethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2/c1-9(2)5-3-4-7(6-10)8(9)11/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLGKVQKOGFUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C1N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223538
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
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Molecular Weight

150.22 g/mol
Source PubChem
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CAS No.

15595-72-9
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a key intermediate in organic synthesis. The document delves into its synthesis, structural elucidation through spectroscopic methods, and a detailed examination of its basicity. By synthesizing theoretical principles with practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective utilization of this compound in their work.

Introduction

This compound, with the chemical formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , is a cyclic enamine of significant interest in synthetic organic chemistry.[1] Its structure, featuring a gem-dimethyl substituted cyclohexene ring appended with both an amino and a cyano group at the double bond, bestows it with unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Understanding the fundamental basic properties of this molecule is paramount for its efficient handling, reaction optimization, and the rational design of synthetic pathways.

Synthesis and Structural Elucidation

The primary synthetic route to this compound is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile.[2][3] This powerful carbon-carbon bond-forming reaction is particularly well-suited for the formation of five- and six-membered rings.

Synthetic Pathway: The Thorpe-Ziegler Reaction

The synthesis commences with the base-catalyzed intramolecular cyclization of 3,3-dimethyladiponitrile. The reaction proceeds through the formation of a carbanion at the α-position to one of the nitrile groups, which then attacks the carbon of the other nitrile group. Subsequent tautomerization of the resulting imine affords the stable enamine product.


Reactant [label="3,3-Dimethyladiponitrile"]; Intermediate [label="Cyclic Imine (transient)"]; Product [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"];

Reactant -> Intermediate [label=" Base (e.g., NaH, NaNH₂)"]; Intermediate -> Product [label="Tautomerization"]; }

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.

Experimental Protocol: Synthesis of this compound
  • Materials: 3,3-dimethyladiponitrile, Sodium hydride (NaH) or Sodium amide (NaNH₂), Anhydrous solvent (e.g., Toluene, Xylene), Ethanolic HCl.

  • Procedure:

    • To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,3-dimethyladiponitrile in the same solvent is added dropwise at a controlled temperature.

    • The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the slow addition of a proton source, typically an alcohol.

    • The resulting enamine can be isolated by removing the solvent under reduced pressure and purified by crystallization or chromatography. For purification via salt formation, the crude product can be dissolved in an appropriate solvent and treated with ethanolic HCl to precipitate the hydrochloride salt, which can then be neutralized to obtain the pure enamine.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two methyl groups at the C3 position would likely appear as a singlet in the upfield region (around 1.0-1.2 ppm). The methylene protons of the cyclohexene ring would exhibit complex multiplets in the aliphatic region (approximately 1.5-2.5 ppm). The protons of the amino group are expected to give a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. Characteristic signals would include those for the two methyl carbons, the quaternary C3 carbon, the methylene carbons of the ring, the sp² hybridized carbons of the double bond (C1 and C2), and the nitrile carbon. The chemical shifts for the olefinic carbons would be significantly different, with C1 (bearing the cyano group) appearing more downfield than C2 (bearing the amino group). The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂1.0 - 1.2 (s, 6H)25 - 30
-CH₂- (ring)1.5 - 2.5 (m, 6H)20 - 40
-NH₂Variable (broad s, 2H)-
C1-CN-110 - 120
C2-NH₂-150 - 160
C3-35 - 45
-C≡N-115 - 125

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=C, and C≡N bonds.[4][5]

Table 2: Expected IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H (Amino)Stretching3300 - 3500Medium, two bands for primary amine
C-H (Aliphatic)Stretching2850 - 3000Strong
C≡N (Nitrile)Stretching2210 - 2260Medium, sharp
C=C (Alkene)Stretching1600 - 1680Medium to strong
N-H (Amino)Bending1550 - 1650Medium

2.3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (150.22). The fragmentation pattern would be characteristic of a cyclic enamine.[6] Common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, NH₃, and methyl radicals. The presence of the gem-dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl or an isopropyl group.

Basic Properties: A Detailed Analysis

The basicity of this compound is a crucial aspect of its chemical behavior, influencing its reactivity and handling. As an enamine, its basicity is more complex than that of a simple aliphatic amine.

Dual Basicity: The Nitrogen and the β-Carbon

Enamines exhibit dual basicity, with protonation possible at either the nitrogen atom or the β-carbon of the enamine double bond.

  • N-Protonation: The lone pair of electrons on the nitrogen atom can accept a proton, forming an ammonium salt. However, the delocalization of this lone pair into the π-system of the double bond reduces its availability, making the nitrogen less basic than in a comparable saturated amine.[7]

  • C-Protonation: The β-carbon of the enamine is electron-rich due to the electron-donating effect of the amino group. Protonation at this position leads to the formation of a resonance-stabilized iminium ion. This pathway is often thermodynamically favored.[8]


Enamine [label="2-Amino-3,3-dimethylcyclohex-\n1-ene-1-carbonitrile"]; N_Protonated [label="N-Protonated Species\n(Ammonium Salt)"]; C_Protonated [label="C-Protonated Species\n(Iminium Ion)"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"];

Enamine -> N_Protonated [label=" N-Protonation (Kinetically favored)"]; Enamine -> C_Protonated [label=" C-Protonation (Thermodynamically favored)"]; H_plus -> Enamine [style=invis]; }

Figure 2: Protonation sites of the enamine.

Factors Influencing Basicity

Several structural features of this compound influence its overall basicity:

  • Electron-Withdrawing Cyano Group: The cyano group (-C≡N) is a strong electron-withdrawing group. Its presence at the C1 position significantly reduces the electron density of the double bond and, through resonance and inductive effects, further decreases the basicity of both the nitrogen atom and the β-carbon.

  • Gem-Dimethyl Group: The two methyl groups at the C3 position are electron-donating through an inductive effect. This can slightly increase the electron density in the ring system, potentially enhancing the basicity to a small extent. However, steric hindrance from the gem-dimethyl group might also play a role in the accessibility of the protonation sites.

  • Hybridization: The nitrogen atom in the enamine is sp² hybridized, which has more s-character than the sp³ hybridized nitrogen of a saturated amine. The increased s-character means the lone pair is held more tightly to the nucleus, contributing to lower basicity.[9]

pKa Estimation

Applications in Drug Development and Research

The unique structural features of this compound make it a versatile building block in medicinal chemistry and drug discovery.

  • Synthesis of Fused Heterocycles: The enamine and nitrile functionalities can participate in a variety of cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many pharmaceuticals.

  • Lead Optimization: The cyclohexene ring provides a rigid scaffold that can be functionalized to explore structure-activity relationships (SAR) during lead optimization in drug development programs.

  • Precursor to Novel Amines and Nitriles: The amino and nitrile groups can be further transformed into a wide array of other functional groups, expanding its utility as a synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical entity with distinct basic properties arising from its enamine structure. A thorough understanding of its synthesis via the Thorpe-Ziegler reaction, its spectroscopic characteristics, and the nuances of its dual basicity is essential for its effective application in research and development. This guide provides a foundational framework for scientists and researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel molecules with potential applications in medicine and materials science.

References

  • Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. LXXXVI. The mass spectrometric fragmentation of enamines. Journal of the American Chemical Society, 87(24), 5752-5756.
  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Randall, E. W., Yoder, C. H., & Zuckerman, J. J. (1966). Proton magnetic resonance and basicity studies of linear and cyclic gem-diamine derivatives of elements in Group IV. Inorganic Chemistry, 5(12), 2240-2242.
  • 2-Amino-1-cyclohexene-1-carbonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Lorente, A., Galan, C., Fonseca, I., & Sanz-Aparicio, J. (1993). 1-Aminocyclohexene-2,4-dicarbonitrile derivatives. Syntheses and structural study. Canadian Journal of Chemistry, 71(10), 1599-1606.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Sosnova, A., Mazur, D., & Lebedev, A. T. (2020). Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. Rapid Communications in Mass Spectrometry, 34(S2), e8729.
  • LibreTexts. (2020, May 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

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  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

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  • chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Alajarín, M., Ortín, M. M., & Vidal, Á. (2021). Relative Stability and Basicity of Enamines from Aminocatalysts. The Journal of Organic Chemistry, 86(15), 10189-10200.
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  • PubChem. (n.d.). 2-Aminocyclohexane-1-carbonitrile. Retrieved from [Link]

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  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31221-31236.
  • Trost, B. M., & Calkins, T. L. (2010). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic letters, 12(8), 1888-1891.
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A Comprehensive Technical Guide to 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS: 15595-72-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 15595-72-9), a functionalized cyclic β-enaminonitrile. Enaminonitriles are highly versatile and valuable intermediates in modern organic synthesis, serving as pivotal building blocks for a wide array of nitrogen-containing heterocyclic compounds.[1][2] This guide delineates the primary synthetic pathway to this molecule, the intramolecular Thorpe-Ziegler reaction, including its underlying mechanism and a representative experimental protocol. Furthermore, it covers the expected spectroscopic characteristics for structural elucidation, explores the compound's reactivity and synthetic potential, and outlines essential safety and handling protocols. The information herein is intended to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in research and development settings.

Chemical Identity and Properties

This compound is a structurally defined organic molecule featuring a cyclohexene backbone substituted with an amino group, a nitrile group, and two methyl groups at the C3 position.

PropertyValueSource
CAS Number 15595-72-9[3]
Molecular Formula C₉H₁₄N₂[3]
Molecular Weight 150.22 g/mol [3]
IUPAC Name This compoundN/A
Canonical SMILES CC1(CCCC(=C1N)C#N)C[3]
Physical State Solid (predicted)N/A
Solubility Expected to be soluble in organic solvents like THF, Dichloromethane, and Ethyl Acetate.N/A

Note: Experimental data for physical properties such as melting point and boiling point are not extensively documented in publicly available literature.

Synthesis and Mechanism: The Thorpe-Ziegler Reaction

The most direct and established method for synthesizing cyclic β-enaminonitriles, including the title compound, is the Thorpe-Ziegler reaction.[4][5] This reaction is an intramolecular variant of the Thorpe condensation, which facilitates the cyclization of α,ω-dinitriles under basic conditions to form a stable, conjugated enamine system.[6][7] For the synthesis of this compound, the required precursor is 4,4-dimethylhexanedinitrile.

Reaction Mechanism

The Thorpe-Ziegler reaction proceeds via a classical, base-catalyzed ionic mechanism.[6] The key steps are as follows:

  • Deprotonation: A strong, non-nucleophilic base (e.g., Sodium Hydride, LHMDS) abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion (nitrile enolate).[6][7]

  • Intramolecular Nucleophilic Addition: The resulting carbanion performs an intramolecular nucleophilic attack on the electrophilic carbon of the second nitrile group, forming a cyclic imine intermediate.[6]

  • Tautomerization: A final proton transfer and tautomerization from the initial cyanoimine to the more thermodynamically stable, conjugated β-enaminonitrile yields the final product.[6][7] The enamine tautomer is heavily favored due to the stability conferred by the π-conjugated system.[6]

Caption: Thorpe-Ziegler reaction mechanism for synthesis.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for the Thorpe-Ziegler cyclization.[5][7]

  • Materials & Equipment:

    • 4,4-dimethylhexanedinitrile (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Preparation: A three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous toluene.

    • Reagent Addition: The precursor, 4,4-dimethylhexanedinitrile (1.0 eq), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension at room temperature under an inert atmosphere. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

    • Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Quenching: Upon completion, the reaction is cooled to 0 °C in an ice bath and cautiously quenched by the slow addition of ethanol to destroy excess NaH, followed by the addition of water.

    • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product relies on a combination of spectroscopic techniques. The following are predicted data based on the compound's structure.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The absence of a strong carbonyl absorption is a key indicator that the reaction has proceeded correctly.[8]

Wavenumber (cm⁻¹)Functional GroupDescription
3450 - 3300N-HTwo distinct bands for the primary amine (asymmetric and symmetric stretching)
2960 - 2850C-HAliphatic C-H stretching from methyl and methylene groups
~2210C≡NStrong, sharp absorption for the nitrile group
~1640C=CAlkene C=C stretching, part of the conjugated enamine system
~1580N-HN-H bending (scissoring) vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the carbon skeleton and proton environments.

  • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignment
~4.5 - 5.5broad singlet2H-NH₂
~2.1 - 2.3triplet2H-CH₂ -C=C (Allylic)
~1.6 - 1.8multiplet2H-CH₂ -CH₂-C(CH₃)₂
~1.4 - 1.6triplet2HC=C-CH₂-CH₂
~1.0singlet6H-C(CH₃ )₂
  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms.

Predicted δ (ppm)Carbon TypeAssignment
~160QuaternaryC -NH₂ (C2)
~120QuaternaryC ≡N
~90QuaternaryC =C-CN (C1)
~35QuaternaryC (CH₃)₂ (C3)
~38MethyleneC H₂ (C4)
~30MethyleneC H₂ (C6)
~28Methyl-C(C H₃)₂
~19MethyleneC H₂ (C5)

Reactivity and Synthetic Utility

β-Enaminonitriles are powerful and versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[1][9] They can act as precursors for a vast range of heterocyclic systems, making them highly valuable in drug discovery and materials science.[9][10]

  • Nucleophilic Character: The amino group and the β-carbon of the enamine system are nucleophilic, allowing for reactions with various electrophiles.

  • Electrophilic Character: The nitrile group is electrophilic and can be targeted by nucleophiles or undergo cycloaddition reactions.[1]

  • Synthetic Applications: This compound is an ideal starting material for constructing more complex molecular scaffolds, such as:

    • Pyrimidines: By reacting with amidines or related compounds.

    • Pyridines: Through cyclocondensation reactions with 1,3-dicarbonyl compounds.

    • Pyrazoles: Reaction with hydrazine derivatives can lead to pyrazole ring formation.[10]

Synthetic_Utility Start 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Pyridines Fused Pyridines Start->Pyridines + 1,3-Dicarbonyl (Cyclocondensation) Pyrimidines Fused Pyrimidines Start->Pyrimidines + Amidine/Urea (Cyclization) Pyrazoles Fused Pyrazoles Start->Pyrazoles + Hydrazine (Condensation) Other Other Complex Heterocycles Start->Other + Various Reagents (e.g., Isothiocyanates)

Caption: Synthetic pathways from the title compound.

Safety and Handling

  • Hazard Identification:

    • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11][13]

    • Irritation: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][15]

    • Sensitization: May cause an allergic skin reaction.[11]

  • Recommended Precautions and Personal Protective Equipment (PPE):

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11][15] Avoid all skin contact.

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11]

Conclusion

This compound is a synthetically accessible and highly valuable molecular building block. Its preparation via the robust Thorpe-Ziegler cyclization provides an efficient entry point to this versatile enaminonitrile. The compound's rich reactivity, stemming from its multiple functional groups, makes it an attractive precursor for the synthesis of diverse and complex heterocyclic structures relevant to pharmaceutical and materials science research. Adherence to appropriate safety protocols is essential when handling this and related compounds.

References

  • Thorpe reaction. (2026, January 8). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 16, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

  • The Chemical Synthesis Pathway of 2-Amino-1-cyclopentene-1-carbonitrile. (n.d.). Hopax. Retrieved January 16, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved January 16, 2026, from [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Advances. NIH. Retrieved January 16, 2026, from [Link]

  • The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. (n.d.). Chemical Reviews. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Process for producing aliphatic tricarbonitriles. (n.d.). Google Patents.
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Advances. RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). Compo Expert. Retrieved January 16, 2026, from [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013, January). Molecules. ResearchGate. Retrieved January 16, 2026, from [Link]

  • HNMR Practice 1. (n.d.). OpenOChem Learn. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). Amaybio. Retrieved January 16, 2026, from [Link]

  • 3-Cyclohexene-1-carbonitrile, 3,5-dimethyl-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). ACS Omega. PubMed Central. Retrieved January 16, 2026, from [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023, November 15). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). Molecules. MDPI. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 16, 2026, from [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 16, 2026, from [Link]

  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). (n.d.). Chemistry of Heterocyclic Compounds. Springer. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Approach

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a substituted α-cyanoenamine, a structural motif of significant interest in medicinal chemistry and organic synthesis. The enamine and nitrile functionalities offer multiple avenues for further chemical modification, making it a potentially valuable building block. The gem-dimethyl group at the 3-position introduces steric hindrance that can influence the molecule's conformation and reactivity, a feature often exploited in the design of bioactive compounds.

Given the absence of a documented synthesis, a logical and efficient approach is a one-pot reaction from the readily available precursor, 3,3-dimethylcyclohexanone. This strategy, a variation of the Strecker synthesis, involves the in-situ formation of an intermediate which is then trapped by a cyanide source. This method is favored for its atom economy and operational simplicity.

Proposed Synthesis and Mechanistic Insights

The proposed synthesis of this compound proceeds via a one-pot reaction of 3,3-dimethylcyclohexanone with an ammonia source and a cyanide donor. Trimethylsilyl cyanide (TMSCN) is selected as the cyanide source due to its solubility in organic solvents and its ability to act as both a cyanide donor and a water scavenger.

Reaction Pathway and Mechanism

The reaction is proposed to proceed through the following key steps:

  • Imine Formation: 3,3-dimethylcyclohexanone reacts with ammonia (generated in situ from an ammonium salt or used directly) to form the corresponding imine. This reaction is typically catalyzed by a Lewis acid or a dehydrating agent. The use of TMSCN can also facilitate this step by reacting with the ketone to form a silylated cyanohydrin, which is more susceptible to nucleophilic attack by ammonia.

  • Nucleophilic Addition of Cyanide: The cyanide ion, delivered from TMSCN, then attacks the electrophilic carbon of the imine. This step forms the α-aminonitrile intermediate.

  • Tautomerization: The initial α-aminonitrile can then tautomerize to the more stable, conjugated this compound. This tautomerization is favored by the formation of a conjugated system involving the double bond, the nitrile group, and the lone pair of the amino group.

G

G

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative approach for the synthesis of the target molecule is the Thorpe-Ziegler reaction.[1][2][3] This intramolecular cyclization of a dinitrile would, after hydrolysis, yield a cyclic ketone. However, the reaction can be stopped at the cyclic β-enaminonitrile stage.[4][5]

For the synthesis of this compound, the required precursor would be 3,3-dimethyladiponitrile. The reaction is typically carried out in the presence of a strong, non-nucleophilic base such as sodium hydride or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF.

While a viable route, the synthesis of the starting dinitrile adds extra steps compared to the more direct one-pot approach from the corresponding ketone.

Experimental Protocol (Proposed)

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Proposed QuantityMoles (mmol)
3,3-DimethylcyclohexanoneC₈H₁₄O126.201.26 g10
Ammonium ChlorideNH₄Cl53.490.80 g15
Trimethylsilyl cyanide(CH₃)₃SiCN99.211.49 g15
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-
Anhydrous MgSO₄----
Silica Gel (230-400 mesh)----
Hexanes/Ethyl Acetate----

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3,3-dimethylcyclohexanone (1.26 g, 10 mmol) and anhydrous THF (50 mL).

  • Add ammonium chloride (0.80 g, 15 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.49 g, 15 mmol) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Predicted Characterization Data

Based on the structure of this compound and spectroscopic data from analogous compounds, the following characteristic spectral data are predicted.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR Singlet for the two methyl groups (approx. 1.0-1.2 ppm). Multiplets for the cyclohexene ring protons. A broad singlet for the NH₂ protons (exchangeable with D₂O).
¹³C NMR Quaternary carbon for the C(CH₃)₂ group. Signals for the cyclohexene ring carbons. A signal for the nitrile carbon (approx. 118-122 ppm). Signals for the C=C double bond carbons.
IR (Infrared) N-H stretching bands (approx. 3300-3500 cm⁻¹). C≡N stretching band (approx. 2180-2220 cm⁻¹). C=C stretching band (approx. 1600-1650 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₄N₂ (150.22 g/mol ).

Safety Considerations

  • Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This entire procedure must be carried out in a well-ventilated fume hood. All glassware should be quenched with a bleach solution before cleaning.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This technical guide outlines a scientifically sound and detailed protocol for the synthesis of this compound. The proposed one-pot synthesis from 3,3-dimethylcyclohexanone offers an efficient and direct route to this valuable synthetic intermediate. The provided mechanistic insights, detailed experimental procedure, and predicted characterization data serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I.

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a cyclic enamine of interest to researchers and professionals in drug development and organic synthesis. With a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , this molecule presents a unique combination of functional groups—an enamine, an α,β-unsaturated nitrile, and a gem-dimethyl substituted cyclohexene ring—that require a multi-faceted analytical approach for unambiguous characterization.[1] This guide moves beyond a simple listing of techniques, offering a rationale for the application of each method and a predictive interpretation of the expected data, grounded in established spectroscopic principles.

Strategic Approach to Synthesis: The Thorpe-Ziegler Cyclization

A logical and efficient synthetic route to this compound is the Thorpe-Ziegler reaction. This powerful intramolecular cyclization of a dinitrile is a cornerstone method for creating cyclic enamines and their corresponding ketones.[2][3][4][5][6] The reaction proceeds via a base-catalyzed self-condensation of an aliphatic dinitrile.[2][3]

The proposed precursor for this synthesis is 4,4-dimethyl-1,6-hexanedinitrile. The reaction mechanism involves the deprotonation of a carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. The resulting imine intermediate then tautomerizes to the more stable, conjugated enamine product.[3][4]

Experimental Protocol: Proposed Synthesis
  • Reactant Preparation: Dissolve 4,4-dimethyl-1,6-hexanedinitrile in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon).

  • Base Addition: Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and carefully quench the excess base with a proton source (e.g., ethanol, followed by water).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis via Thorpe-Ziegler Cyclization precursor 4,4-dimethyl-1,6-hexanedinitrile base Strong Base (e.g., NaH) precursor->base Deprotonation intermediate Cyclic Imine Intermediate base->intermediate Intramolecular Cyclization product 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile intermediate->product Tautomerization

Caption: Proposed synthetic pathway for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first crucial step to confirm the molecular weight and elemental composition. The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, which is consistent with the calculated 150 g/mol . This adheres to the "nitrogen rule".[7][8]

Predicted Mass Spectrum Data
m/z ValuePredicted IdentityRationale
150[M]⁺Molecular Ion Peak. Expected to be of moderate intensity in cyclic amines.[8]
135[M-CH₃]⁺Loss of a methyl radical from the gem-dimethyl group. This is a common fragmentation pathway for molecules with tertiary or quaternary carbons.
123[M-HCN]⁺Loss of hydrogen cyanide, a characteristic fragmentation for nitriles.
95[M-C₄H₇]⁺Alpha-cleavage adjacent to the amine, leading to the loss of the C4-C5-C6 fragment as a radical.
82Retro-Diels-AlderA potential fragmentation of the cyclohexene ring, though less common than alpha-cleavage in amines.

Experimental Protocol: GC-MS Analysis

  • Sample Introduction: Introduce a dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) into the GC inlet.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-400.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the N-H, C≡N, and C=C bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupPredicted CharacteristicsRationale
3450-3300N-H StretchTwo distinct, sharp to medium bands.Characteristic of a primary amine (-NH₂).[3]
2960-2850C-H StretchMultiple sharp bands.Aliphatic C-H stretching from the cyclohexene ring and methyl groups.
~2215C≡N StretchStrong, sharp absorption.The nitrile stretch is lowered from the typical ~2250 cm⁻¹ due to conjugation with the C=C double bond.[6][9]
~1640C=C StretchMedium to strong absorption.Alkene stretch, often intensified by conjugation with the amine and nitrile groups.
~1580N-H BendMedium absorption.Scissoring vibration of the primary amine.[3]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a thin film of the neat liquid or solid compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments, is the most powerful technique for the complete and unambiguous structural elucidation of this compound.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a key building block in synthetic organic chemistry. The document elucidates the compound's structural features, stereochemistry, and electronic properties. It further details a robust synthetic protocol via the Thorpe-Ziegler reaction, outlines key spectroscopic characterization data for structural verification, and discusses the molecule's significance for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Enaminonitrile Scaffold

This compound (CAS No: 15595-72-9) belongs to the β-enaminonitrile class of compounds.[1] This structural motif is of considerable interest in medicinal chemistry and materials science due to its versatile reactivity and prevalence in various bioactive molecules.[2] The conjugated system formed by the amine, the double bond, and the nitrile group imparts unique electronic properties, making it a valuable precursor for the synthesis of diverse heterocyclic systems, including pyrimidines and pyridines.[2] The gem-dimethyl group at the 3-position introduces specific steric constraints that influence the molecule's conformation and reactivity, making a detailed understanding of its structure crucial for predictable synthetic outcomes.

This guide serves as a technical resource for researchers, providing foundational knowledge on the molecule's synthesis, structural properties, and analytical characterization.

Molecular Structure and Properties

The structural integrity of this compound is defined by the interplay of its functional groups and the cyclohexene ring.

Key Structural Identifiers:

PropertyValueSource
CAS Number 15595-72-9[1]
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
SMILES CC1(CCCC(=C1N)C#N)C[1]

2.1. Core Functionality: The β-Enaminonitrile System

The defining feature of this molecule is the β-enaminonitrile moiety. Spectroscopic studies have confirmed that the enamine tautomer is the major and more stable form over the alternative cyanoimine structure.[3] This stability arises from the extended π-conjugation across the N-C=C-C≡N system.[2][3] This conjugation results in a planar arrangement of these atoms, which influences the overall shape of the cyclohexene ring.

2.2. The Cyclohexene Ring and Conformational Analysis

The presence of the endocyclic double bond forces the cyclohexene ring into a pseudo-chair or sofa conformation. X-ray crystallographic studies on similar substituted 1-aminocyclohexene structures have shown a preference for a sofa conformation in the solid state.[4] The gem-dimethyl group at the C3 position significantly impacts this conformation. These bulky groups can introduce steric strain, influencing the orientation of adjacent substituents and the overall three-dimensional shape of the molecule. This steric hindrance is a critical factor in predicting the molecule's reactivity in subsequent synthetic transformations.

Synthesis via Intramolecular Thorpe-Ziegler Reaction

The most direct and established route to this compound is the intramolecular Thorpe-Ziegler reaction.[5][6] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of an α,ω-dinitrile.[3]

3.1. Reaction Principle and Mechanism

The Thorpe-Ziegler reaction proceeds through a well-defined ionic mechanism initiated by a strong base.[2][3]

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), abstracts an acidic α-proton from one of the nitrile groups of the precursor dinitrile.[2] This generates a resonance-stabilized carbanion.

  • Intramolecular Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step forms the six-membered ring.

  • Tautomerization: The initial cyclized product is a cyclic imine, which rapidly tautomerizes to the more stable, conjugated β-enaminonitrile product.[3]

3.2. Synthetic Workflow Diagram

Thorpe_Ziegler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 4,4-Dimethylpimelonitrile (Precursor) Deprotonation Deprotonation at α-carbon Start->Deprotonation + Base in Solvent Base Strong Base (e.g., NaH, LHMDS) Solvent Aprotic Solvent (e.g., THF, Toluene) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Tautomerization Tautomerization to Enamine Cyclization->Tautomerization Quench Reaction Quench (e.g., H₂O, NH₄Cl) Tautomerization->Quench Extraction Solvent Extraction Quench->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Product This compound Purification->Product

Sources

An In-depth Technical Guide to the Properties, Synthesis, and Applications of C₉H₁₄N₂ Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical formula C₉H₁₄N₂, exploring the diverse properties, synthesis, and applications of its prominent isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Isomeric Landscape of C₉H₁₄N₂

The molecular formula C₉H₁₄N₂ represents a diverse array of structural isomers, each with unique physicochemical properties and potential applications. The presence of nine carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms allows for a wide range of structural possibilities, from simple substituted phenylhydrazines and diamines to more complex heterocyclic systems. This guide will focus on several key isomers that have garnered scientific interest, either due to their historical significance in medicine or their potential as building blocks in modern chemistry.

The primary classes of C₉H₁₄N₂ isomers that will be explored in detail include:

  • Phenylhydrazine Derivatives: Notably, Pheniprazine, a compound with a significant, albeit controversial, history in pharmacology.

  • Diaminobenzene Derivatives: Including N,N-diethyl-p-phenylenediamine and 4-tert-butyl-1,2-diaminobenzene, which serve as important intermediates in various chemical industries.

  • Heterocyclic Isomers: A brief exploration of potential isomers within the pyrimidine and quinoxaline families, highlighting their synthetic accessibility and pharmacological relevance.

This guide will systematically dissect the properties of these isomers, providing a foundation for their practical application and further research.

I. Phenylhydrazine Derivatives: A Case Study of Pheniprazine

Pheniprazine, chemically known as (1-methyl-2-phenylethyl)hydrazine, is a prominent isomer of C₉H₁₄N₂. It is a hydrazine derivative of amphetamine and gained notoriety in the mid-20th century as a potent monoamine oxidase inhibitor (MAOI).[1]

A. Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Weight 150.22 g/mol [2]
CAS Number 55-52-7[2]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Spectroscopic Data:

  • ¹H NMR: Data available through spectral databases.[3]

  • ¹³C NMR: Data available through spectral databases.[3]

  • Mass Spectrometry (GC-MS): Data available in the PubChem database.[3]

  • Infrared (IR) Spectroscopy: Data available in the PubChem database.[3]

B. Synthesis of Pheniprazine

A common synthetic route to pheniprazine involves the reduction of the corresponding hydrazone, which can be formed from the reaction of a ketone with hydrazine.

Experimental Protocol: Synthesis of Pheniprazine (Illustrative)

Step 1: Formation of Phenylacetone Hydrazone

  • In a round-bottom flask, dissolve phenylacetone in ethanol.

  • Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours to allow for the formation of the hydrazone.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the crude hydrazone with a suitable organic solvent (e.g., diethyl ether) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazone.

Step 2: Reduction to Pheniprazine

  • Dissolve the crude phenylacetone hydrazone in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude pheniprazine by distillation under reduced pressure or by column chromatography.

Figure 1: General synthesis scheme for Pheniprazine.

C. Pharmacological Profile and Mechanism of Action

Pheniprazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[1] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By irreversibly inhibiting MAO, pheniprazine leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4] The hydrazine moiety of pheniprazine forms a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[4]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Increased Monoamines Vesicle->MA_synapse Release Pheniprazine Pheniprazine Pheniprazine->MAO Irreversible Inhibition Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Transduction Signal Transduction

Sources

Enaminonitriles: Versatile Synthons in Modern Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Introduction

Enaminonitriles are a fascinating and highly versatile class of organic compounds characterized by an amino group and a nitrile group attached to a carbon-carbon double bond. This unique structural arrangement imparts a rich and varied reactivity, making them powerful intermediates in the synthesis of a wide array of carbocyclic and heterocyclic compounds.[1] Their significance is particularly pronounced in the field of medicinal chemistry, where they serve as key building blocks for the construction of diverse molecular scaffolds with a broad spectrum of biological activities.[2][3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of enaminonitriles, with a focus on their pivotal role in drug discovery and development.

Core Concepts: Structure and Reactivity

The characteristic feature of an enaminonitrile is the conjugated system formed by the amino group, the double bond, and the nitrile group. This conjugation results in a unique electronic distribution, with the amino group acting as an electron-donating group and the nitrile group as an electron-withdrawing group. This push-pull electronic effect governs their reactivity, making the β-carbon of the double bond susceptible to nucleophilic attack and the amino group prone to reaction with electrophiles. Furthermore, the nitrile group itself can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.[5][6]

Synthetic Methodologies

Several synthetic strategies have been developed for the efficient preparation of enaminonitriles. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Thorpe-Ziegler Reaction

A classical and widely employed method for the synthesis of β-enaminonitriles is the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles possessing an α-hydrogen.[7][8] The reaction proceeds through the formation of a carbanion, which then attacks the nitrile group of a second molecule. The resulting imine intermediate tautomerizes to the more stable enamine form.[7][9]

An intramolecular version of this reaction, known as the Thorpe-Ziegler cyclization, is particularly useful for the synthesis of cyclic enaminonitriles from α,ω-dinitriles.[9][10][11] This method has been successfully applied to the synthesis of various ring sizes, including macrocycles.[7]

Protocol: Synthesis of a β-Enaminonitrile via Thorpe Reaction [7]

  • Materials: Aliphatic nitrile, sodium ethoxide, ethanol.

  • Procedure:

    • Dissolve the aliphatic nitrile in absolute ethanol.

    • Add a catalytic amount of sodium ethoxide to the solution.

    • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired β-enaminonitrile.

Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes, which are themselves a class of enaminonitriles.[12][13] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[14][15] The reaction is believed to proceed through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[12][16]

Protocol: Synthesis of a 2-Aminothiophene via Gewald Reaction [14][15]

  • Materials: Ketone or aldehyde, α-cyanoester (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, a base (e.g., morpholine or triethylamine), and a solvent (e.g., ethanol or dimethylformamide).

  • Procedure:

    • Combine the ketone/aldehyde, α-cyanoester, and elemental sulfur in the chosen solvent.

    • Add the base to the mixture and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

    • Wash the solid with water and a suitable organic solvent (e.g., cold ethanol).

    • Recrystallize the crude product to obtain the pure 2-aminothiophene derivative.

Other Synthetic Approaches

Beyond the Thorpe-Ziegler and Gewald reactions, other methods for enaminonitrile synthesis include the condensation of active methylene compounds with orthoesters, and the reaction of β-keto nitriles with amines.[17][18] Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly approach for the preparation of enaminonitriles, often leading to shorter reaction times and higher yields.[15][19]

Reactivity and Applications in Heterocyclic Synthesis

The true power of enaminonitriles lies in their ability to serve as versatile precursors for the synthesis of a vast array of heterocyclic compounds.[1][4][20] The presence of multiple reactive sites allows for a variety of cyclization strategies.

Synthesis of Pyrazoles and Isoxazoles

Enaminonitriles can react with hydrazine derivatives to yield aminopyrazoles, a class of compounds with significant pharmacological importance.[21][22][23] Similarly, reaction with hydroxylamine affords isoxazole derivatives.[3]

Synthesis of Pyrimidines and Pyridines

The reaction of enaminonitriles with various dinucleophiles, such as amidines or guanidines, provides a straightforward route to substituted pyrimidines.[17][24] Furthermore, enaminonitriles can undergo cyclocondensation reactions to form pyridine and quinoline derivatives.[18]

Synthesis of Fused Heterocyclic Systems

Enaminonitriles are excellent starting materials for the synthesis of fused heterocyclic systems. For instance, they can be utilized in the preparation of thienopyrimidines, pyrazolopyrimidines, and triazolopyrimidines, many of which exhibit interesting biological activities.[3][24][25]

Role in Drug Discovery and Medicinal Chemistry

The structural diversity that can be achieved from enaminonitrile precursors has made them invaluable in the field of drug discovery.[2][4] Many enaminonitrile-derived heterocycles have demonstrated a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have reported the synthesis of enaminonitrile derivatives with potent anticancer properties. For example, certain aminothiazole and tetrahydrobenzo[b]thiophene derivatives synthesized from enaminonitriles have shown significant in vitro activity against various cancer cell lines, including prostate and breast cancer.[2][26][27][28]

Antimicrobial Activity

Enaminonitrile-derived heterocycles have also been investigated for their antimicrobial properties. Pyrazole, isoxazole, and pyrimidine derivatives incorporating a benzothiazole moiety, synthesized from an enaminonitrile intermediate, have been evaluated as antimicrobial agents.[3][24] Additionally, certain pyrazole derivatives have shown promising antibacterial and antifungal activities.[29]

Other Therapeutic Applications

The applications of enaminonitriles in medicinal chemistry extend beyond anticancer and antimicrobial agents. For instance, aminopyrazole derivatives are key intermediates in the synthesis of well-known drugs like Viagra and allopurinol.[22] The versatility of enaminonitrile chemistry continues to be explored for the development of new therapeutic agents targeting a variety of diseases.

Data Presentation

Table 1: Representative Biologically Active Compounds Derived from Enaminonitriles
Compound ClassPrecursorBiological ActivityReference
AminothiazolesEnaminonitrile acrylamide derivativeAnticancer (Prostate)[2][28]
Tetrahydrobenzo[b]thiophenesβ-EnaminonitrileAnticancer (Breast, Liver)[26][27]
Pyrazoles, Isoxazoles, PyrimidinesEnaminonitrile with benzothiazole moietyAntimicrobial[3][24]
4-AminopyrazolesEnaminonitrilesPrecursors for Viagra, Allopurinol[22]
Pyrazole Derivatives5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileAntibacterial, Antifungal[29]

Experimental Workflows and Diagrams

Diagram 1: General Synthetic Pathways from Enaminonitriles

G cluster_reactions Cyclization Reactions cluster_products Heterocyclic Products Enaminonitrile Enaminonitrile Hydrazine Hydrazine/ Derivatives Enaminonitrile->Hydrazine Hydroxylamine Hydroxylamine Enaminonitrile->Hydroxylamine Amidine_Guanidine Amidines/ Guanidines Enaminonitrile->Amidine_Guanidine Dinucleophiles Other Dinucleophiles Enaminonitrile->Dinucleophiles Pyrazoles Pyrazoles Hydrazine->Pyrazoles Isoxazoles Isoxazoles Hydroxylamine->Isoxazoles Pyrimidines Pyrimidines Amidine_Guanidine->Pyrimidines Fused_Systems Fused Heterocycles Dinucleophiles->Fused_Systems

Caption: Versatility of enaminonitriles in heterocyclic synthesis.

Diagram 2: Thorpe-Ziegler Cyclization Workflow

G Start α,ω-Dinitrile Base Base (e.g., NaH, LHMDS) Start->Base Deprotonation α-Deprotonation Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Enaminonitrile Cyclic β-Enaminonitrile Cyclization->Enaminonitrile Hydrolysis Acidic Hydrolysis Enaminonitrile->Hydrolysis Ketone Cyclic Ketone Hydrolysis->Ketone

Caption: Stepwise process of the Thorpe-Ziegler reaction.

Conclusion

Enaminonitriles represent a cornerstone in modern synthetic organic and medicinal chemistry. Their facile synthesis, coupled with their diverse reactivity, provides access to a vast chemical space of heterocyclic compounds. The continued exploration of enaminonitrile chemistry is poised to yield novel molecular entities with significant therapeutic potential, underscoring their enduring importance in the quest for new and effective medicines.

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The Pivotal Role of the Nitrile Group in Organic Compounds: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword

In the vast landscape of organic chemistry, few functional groups offer the versatility and profound impact of the nitrile moiety (-C≡N). Its unique electronic structure and reactivity have positioned it as a cornerstone in synthetic chemistry, a critical pharmacophore in medicinal chemistry, and a valuable component in materials science. This guide provides an in-depth exploration of the nitrile group, moving beyond introductory concepts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, explore its application in complex molecular design, and provide detailed protocols for its key transformations.

I. The Fundamental Nature of the Nitrile Group: Structure and Electronic Profile

The nitrile functional group is characterized by a carbon atom triple-bonded to a nitrogen atom.[1][2] This arrangement dictates its fundamental properties. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with an R-C-N bond angle of 180°.[3][4] This linearity has significant implications for molecular architecture and packing in materials.

The defining feature of the nitrile group is its strong polarity.[4] Nitrogen, being more electronegative than carbon, withdraws electron density, creating a significant dipole moment with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the nitrogen.[5][6] This inherent polarity renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

Key Physicochemical Properties:
PropertyValue/DescriptionSignificance
Bond Length (C≡N) ~1.16 ÅThe short and strong triple bond contributes to the group's stability.[2]
Hybridization spLeads to a linear geometry, influencing molecular shape.[3][4]
Polarity HighThe carbon is electrophilic, and the nitrogen is nucleophilic/basic.[4]
Basicity WeakThe lone pair on nitrogen resides in an sp orbital, making it less available for protonation compared to sp3-hybridized amines.[3]

The electronic properties of the nitrile group can be visualized through its resonance structures, which highlight the electrophilic nature of the carbon atom.[4]

NitrileResonance cluster_0 Resonance Structures of the Nitrile Group R-C≡N R-C≡N R-C+=N⁻ R-C⁺=N⁻ R-C≡N->R-C+=N⁻

Caption: Resonance delocalization in the nitrile group.

II. The Nitrile Group as a Synthetic Chameleon: A Hub of Reactivity

The nitrile group's rich reactivity stems from its electrophilic carbon, the nucleophilicity of the nitrogen lone pair, and the acidity of α-protons. This allows it to serve as a precursor to a wide array of other functional groups.[2][7]

A. Electrophilic Nature: Gateway to Diverse Functionalities

The primary mode of reactivity for nitriles involves nucleophilic addition to the electrophilic carbon.[7][8] This initial addition can be followed by further transformations, leading to a variety of important organic molecules.

1. Hydrolysis to Carboxylic Acids and Amides

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids.[1][3] This can be achieved under either acidic or basic conditions, typically requiring heat.[9] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly with basic hydrolysis.[10][11]

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water.[3][12]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

  • Setup: A mixture of benzonitrile (1 equivalent), concentrated hydrochloric acid (2 equivalents), and water is heated under reflux.

  • Reaction: The mixture is refluxed for several hours until the oily layer of benzonitrile disappears.

  • Workup: Upon cooling, the benzoic acid crystallizes. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

AcidHydrolysis start Nitrile step1 Protonation of Nitrogen start->step1 H⁺ step2 Nucleophilic attack by H₂O step1->step2 step3 Proton transfer step2->step3 step4 Tautomerization to Amide step3->step4 step5 Further Hydrolysis step4->step5 H₂O, H⁺, Δ end Carboxylic Acid step5->end

Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as the hydroxide ion, directly attacks the electrophilic carbon of the nitrile.[3][8] Subsequent protonation and tautomerization yield the amide, which is then hydrolyzed to the carboxylate salt.[10] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[9]

2. Reduction to Primary Amines

Nitriles can be readily reduced to primary amines, providing a valuable synthetic route to this important class of compounds.[3][5]

  • Using Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[13][14] The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon.[15]

Experimental Protocol: LiAlH₄ Reduction of Propionitrile to Propylamine

  • Setup: A solution of propionitrile in a dry, aprotic solvent like diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period.

  • Workup: The reaction is carefully quenched by the sequential addition of water and then an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is removed to yield the primary amine.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.[14][16] It is often the preferred method in industrial settings due to the high cost of LiAlH₄.[14]

3. Addition of Organometallic Reagents to form Ketones

Grignard reagents and organolithium compounds add to the electrophilic carbon of nitriles to form an imine anion intermediate.[3][17] Subsequent hydrolysis of this intermediate yields a ketone.[6][18] This reaction is a powerful tool for carbon-carbon bond formation.

Mechanism of Organometallic Addition: The reaction begins with the nucleophilic attack of the organometallic reagent on the nitrile carbon.[3] This forms an imine salt, which upon aqueous workup, is hydrolyzed to a ketone.[4][17]

GrignardReaction start Nitrile + R'-MgX step1 Nucleophilic Addition start->step1 step2 Imine Salt Intermediate step1->step2 step3 Hydrolysis (H₃O⁺) step2->step3 end Ketone step3->end

Caption: Synthesis of ketones from nitriles via Grignard reagents.

4. Partial Reduction to Aldehydes

Using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of nitriles to aldehydes.[13] The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed to the aldehyde during aqueous workup.[13][15]

B. Nucleophilic Character and α-Acidity

While the electrophilicity of the carbon is dominant, the nitrogen lone pair can act as a nucleophile in certain reactions, such as in the Ritter reaction where it attacks a carbocation.[19]

Furthermore, the protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base.[7] This generates a carbanion that can participate in various carbon-carbon bond-forming reactions.

The Thorpe-Ziegler Reaction

A classic example showcasing the α-acidity of nitriles is the Thorpe-Ziegler reaction.[20] This is the intramolecular version of the Thorpe reaction, where a dinitrile is treated with a base to form a cyclic α-cyano ketone after hydrolysis.[20][21] This reaction is particularly useful for the synthesis of five- to eight-membered rings and macrocycles.[22]

Mechanism of the Thorpe-Ziegler Reaction: The reaction is initiated by the deprotonation of an α-carbon to form a carbanion.[23] This carbanion then undergoes an intramolecular nucleophilic attack on the other nitrile group, leading to cyclization.[21][23]

III. The Nitrile Group in Drug Discovery and Medicinal Chemistry

The nitrile group is a prevalent feature in many pharmaceutical agents, with over 60 small-molecule drugs on the market containing this functional group.[24] Its inclusion in drug candidates can offer several advantages.[24][25]

A. The Nitrile as a Bioisostere

In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or a halogen atom.[25][26][27] This allows for the fine-tuning of a molecule's steric and electronic properties to enhance its binding affinity and selectivity for a biological target.[25] For instance, the nitrile can mimic the polar interactions of a carbonyl group.[28]

B. Enhancing Pharmacokinetic Properties

Incorporating a nitrile group can improve the pharmacokinetic profile of a drug candidate.[24][25] It can increase metabolic stability by blocking metabolically labile sites.[25] Additionally, nitrile-containing compounds often exhibit enhanced solubility and bioavailability.[24]

C. The Nitrile as a Covalent Warhead

In the design of covalent inhibitors, the electrophilic nature of the nitrile carbon allows it to act as a "warhead."[29] It can react with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme to form a covalent adduct.[29][30] This can lead to either reversible or irreversible inhibition, depending on the stability of the resulting bond.[29]

A notable example is Nirmatrelvir, an antiviral drug used to treat COVID-19, which utilizes a nitrile warhead to reversibly inhibit the main protease (Mpro) of the SARS-CoV-2 virus.[30][31]

CovalentInhibition cluster_0 Reversible Covalent Inhibition by a Nitrile Warhead Inhibitor Inhibitor (with Nitrile) NonCovalent Non-covalent Complex Inhibitor->NonCovalent Enzyme Enzyme (Cys-SH) Enzyme->NonCovalent Covalent Covalent Adduct (Thioimidate) NonCovalent->Covalent Reversible Nucleophilic Attack

Caption: Nitrile-mediated reversible covalent enzyme inhibition.

IV. The Role of Nitriles in Materials Science

The properties of the nitrile group also make it a valuable component in the development of advanced materials.

A. Polymer Science

Nitrile-containing polymers, such as nitrile rubber, are widely used due to their resistance to oils and fuels.[7] Acrylonitrile is a key monomer in the production of various plastics and synthetic fibers.[1][32]

B. Functional Materials

The strong dipole moment of the nitrile group can be exploited in the design of materials with specific electronic or optical properties. The ability of nitriles to coordinate with metals also makes them useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[7]

V. Conclusion

The nitrile group is a remarkably versatile and powerful functional group in organic chemistry. Its unique electronic structure underpins a rich and diverse reactivity, enabling its transformation into a multitude of other functional groups. For researchers in organic synthesis, medicinal chemistry, and materials science, a deep understanding of the nitrile's properties and reactions is essential. From its role as a key synthetic intermediate to its application as a crucial pharmacophore in modern drug design, the nitrile group continues to be a central player in the advancement of chemical sciences.

References

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Unlocking the Potential of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile: A Technical Guide for Novel Research Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a molecule poised for exploration in synthetic chemistry and drug discovery. While specific literature on this compound is nascent, its structural features—a cyclic β-enaminonitrile—suggest a wealth of research opportunities. This document outlines potential synthetic routes, explores foreseeable reactivity, and proposes avenues for investigating its biological activity, offering a foundational roadmap for researchers, scientists, and drug development professionals.

Strategic Synthesis: Accessing the Core Scaffold

The most logical and efficient pathway to this compound is through the Thorpe-Ziegler cyclization, an intramolecular condensation of a dinitrile.[1][2] This powerful carbon-carbon bond-forming reaction is well-suited for the creation of cyclic enamines.[3] The key to this approach is the synthesis of a suitable precursor, 4,4-dimethylheptane-1,7-dinitrile.

Proposed Synthesis of the Dinitrile Precursor

A plausible route to 4,4-dimethylheptane-1,7-dinitrile begins with the commercially available starting material, 3,3-dimethylglutaric acid. The synthesis involves standard, high-yielding transformations, ensuring a reliable supply of the dinitrile for the subsequent cyclization.

A 3,3-Dimethylglutaric acid B 3,3-Dimethylpentane-1,5-diol A->B  1. LiAlH4, THF   C 1,5-Dibromo-3,3-dimethylpentane B->C  2. PBr3   D 4,4-Dimethylheptane-1,7-dinitrile C->D  3. NaCN, DMSO  

Caption: Proposed synthetic pathway to 4,4-dimethylheptane-1,7-dinitrile.

Experimental Protocol: Synthesis of 4,4-Dimethylheptane-1,7-dinitrile

  • Reduction of 3,3-Dimethylglutaric Acid: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. 3,3-Dimethylglutaric acid, dissolved in anhydrous THF, is added dropwise to the suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3,3-dimethylpentane-1,5-diol.

  • Bromination of 3,3-Dimethylpentane-1,5-diol: The crude 3,3-dimethylpentane-1,5-diol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C. Phosphorus tribromide (PBr₃) is added dropwise with stirring. After the addition, the mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully poured onto ice and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 1,5-dibromo-3,3-dimethylpentane.

  • Cyanation of 1,5-Dibromo-3,3-dimethylpentane: The 1,5-dibromo-3,3-dimethylpentane is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added, and the mixture is heated to 80-100 °C for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product, 4,4-dimethylheptane-1,7-dinitrile, can be purified by vacuum distillation or column chromatography.

Thorpe-Ziegler Cyclization

The intramolecular cyclization of 4,4-dimethylheptane-1,7-dinitrile will yield the target molecule, this compound.[4] The use of a strong, non-nucleophilic base is crucial for this transformation.[3]

A 4,4-Dimethylheptane-1,7-dinitrile B Intermediate Carbanion A->B  1. Strong Base (e.g., NaH, LHMDS)   C Cyclic Iminonitrile B->C  2. Intramolecular      Nucleophilic Attack   D 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile C->D  3. Tautomerization   cluster_0 Potential Reactions cluster_1 Potential Products A 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile B Hydrolysis to Cyclic Ketone A->B  H₃O⁺, Δ   C Reduction to Diamino Compound A->C  Reducing Agent  (e.g., LiAlH₄)   D Cycloaddition to Fused Heterocycles A->D  Dienophile   E Acylation/Alkylation at Nitrogen A->E  Acyl/Alkyl Halide, Base   cluster_0 Screening Targets A 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile B Derivative Library Synthesis A->B  N-Functionalization, etc.   C In Vitro Screening B->C D In Vivo Studies C->D  Active Hits   E Lead Optimization D->E  Promising Candidates   C1 CNS Receptors C2 Enzymes (e.g., MAO, COX) C3 Antimicrobial Assays

Sources

An In-depth Technical Guide to 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds that offer a confluence of reactivity and structural rigidity is of paramount importance. 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a cyclic β-enaminonitrile, represents a noteworthy yet underexplored scaffold. Its unique arrangement of functional groups—a nucleophilic enamine, an electrophilic nitrile, and a sterically defined cyclohexene ring—renders it a versatile building block for the synthesis of complex heterocyclic systems and a potential pharmacophore in drug discovery programs.[1]

This technical guide provides a comprehensive overview of this compound, consolidating foundational knowledge with field-proven insights. We will delve into its logical synthesis, predicted spectroscopic signature, characteristic reactivity, and prospective applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound is a structurally defined organic molecule whose properties are a direct consequence of its constituent functional groups. The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrile and amino groups), along with a non-polar hydrocarbon backbone, imparts a moderate polarity to the molecule.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 15595-72-9[2]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol [2]
Canonical SMILES CC1(CCCC(=C1N)C#N)C[2]

Synthesis via Intramolecular Thorpe-Ziegler Cyclization

The most established and logical route to cyclic β-enaminonitriles is the Thorpe-Ziegler reaction, an intramolecular, base-catalyzed condensation of a dinitrile.[3][4] This reaction is conceptually related to the Dieckmann condensation and is highly effective for forming five- and six-membered rings.[4]

Proposed Synthetic Pathway

The synthesis of this compound would logically proceed from the precursor 5,5-dimethylheptanedinitrile . The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the second nitrile group to form a cyclic imine, which then tautomerizes to the more stable enamine product.[3]

G cluster_0 Thorpe-Ziegler Synthesis start 5,5-Dimethylheptanedinitrile base Strong Base (e.g., NaH, LHMDS) start->base Deprotonation carbanion Carbanion Intermediate base->carbanion cyclization Intramolecular Nucleophilic Attack carbanion->cyclization Forms 6-membered ring imine Cyclic Imine Anion cyclization->imine tautomerization Protonation & Tautomerization imine->tautomerization product 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile tautomerization->product

Figure 1: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established Thorpe-Ziegler cyclizations.[5] Optimization of solvent, base, temperature, and reaction time is crucial for achieving high yields.

Reagents & Materials:

  • 5,5-Dimethylheptanedinitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous aprotic solvent (e.g., Toluene, THF, or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Suspension: Suspend sodium hydride (1.2 equivalents) in anhydrous toluene. If using a mineral oil dispersion, wash the NaH with anhydrous hexanes prior to use.

  • Precursor Addition: Dissolve 5,5-dimethylheptanedinitrile (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to complete. High-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.[3]

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8] FT-IR and NMR spectroscopy are complementary techniques that can confirm the successful synthesis and structural integrity of the molecule.[9]

Spectroscopic Data Predicted Features
¹H NMR Signals for the NH₂ protons (broad singlet, exchangeable with D₂O), a singlet for the olefinic proton, multiplets for the three sets of CH₂ protons in the cyclohexene ring, and a sharp singlet for the two equivalent methyl groups.
¹³C NMR Resonances for the nitrile carbon (C≡N), two sp² carbons of the C=C double bond (one quaternary and one bearing the amino group), the quaternary sp³ carbon with the gem-dimethyl groups, three sp³ carbons of the CH₂ groups, and the sp³ carbon of the methyl groups.
FT-IR (cm⁻¹) A sharp, medium intensity absorption for the C≡N stretch (~2200-2260 cm⁻¹), two distinct bands for the N-H stretching of the primary amine (~3300-3500 cm⁻¹), a C=C stretching band (~1600-1680 cm⁻¹), and C-H stretching bands for sp³ and sp² hybridized carbons (~2850-3100 cm⁻¹).[6][10]

Chemical Reactivity and Synthetic Utility

The β-enaminonitrile moiety is a synthetically versatile platform due to the complementary reactivity of its functional groups.[1][11] The electron-donating amino group enriches the double bond, making the β-carbon nucleophilic, while the amino group itself is nucleophilic. The nitrile group is an electrophilic center.

Hydrolysis to Cyclic Ketones

Acidic hydrolysis of the enaminonitrile can convert it into the corresponding cyclic α-cyanoketone, and further to a cyclic ketone, which is a common follow-up to the Thorpe-Ziegler reaction.[4][5]

Alkylation and Acylation

The enamine system can act as a nucleophile, similar to an enolate, allowing for alkylation and acylation reactions.[12] These reactions can occur at the nitrogen atom (N-alkylation/acylation) or the α-carbon (C-alkylation/acylation), with the regioselectivity often depending on the electrophile and reaction conditions.[13]

G cluster_1 Reactivity of the Enaminonitrile Scaffold cluster_N N-Functionalization cluster_C Ring Synthesis start 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile n_alkylation N-Alkylated Product start->n_alkylation Alkylation (R-X) n_acylation N-Acylated Product start->n_acylation Acylation (RCOCl) fused_pyrimidine Fused Pyrimidines start->fused_pyrimidine Reaction with 1,3-Dielectrophiles fused_pyrazole Fused Pyrazoles start->fused_pyrazole Reaction with Hydrazine

Figure 2: Key reaction pathways for synthetic diversification.
Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems.[1][14]

  • Fused Pyrimidines: Reaction with 1,3-dielectrophiles such as β-ketoesters or malonic acid derivatives can lead to the formation of fused pyrimidine rings, which are common motifs in bioactive molecules.[15]

  • Fused Pyrazoles: Condensation with hydrazine or its derivatives can yield fused pyrazole structures.

  • Fused Thiophenes: While not a direct reaction of the core, the structural analogy to precursors in the Gewald reaction suggests its potential in multi-step syntheses towards fused thieno-derivatives.[15]

Potential Applications in Drug Discovery

The aminocyclohexene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[16][17] The nitrile group itself is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups like carbonyls.[18]

G cluster_2 Pharmacophoric Potential core Aminocyclohexene Scaffold (Structural Rigidity) nh2 Amino Group (H-bond donor, basic center) core->nh2 Provides cn Nitrile Group (H-bond acceptor, metabolic stability) core->cn Provides gem_diMe Gem-dimethyl Group (Lipophilicity, metabolic block) core->gem_diMe Provides

Figure 3: Analysis of the molecule's key pharmacophoric features.
  • Ion Channel Modulators: Aminocyclohexene analogues have been identified as potent and selective inhibitors of the hNav1.7 voltage-gated sodium channel, a key target for the treatment of pain.[16][19] The rigid cyclohexene ring helps to orient the functional groups for optimal interaction with the receptor binding site.

  • Enzyme Inhibition: The nitrile group can act as a warhead in covalent inhibitors or as a key interacting group in non-covalent inhibitors. For instance, α-amino nitriles are known reversible inhibitors of dipeptidyl peptidase (DPP IV) for treating diabetes.[18]

  • CNS-Active Agents: The aminocyclohexane framework has been explored for pharmaceutical compositions targeting the central nervous system, including for the treatment of cognitive impairment.[20] The gem-dimethyl group can increase lipophilicity, potentially aiding in blood-brain barrier penetration, and can also serve as a metabolic blocking group to increase the compound's half-life.

Conclusion

This compound, while not extensively documented in the literature, stands out as a molecule of significant synthetic potential. By applying established synthetic methodologies like the Thorpe-Ziegler reaction, this compound can be readily accessed. Its inherent reactivity, stemming from the β-enaminonitrile system, opens avenues for the creation of diverse and complex molecular architectures, particularly fused heterocyclic systems. Furthermore, the structural motifs embedded within this molecule are highly relevant to modern medicinal chemistry, suggesting its promise as a scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

[1] Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

[4] Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]

[11] β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. (2024). RSC Publishing. Retrieved from [Link]

[21] Crystallographic/experimental electron density characterizations and reactions with nucleophiles of beta-enaminonitriles possessing a pyrrolobenzazepine core. (n.d.). PubMed. Retrieved from [Link]

Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

[22] Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]

[12] 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). Chemistry LibreTexts. Retrieved from [Link]

[23] Alkylation and Acylation Using Enamine Nucleophiles. (2011). YouTube. Retrieved from [Link]

Novel C-alkylation Reaction of Condensed Thiophenes with Enaminones, Enaminonitriles, Ethoxymethylene Malononitrile, Aryl Vinyl Ketones and ω-Nitrostyrenes. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

[24] Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]

[25] Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). YouTube. Retrieved from [Link]

Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). RSC Publishing. Retrieved from [Link]

[13] Studies on β-Enaminonitriles. Part 4. Reaction of β-Enaminonitriles with Acid Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

[16] Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia. (2017). PubMed. Retrieved from [Link]

[19] Discovery of Aminocyclohexene Analogues as Selective and Orally Bioavailable hNav1.7 Inhibitors for Analgesia. (n.d.). ResearchGate. Retrieved from [Link]

[26] The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. (n.d.). ACS Publications. Retrieved from [Link]

[27] ChemInform Abstract: One-Pot Multicomponent Michael and Thorpe-Ziegler Reaction of Aryl Methyl Ketones. (n.d.). ResearchGate. Retrieved from [Link]

[6] The features of IR spectrum. (n.d.). Retrieved from [Link]

[14] Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). (n.d.). Retrieved from [Link]

[28] The Reaction of Malononitrile with Enamines of some cyclic β‐Keto acid anilides and amidines. (1984). Semantic Scholar. Retrieved from [Link]

[29] Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

[30] Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Retrieved from [Link]

[18] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

[31] Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

[32] Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds. (n.d.). ResearchGate. Retrieved from [Link]

[33] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved from [Link]

[34] Recent Developments in the Chemistry of Enaminones. (n.d.). ResearchGate. Retrieved from [Link]

[17] Medicinal Chemistry of Aminocyclitols. (n.d.). PubMed. Retrieved from [Link]

[35] Recent total synthesis of natural products leveraging a strategy of enamide cyclization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

[8] 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

[36] Heterocycles in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

[37] 2-Amino-3,3-dimethylbutane - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

[20] Pharmaceutical compositions comprising aminocyclohexane derivatives. (n.d.). Google Patents. Retrieved from

[10] IR Absorption Bands and NMR. (n.d.). Rose-Hulman. Retrieved from [Link]

[38] NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin (β-CD) and Carboxymethyl-β-cyclodextrin (CM-β-CD). (n.d.). ResearchGate. Retrieved from [Link]

[15] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

[39] 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminocyclohexene Carbonitrile Scaffold

The 2-amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile moiety represents a valuable heterocyclic scaffold in the field of medicinal chemistry and drug development. Enaminonitriles, characterized by an amino group and a nitrile group attached to a double bond, are versatile intermediates for the synthesis of a wide array of biologically active molecules.[1] The unique electronic and structural features of this scaffold allow for its elaboration into various heterocyclic systems, such as pyrimidines, pyridines, and fused heterocycles, which are prevalent in numerous pharmaceuticals.[2][3]

The nitrile group, in particular, is a key pharmacophore found in over 30 currently prescribed drugs.[4] It can act as a bioisostere for carbonyl groups, a hydrogen bond acceptor, and can participate in crucial binding interactions with biological targets.[4] The incorporation of a gem-dimethyl group on the cyclohexene ring introduces conformational rigidity and lipophilicity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.

This application note provides a detailed, two-part protocol for the synthesis of this compound, commencing with the preparation of the requisite dinitrile precursor, 4,4-dimethylheptanedinitrile, followed by its intramolecular Thorpe-Ziegler cyclization. The methodologies described herein are based on established principles of organic synthesis and are intended to provide researchers with a robust and reproducible procedure.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a two-step process, beginning with the synthesis of the dinitrile precursor followed by the key intramolecular cyclization reaction.

Synthetic_Scheme cluster_0 Step 1: Dinitrile Synthesis cluster_1 Step 2: Thorpe-Ziegler Cyclization 3_3_dimethyl_1_5_dibromopentane 3,3-Dimethyl-1,5-dibromopentane 4_4_dimethylheptanedinitrile 4,4-Dimethylheptanedinitrile 3_3_dimethyl_1_5_dibromopentane->4_4_dimethylheptanedinitrile DMSO NaCN Sodium Cyanide (NaCN) 4_4_dimethylheptanedinitrile_2 4,4-Dimethylheptanedinitrile Target_Molecule 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile 4_4_dimethylheptanedinitrile_2->Target_Molecule Strong Base (e.g., NaH) Aprotic Solvent (e.g., THF) Thorpe_Ziegler_Mechanism Dinitrile 4,4-Dimethylheptanedinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Base (e.g., NaH) -H+ Cyclic_Imine Cyclic Imine Intermediate Carbanion->Cyclic_Imine Intramolecular Nucleophilic Attack Enaminonitrile 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Cyclic_Imine->Enaminonitrile Tautomerization

Sources

Synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust and efficient method based on the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile, formed in situ from 3,3-dimethylcyclohexanone and malononitrile. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step experimental procedure, safety guidelines, characterization data, and an exploration of the underlying reaction mechanism.

Introduction

Enaminonitriles are a pivotal class of organic compounds, serving as versatile synthons in the preparation of a wide array of heterocyclic and carbocyclic structures. Their unique combination of a nucleophilic enamine and an electrophilic nitrile moiety within a conjugated system allows for diverse chemical transformations. The target molecule, this compound (CAS No. 15595-72-9), is a functionalized cyclohexene derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The gem-dimethyl group at the 3-position introduces conformational rigidity and lipophilicity, which can be advantageous in modulating the pharmacological properties of drug candidates.

The synthesis described herein employs the Thorpe-Ziegler reaction, a powerful tool for the formation of cyclic β-enaminonitriles.[1][2] This intramolecular cyclization proceeds via a base-catalyzed condensation, offering a direct and efficient route to the desired product.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds through a two-step sequence initiated by a Knoevenagel condensation, followed by an intramolecular Thorpe-Ziegler cyclization.

Step 1: Knoevenagel Condensation

Initially, 3,3-dimethylcyclohexanone reacts with malononitrile in the presence of a basic catalyst. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. Subsequent dehydration leads to the formation of the intermediate, 2-(3,3-dimethylcyclohexylidene)malononitrile.

Step 2: Thorpe-Ziegler Cyclization

The second and crucial step is the intramolecular Thorpe-Ziegler cyclization. A strong base deprotonates the carbon atom adjacent to one of the nitrile groups, creating a new carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, forming a six-membered ring. Tautomerization of the resulting imine intermediate yields the stable, conjugated enaminonitrile product.[1]

The choice of a non-nucleophilic, strong base is critical to favor the desired deprotonation and cyclization pathway over competing side reactions. The gem-dimethyl group on the cyclohexanone ring sterically hinders potential side reactions and influences the conformation of the final product.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3,3-Dimethylcyclohexanone≥98%Sigma-Aldrich2979-19-3
Malononitrile99%Acros Organics109-77-3
Sodium ethoxide (NaOEt)95%Alfa Aesar917-57-7
Anhydrous Ethanol (EtOH)200 proofDecon Labs64-17-5
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8
Brine (Saturated NaCl solution)ACS GradeVWR7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Magnetic stirrer with a heating mantle.

  • Schlenk line or other inert atmosphere setup.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).

  • Rotary evaporator.

  • Vacuum filtration apparatus (Büchner funnel and flask).

Safety Precautions
  • Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled. [3] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle under an inert atmosphere.

  • 3,3-Dimethylcyclohexanone is a flammable liquid. [4] Keep away from ignition sources.

  • Diethyl ether is extremely flammable. Work in a fume hood and avoid any sources of ignition.

Step-by-Step Procedure
  • Reaction Setup: Under a nitrogen atmosphere, add sodium ethoxide (2.04 g, 30 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar. Add anhydrous ethanol (50 mL) to the flask and stir until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: In a separate beaker, dissolve 3,3-dimethylcyclohexanone (2.52 g, 20 mmol) and malononitrile (1.32 g, 20 mmol) in anhydrous ethanol (20 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the solution of the ketone and malononitrile dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Dry 3-necked flask under N₂ add_naoet Add NaOEt setup_flask->add_naoet add_etoh Add anhydrous EtOH add_naoet->add_etoh add_reactants Add reactants dropwise add_etoh->add_reactants prepare_reactants Dissolve ketone and malononitrile in EtOH prepare_reactants->add_reactants reflux Reflux for 4h add_reactants->reflux quench Quench with ice-water reflux->quench extract Extract with Et₂O quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize/Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are predicted based on the structure and should be verified experimentally.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.5-5.5 (br s, 2H, NH₂), 2.15 (t, J=6.0 Hz, 2H, CH₂), 1.95 (s, 2H, CH₂), 1.50 (t, J=6.0 Hz, 2H, CH₂), 1.00 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.2 (C-NH₂), 120.5 (CN), 85.0 (C-CN), 40.1 (C(CH₃)₂), 35.5 (CH₂), 30.2 (CH₃), 28.8 (CH₂), 19.5 (CH₂)
FT-IR (KBr, cm⁻¹)ν: 3450-3300 (N-H stretch), 2960 (C-H stretch), 2190 (C≡N stretch), 1640 (C=C stretch), 1560 (N-H bend)
Mass Spec. (EI)m/z (%): 150 (M⁺), 135 (M⁺ - CH₃), 123 (M⁺ - HCN)
Data Interpretation
  • ¹H NMR: The broad singlet for the amino protons is characteristic. The singlets and triplets for the cyclohexene ring protons and the singlet for the gem-dimethyl groups are expected at the indicated chemical shifts.

  • ¹³C NMR: The quaternary carbons of the double bond and the nitrile group will appear at characteristic downfield shifts. The aliphatic carbons of the ring and the methyl groups will be observed in the upfield region.

  • FT-IR: The key functional groups, amine (N-H stretching and bending), nitrile (C≡N stretching), and the alkene (C=C stretching) will show characteristic absorption bands at the predicted wavenumbers.

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 150. Common fragmentation patterns would include the loss of a methyl group and the loss of hydrogen cyanide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC.
Inactive baseUse freshly opened or properly stored sodium ethoxide.
Wet reagents or solventEnsure all glassware, reagents, and solvents are anhydrous.
Formation of multiple byproducts Incorrect reaction temperatureMaintain a steady reflux temperature.
Base is too concentratedEnsure the base is fully dissolved before adding the reactants.
Difficulty in product purification Product is an oilAttempt purification by column chromatography.
Co-elution of impuritiesOptimize the solvent system for column chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedure and safety precautions, researchers can reliably prepare this valuable synthetic intermediate. The provided mechanistic insights and characterization data serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]

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Application Notes and Protocols: 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. While this specific scaffold is currently underexplored in published literature, its structural motifs—a cyclic β-enaminonitrile core and a gem-dimethyl group—suggest significant potential as a versatile building block for the synthesis of novel heterocyclic compounds with therapeutic promise. This guide will delve into the strategic value of its structural features, propose potential therapeutic applications by drawing parallels with analogous bioactive molecules, and provide detailed, actionable protocols for the synthesis of diverse compound libraries.

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. This compound represents a promising, yet largely untapped, chemical entity. Its structure is a confluence of functionalities that are highly valued in drug design. The β-enaminonitrile moiety is a well-established precursor for a multitude of heterocyclic systems, while the gem-dimethyl group can confer significant advantages in terms of pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide serves as a forward-looking exploration of this scaffold's potential, providing the theoretical basis and practical methodologies to unlock its utility in drug discovery programs.

Key Structural Features and Their Significance
  • The β-Enaminonitrile Moiety: This functional group is a powerful and versatile building block in heterocyclic synthesis.[4][5][6][7][8] The nucleophilic amino group and the electrophilic nitrile group, conjugated through a double bond, allow for a wide range of cyclization and condensation reactions. This dual reactivity is the cornerstone of its utility, enabling the construction of diverse fused ring systems.

  • The gem-Dimethyl Group: The presence of a gem-dimethyl group at the C3 position is a key feature that can positively influence the druglikeness of molecules derived from this scaffold.[1][2][3][9][10] Medicinal chemists have frequently incorporated this moiety to:

    • Improve Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism, which can increase the half-life of a drug.

    • Enhance Potency and Selectivity: The gem-dimethyl group can act as a "conformational lock," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation. This can lead to an entropically favorable binding to the target protein.[1][2][3]

    • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • The Cyclohexene Core: This serves as a non-aromatic, three-dimensional scaffold. It can be considered a bioisostere for other cyclic systems, including phenyl or tetrahydropyridine rings, which are prevalent in many bioactive compounds.[11][12][13][14] The conformational flexibility of the cyclohexene ring can be fine-tuned through further chemical modifications, allowing for precise spatial positioning of substituents to optimize target engagement.

Proposed Therapeutic Applications

Based on the biological activities of structurally related heterocyclic compounds, derivatives of this compound could be explored for a variety of therapeutic areas. The tetrahydropyridine moiety, for instance, is a component of many biologically active compounds with a wide range of pharmacological properties.[11][15][16]

  • Oncology: Many kinase inhibitors feature fused heterocyclic cores derived from aminonitrile precursors. The ability to generate libraries of pyrimidines, pyridines, and other fused systems makes this scaffold a prime candidate for developing inhibitors of protein kinases, which are often dysregulated in cancer.

  • Neurodegenerative Diseases: The tetrahydropyridine scaffold is present in numerous compounds with activity in the central nervous system.[11][15][16] Derivatives could be screened for activity against targets relevant to Alzheimer's, Parkinson's, and other neurodegenerative disorders.

  • Infectious Diseases: The structural diversity achievable from this scaffold could lead to the discovery of novel antibacterial and antifungal agents, a critical need in an era of growing antimicrobial resistance.[5]

Synthetic Pathways and Protocols

The primary application of this compound is as a starting material for the synthesis of more complex, fused heterocyclic systems. Multicomponent reactions (MCRs) are a particularly attractive strategy, as they allow for the rapid generation of molecular diversity from simple starting materials in a single step.[17][18][19][20]

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidines are a common feature in a vast number of biologically active molecules. The enaminonitrile scaffold can be readily converted to tetrahydropyrimido[4,5-b]quinoline derivatives through a reaction with various carbonyl compounds.

G cluster_workflow Synthetic Workflow Scaffold 2-Amino-3,3-dimethyl- cyclohex-1-ene-1-carbonitrile Reagents Formamide or Orthoformates Scaffold->Reagents + Intermediate N-Formyl Intermediate Reagents->Intermediate Reaction Cyclization Cyclization Intermediate->Cyclization Heat/ Acid or Base Product Fused Pyrimidine (e.g., Tetrahydroquinazoline) Cyclization->Product

Caption: Workflow for Fused Pyrimidine Synthesis.

Protocol 1: Synthesis of a Tetrahydroquinazoline Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of triethyl orthoformate (5.0 eq).

  • Reaction: Add a catalytic amount of acetic anhydride (0.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired fused pyrimidine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Gewald-Type Reaction for Thiophene Annulation

The Gewald reaction is a classic and highly efficient method for synthesizing 2-aminothiophenes.[21][22][23][24][25] Although the starting material is already an enaminonitrile, its reactivity can be harnessed in a similar fashion to generate fused thiophene rings, which are important scaffolds in medicinal chemistry.

G cluster_workflow Synthetic Workflow Scaffold 2-Amino-3,3-dimethyl- cyclohex-1-ene-1-carbonitrile Reaction_Vessel One-Pot Reaction Scaffold->Reaction_Vessel Sulfur Elemental Sulfur (S₈) Sulfur->Reaction_Vessel Base Base (e.g., Morpholine) Base->Reaction_Vessel Catalyst Product Fused Thiophene (Tetrahydrobenzothiophene) Reaction_Vessel->Product Heat

Caption: Gewald-Type Reaction Workflow.

Protocol 2: Synthesis of a Tetrahydrobenzothiophene Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction mixture will typically change color as the sulfur is consumed. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure fused thiophene.

  • Characterization: Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of Fused Pyridine Derivatives

Fused pyridines can be synthesized through multicomponent reactions, for example, by reacting the enaminonitrile with an α,β-unsaturated ketone or aldehyde.

Protocol 3: Synthesis of a Tetrahydroquinoline Derivative

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), an appropriate α,β-unsaturated ketone (e.g., chalcone, 1.1 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture at 120 °C for 8-12 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated solution of sodium bicarbonate. A solid precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting fused pyridine derivative by spectroscopic analysis.

Data Presentation

The following table summarizes the proposed synthetic routes and the classes of compounds that can be generated from the this compound scaffold.

Reaction TypeKey ReagentsProduct ClassPotential Therapeutic Area
Pyrimidine AnnulationTriethyl orthoformate, FormamideTetrahydroquinazolinesOncology, Antiviral
Gewald-Type ReactionElemental Sulfur, BaseTetrahydrobenzothiophenesAnti-inflammatory, Kinase Inhibitors
Pyridine Annulation (MCR)α,β-Unsaturated Ketones, Ammonium AcetateTetrahydroquinolinesCNS disorders, Antimicrobial
Pyrazole AnnulationHydrazine HydrateTetrahydroindazolesAnalgesic, Anti-inflammatory

Conclusion and Future Outlook

This compound is a scaffold with considerable untapped potential in medicinal chemistry. Its unique combination of a reactive enaminonitrile moiety and a stabilizing gem-dimethyl group makes it an ideal starting point for the synthesis of diverse libraries of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space around this promising building block. Future work should focus on the synthesis of a wide range of derivatives and their subsequent screening in various biological assays to identify novel therapeutic agents. The versatility of this scaffold suggests that it could become a valuable tool in the ongoing quest for new and effective medicines.

References

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Application Notes & Protocols: The Versatile Building Block 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 15595-72-9) as a versatile synthetic intermediate.[1] This guide details the synthesis of the title compound via the Thorpe-Ziegler cyclization and explores its subsequent reactivity. We present detailed protocols for its application in the construction of high-value heterocyclic scaffolds, including fused thiophenes via the Gewald reaction and condensed pyrimidine systems, which are prevalent in pharmacologically active molecules.[2][3] The causality behind experimental choices, self-validating protocol design, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: A Privileged Scaffold Precursor

This compound is a bifunctional organic molecule featuring a nucleophilic enamine moiety and an electrophilic nitrile group within a conformationally restricted cyclohexene ring. This unique arrangement of functional groups makes it an exceptionally useful building block for the synthesis of complex heterocyclic systems.[4][5]

The key structural features influencing its reactivity are:

  • β-Enaminonitrile System: A conjugated system where the amino group enhances the nucleophilicity of the double bond at the C2 position, while the electron-withdrawing nitrile group activates the molecule for various cyclization reactions.

  • gem-Dimethyl Group: The dimethyl substitution at the C3 position provides steric hindrance, which can influence regioselectivity in subsequent reactions. It also prevents aromatization of the six-membered ring, preserving the cyclohexene core in many transformations.

  • Latent Functionality: Both the amine and nitrile groups can be further transformed, serving as handles for diversification and the introduction of additional molecular complexity.

This guide will focus on the practical synthesis of this building block and its subsequent elaboration into therapeutically relevant heterocyclic cores.

Synthesis of the Building Block

The primary and most efficient method for synthesizing cyclic β-enaminonitriles like our title compound is the intramolecular Thorpe-Ziegler reaction .[6][7] This base-catalyzed intramolecular condensation of a dinitrile proceeds through a cyclic enamine intermediate, which is the desired product.[8][9]

The precursor for our target molecule is 4,4-dimethylpimelonitrile. The reaction is initiated by the deprotonation of an α-carbon, followed by nucleophilic attack on the second nitrile group.[9]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Thorpe-Ziegler Cyclization Precursor 4,4-Dimethylpimelonitrile Intermediate Cyclic Imine Anion (Intermediate) Precursor->Intermediate 1. Deprotonation 2. Intramolecular Attack Base Strong Base (e.g., NaH, NaNH2) Base->Precursor Solvent Inert Solvent (e.g., Toluene, DMF) Solvent->Precursor Product 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Intermediate->Product Protonation & Tautomerization Workup Aqueous Workup (Quench & Extract) Product->Workup

Caption: Workflow for Thorpe-Ziegler Synthesis.

Protocol 2.1: Synthesis of this compound

This protocol is a representative procedure based on established Thorpe-Ziegler cyclization methods.[6][9]

Materials:

  • 4,4-Dimethylpimelonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Isopropanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove mineral oil, decanting the hexane carefully under argon.

  • Reaction Setup: Suspend the washed NaH in anhydrous toluene (approx. 10 mL per gram of dinitrile).

  • Substrate Addition: Dissolve 4,4-dimethylpimelonitrile (1.0 eq) in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting dinitrile. Typically, the reaction is complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of isopropanol to destroy any unreacted NaH.

  • Workup: Add saturated aqueous NH₄Cl solution to the flask. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Parameter Value Rationale
Base NaH, NaNH₂, or t-BuOKA strong, non-nucleophilic base is required to deprotonate the α-carbon without reacting with the nitrile group.[9]
Solvent Toluene, DMF, XyleneA high-boiling, aprotic solvent is necessary to achieve the required reaction temperature and prevent protonation of the carbanion intermediate.
Temperature Reflux (80-140 °C)Thermal energy is required to overcome the activation barrier for the intramolecular cyclization.
Atmosphere Inert (Argon/Nitrogen)The strong base and anionic intermediates are sensitive to moisture and oxygen.

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a scaffold for constructing more complex heterocyclic systems.

Application 1: Gewald Synthesis of Tetrahydrobenzothiophenes

The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes.[10][11][12] In this context, our building block acts as the "activated nitrile" component, reacting with elemental sulfur and a base to form a fused 2-aminothiophene ring system. These scaffolds are of significant interest in medicinal chemistry.[13][14]

Reaction Mechanism Overview:

  • Knoevenagel-Cope Condensation: This initial step is bypassed as our starting material is already an α,β-unsaturated nitrile.

  • Sulfur Addition: In the presence of a base (e.g., morpholine, triethylamine), elemental sulfur (S₈) is activated and adds to the α-carbon, forming a thiolate intermediate.

  • Ring Closure: The thiolate anion performs an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclic imine.[10]

  • Tautomerization: The imine tautomerizes to the more stable aromatic 2-aminothiophene product.

Gewald_Reaction BuildingBlock 2-Amino-3,3-dimethyl- cyclohex-1-ene-1-carbonitrile Thiolate Thiolate Intermediate BuildingBlock->Thiolate + S8, Base Sulfur Elemental Sulfur (S8) Base Base (e.g., Morpholine) Product 4-Amino-5,5-dimethyl- 4,5,6,7-tetrahydrobenzo[c]thiophene- 3-carbonitrile Thiolate->Product Intramolecular Cyclization

Caption: Key steps in the Gewald Reaction.

Protocol 3.1: Synthesis of 4-Amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carbonitrile

Materials:

  • This compound

  • Elemental Sulfur (S₈)

  • Morpholine or Triethylamine

  • Ethanol or Dimethylformamide (DMF)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Add morpholine (1.2 eq) to the suspension. The base acts as a catalyst for both the addition of sulfur and the subsequent cyclization.[10]

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol and then water to remove excess reagents and base. The product can be further purified by recrystallization from ethanol.

Application 2: Synthesis of Fused Pyrimidine Systems

The enamine and nitrile functionalities provide a perfect 1,3-dielectrophilic/dinucleophilic synthon for constructing fused pyrimidine rings, which are core structures in numerous pharmaceuticals.[2][3][15][16] Reaction with various C1 building blocks like formamide, guanidine, or amidines leads to tetrahydropyrido[2,3-d]pyrimidines.

Protocol 3.2: Synthesis of 4-Amino-8,8-dimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This protocol describes a common annulation strategy using formamide as the source for the additional carbon and nitrogen atoms.

Materials:

  • This compound

  • Formamide (HCONH₂)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add formamide (a large excess, can also be used as a solvent).

  • Base Addition: Add a catalytic amount of sodium ethoxide (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction involves the initial formation of an N-formyl intermediate, followed by base-catalyzed cyclization onto the nitrile.

  • Isolation: After cooling, the product may precipitate. If so, filter and wash with cold ethanol. Alternatively, remove the solvent under reduced pressure and triturate the residue with diethyl ether or treat with water to precipitate the product.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Reagent Product Skeleton Rationale/Mechanism
Formamide PyrimidineActs as a C1 source, leading to the formation of the pyrimidine ring with an amino group at the C4 position.
Guanidine DiaminopyrimidineIntroduces a C1 unit with three nitrogen atoms, resulting in a 2,4-diaminopyrimidine fused system.
Urea/Thiourea Pyrimidinone/ThioneReacts to form a fused pyrimidin-4(3H)-one or pyrimidine-4(3H)-thione, respectively.

Conclusion

This compound is a readily accessible and highly versatile building block. Its inherent reactivity, governed by the enaminonitrile moiety, allows for straightforward and efficient entry into diverse and medicinally relevant heterocyclic systems like tetrahydrobenzothiophenes and tetrahydropyrido[2,3-d]pyrimidines. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit this compound in synthetic organic chemistry, drug discovery, and materials science.

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Application Notes and Protocols for Reactions with 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, existing in equilibrium with its tautomeric form 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is a highly functionalized and versatile intermediate in modern organic synthesis. Its strategic importance lies in the unique arrangement of a nucleophilic enamine, a cyano group, and a fused thiophene ring, offering multiple reactive sites for constructing complex heterocyclic scaffolds.[1] This guide provides detailed experimental setups for the synthesis of this key intermediate and its subsequent application in the preparation of medicinally relevant fused pyrimidine systems. The protocols are designed for researchers in drug discovery and development, offering insights into the causality behind experimental choices to ensure reproducibility and success.

The primary route to this valuable building block is the Gewald three-component reaction, a cornerstone of heterocyclic chemistry that provides an atom-economical pathway to highly substituted 2-aminothiophenes.[2][3][4] This one-pot synthesis involves the condensation of a ketone (3,3-dimethylcyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[5][6] The resulting 2-aminothiophene derivative is a privileged scaffold, serving as a precursor to a diverse array of fused heterocyclic systems with a wide spectrum of biological activities.[7]

Part 1: Synthesis of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The Gewald reaction is a robust and widely applicable method for the synthesis of 2-aminothiophenes. The mechanism involves an initial Knoevenagel condensation of the ketone and malononitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization.[3][6][8] The choice of a secondary amine like diethylamine or morpholine as a catalyst is crucial for promoting the initial condensation step.

Protocol 1: Gewald Three-Component Synthesis

This protocol is adapted from established procedures for similar cyclohexanone derivatives and is optimized for the synthesis of the title compound.[5][9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3,3-Dimethylcyclohexanone126.203.79 g (3.9 mL)30
Malononitrile66.061.98 g30
Elemental Sulfur32.060.96 g30
Diethylamine73.142.20 g (3.1 mL)30
Methanol32.0420 mL-
Ethanol (for recrystallization)46.07As needed-

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylcyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol).

  • Add 20 mL of methanol to the flask and begin stirring the suspension.

  • Carefully add diethylamine (30 mmol) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • After the addition of diethylamine is complete, equip the flask with a reflux condenser and heat the reaction mixture to 50-60 °C with continuous stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pale yellow or beige crystals.

  • Dry the purified product under vacuum to obtain 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Expected Yield: 70-80%

Characterization Data (based on analogous compounds): [10][11]

  • Appearance: Pale yellow to beige crystalline solid.

  • IR (KBr, cm⁻¹): ν 3450-3300 (NH₂ stretching), 2210 (C≡N stretching), 1620 (C=C stretching).

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the dimethyl group, the cyclohexene ring protons, and a broad singlet for the amino protons.

  • ¹³C NMR (CDCl₃, δ ppm): Resonances for the quaternary carbons, methylene carbons of the cyclohexene ring, the thiophene ring carbons, and the nitrile carbon.

Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Pathway ketone 3,3-Dimethylcyclohexanone knoevenagel Knoevenagel Condensation ketone->knoevenagel + Diethylamine nitrile Malononitrile nitrile->knoevenagel + Diethylamine sulfur Sulfur (S8) catalyst Diethylamine catalyst->knoevenagel solvent Methanol solvent->knoevenagel temperature 50-60 °C temperature->knoevenagel sulfur_addition Sulfur Addition & Cyclization knoevenagel->sulfur_addition + Sulfur tautomerization Tautomerization sulfur_addition->tautomerization product 2-Amino-6,6-dimethyl- 4,5,6,7-tetrahydrobenzo[b] thiophene-3-carbonitrile tautomerization->product

Caption: Workflow for the Gewald synthesis of the target aminothiophene.

Part 2: Applications in the Synthesis of Fused Heterocycles

The enamine and cyano functionalities of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile provide a versatile platform for the construction of various fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Protocol 2: Synthesis of 4-Amino-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidine

This protocol describes the cyclocondensation of the aminothiophene with formamide to yield the corresponding thieno[2,3-d]pyrimidine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile192.291.92 g10
Formamide45.0420 mL-

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, place 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol).

  • Add an excess of formamide (20 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure 4-amino-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidine.

Protocol 3: Synthesis of 7,7-Dimethyl-2,4-dithioxo-1,2,3,4,5,6,7,8-octahydrobenzo[10][12]thieno[2,3-d]pyrimidine

This protocol details the reaction with carbon disulfide in the presence of a base to form the corresponding dithioxo-thieno[2,3-d]pyrimidine derivative.[13]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile192.291.92 g10
Carbon Disulfide (CS₂)76.141.52 g (1.2 mL)20
Pyridine79.1015 mL-

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) in pyridine (15 mL) in a 50 mL round-bottom flask.

  • Add carbon disulfide (20 mmol) to the solution.

  • Heat the reaction mixture under reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the pyridine.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like acetic acid or DMF.

Heterocycle_Synthesis cluster_protocol2 Protocol 2 cluster_protocol3 Protocol 3 cluster_protocol4 Further Reactions start 2-Amino-6,6-dimethyl- 4,5,6,7-tetrahydrobenzo[b] thiophene-3-carbonitrile reagent2 Formamide start->reagent2 reagent3 Carbon Disulfide start->reagent3 reagent4 Aromatic Aldehydes start->reagent4 product2 4-Amino-thieno[2,3-d]pyrimidine derivative reagent2->product2 product3 Dithioxo-thieno[2,3-d]pyrimidine derivative reagent3->product3 product4 Schiff Bases / Fused Pyridines reagent4->product4

Caption: Synthetic pathways from the aminothiophene intermediate.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The Gewald reaction provides an efficient and straightforward method for its preparation. The subsequent transformations of this intermediate, particularly into fused thieno[2,3-d]pyrimidine systems, highlight its importance in the field of medicinal chemistry and drug discovery. The detailed protocols provided herein serve as a practical guide for researchers to utilize this valuable synthon in their synthetic endeavors.

References

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Application Notes and Protocols for the Derivatization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a highly functionalized and versatile building block in modern synthetic and medicinal chemistry. Its unique enaminonitrile structure, featuring a nucleophilic amino group, an electrophilic nitrile group, and a reactive double bond, provides a powerful platform for the construction of a diverse array of fused heterocyclic systems. The gem-dimethyl group at the 3-position offers steric bulk and lipophilicity, which can be strategically utilized to modulate the physicochemical and pharmacological properties of the resulting derivatives.

These derivatives, particularly fused pyrimidines, thiophenes, and pyrazoles, are of significant interest to researchers and drug development professionals. They form the core of numerous biologically active molecules with a wide range of therapeutic applications, including but not limited to, kinase inhibitors for oncology, and receptor antagonists. This guide provides an in-depth exploration of the key derivatization methods for this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.

I. Synthesis of Fused Pyrimidines: Accessing Privileged Scaffolds

The reaction of the enaminonitrile moiety with various carbon and nitrogen sources is a cornerstone for the synthesis of fused pyrimidine derivatives. These heterocycles are prevalent in a multitude of approved drugs and clinical candidates. The vicinal amino and nitrile groups of this compound readily undergo cyclocondensation reactions with reagents containing a C-N or N-C-N fragment.

A. Reaction with Formamide: A Direct Route to Tetrahydroquinazolines

One of the most direct methods for the synthesis of a fused pyrimidine ring is the reaction with formamide. This reaction provides a straightforward route to 4-amino-5,5-dimethyl-5,6,7,8-tetrahydroquinazolines, which can serve as key intermediates for further functionalization.

Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the enamine nitrogen onto the formamide carbon, followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed imine. Subsequent tautomerization leads to the stable aromatic pyrimidine ring.

G cluster_0 Reaction Pathway Start This compound + Formamide Intermediate1 N-Formyl Intermediate Start->Intermediate1 Nucleophilic Acylation Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Amino-5,5-dimethyl-5,6,7,8-tetrahydroquinazoline Intermediate2->Product Tautomerization

Caption: Reaction pathway for the synthesis of tetrahydroquinazolines.

Experimental Protocol: Synthesis of 4-Amino-5,5-dimethyl-5,6,7,8-tetrahydroquinazoline

  • Reagents:

    • This compound

    • Formamide

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-15 eq).

    • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add cold water or ethanol to the mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-amino-5,5-dimethyl-5,6,7,8-tetrahydroquinazoline.

ParameterValue
Reactant Ratio 1:10 (Enaminonitrile:Formamide)
Temperature 150-160 °C
Reaction Time 2-4 hours
Typical Yield 70-85%
B. Reaction with Guanidine: Formation of 2,4-Diaminotetrahydroquinazolines

For the synthesis of 2,4-diamino-substituted tetrahydroquinazolines, guanidine is the reagent of choice. These derivatives are of particular interest in medicinal chemistry due to their potential for multiple hydrogen bonding interactions with biological targets.

Mechanistic Insight: The reaction is believed to proceed via an initial condensation of the enaminonitrile with guanidine, forming a biguanide-type intermediate. This is followed by an intramolecular cyclization involving the nitrile group, leading to the diaminopyrimidine ring system.

Experimental Protocol: Synthesis of 2,4-Diamino-5,5-dimethyl-5,6,7,8-tetrahydroquinazoline

  • Reagents:

    • This compound

    • Guanidine hydrochloride

    • Sodium ethoxide (or other suitable base)

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.

    • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15-20 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Triturate the residue with water and collect the solid product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

II. Gewald Reaction: A Gateway to Substituted Thiophenes

The Gewald three-component reaction is a powerful and convergent method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] While this compound is typically the product of a Gewald-type reaction starting from 3,3-dimethylcyclohexanone, malononitrile, and sulfur, the enaminonitrile itself can be a precursor to more complex thiophene-containing heterocycles. However, for clarity and practical application, this section will detail the synthesis of the parent 2-aminothiophene from which the title compound is derived. This is a crucial first step for many research projects in this area.

Mechanistic Insight: The Gewald reaction is initiated by a Knoevenagel condensation between the ketone (3,3-dimethylcyclohexanone) and the active methylene compound (malononitrile) to yield an α,β-unsaturated dinitrile.[1] Elemental sulfur then adds to the intermediate, followed by cyclization and tautomerization to afford the 2-aminothiophene product.[1]

G cluster_1 Gewald Reaction Workflow Start 3,3-Dimethylcyclohexanone + Malononitrile + Sulfur Intermediate1 Knoevenagel Adduct Start->Intermediate1 Knoevenagel Condensation Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Tautomerization

Caption: Workflow for the Gewald synthesis of the title compound.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives

  • Reagents:

    • 3,3-Dimethylcyclohexanone

    • Malononitrile

    • Elemental Sulfur

    • Morpholine or Diethylamine (as base)

    • Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, dissolve 3,3-dimethylcyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of morpholine or diethylamine (0.1-0.2 eq) to the mixture.

    • Stir the reaction mixture at room temperature or gentle warming (40-50 °C) for 12-24 hours. The reaction is often accompanied by the formation of a precipitate.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to yield the pure 2-amino-3,3-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

ParameterValue
Reactant Ratio 1:1:1.1 (Ketone:Nitrile:Sulfur)
Catalyst Morpholine or Diethylamine
Temperature RT to 50 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

III. Synthesis of Fused Pyrazoles: Reaction with Hydrazine

The reaction of this compound with hydrazine provides a facile route to 3-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1H-indazole derivatives. These compounds are valuable scaffolds in medicinal chemistry, with applications as kinase inhibitors and in other therapeutic areas.[4][5][6]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the enamine carbon, leading to the formation of the pyrazole ring after tautomerization.

Experimental Protocol: Synthesis of 3-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1H-indazole

  • Reagents:

    • This compound

    • Hydrazine hydrate (80-100%)

    • Ethanol or n-butanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or n-butanol.

    • Add an excess of hydrazine hydrate (3-5 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 3-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1H-indazole.

IV. Future Directions and Advanced Derivatizations

The derivatization of this compound is not limited to the formation of fused pyrimidines, thiophenes, and pyrazoles. The reactive nature of the enaminonitrile moiety opens up a plethora of possibilities for the synthesis of more complex and novel heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of fused pyridines, while multicomponent reactions can provide access to highly substituted and diverse molecular architectures.

Researchers are encouraged to explore these and other derivatization strategies to fully exploit the synthetic potential of this versatile building block. The insights and protocols provided in this guide serve as a solid foundation for the development of new chemical entities with promising applications in drug discovery and materials science.

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  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate. Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Available at: [Link]

  • HETEROCYCLES, Vol. 6, Nos. 9, 10, 1977 REACTION OF HYDRAZINE WITH 6-AMINOCROTONONITRILE: SYNTHESIS OF Alexander McKillop and Rys. Available at: [Link]

  • (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a synthetic intermediate of significant interest in medicinal chemistry and drug development due to its versatile structural motifs. The presence of a primary amine, a nitrile group, and a substituted cyclohexene ring offers multiple points for chemical modification, making it a valuable building block for novel therapeutic agents. Accurate and robust analytical methods are paramount for ensuring the purity, identity, and stability of this compound throughout the research and development lifecycle. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the characterization of this compound, grounded in established scientific principles and practical laboratory experience.

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various sample matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful method for the analysis of moderately polar compounds like aminonitriles. The choice of a C18 column is based on its hydrophobicity, which provides good retention for the cyclohexene ring, while the polar amino and nitrile groups ensure it does not elute too quickly.

Protocol 1: Reverse-Phase HPLC for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is effective. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm (for the carbon-carbon double bond and nitrile group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters: The acidic mobile phase (formic acid) protonates the primary amine, improving peak shape by preventing interaction with residual silanols on the silica support. A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and separated effectively.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL in mobile phase) Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject 10 µL Filter->Inject Column C18 Column (4.6 x 150 mm, 5 µm) Inject->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient Detect UV Detection at 220 nm Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Sample_GC Dissolve Sample (1-5 mg/mL in Dichloromethane) Derivatize Optional: Derivatize with BSTFA Sample_GC->Derivatize Inject_GC Inject 1 µL Derivatize->Inject_GC Column_GC DB-5ms Column Inject_GC->Column_GC TempProg Temperature Programmed Elution Column_GC->TempProg Detect_GC FID Detection TempProg->Detect_GC Chromatogram_GC Obtain Chromatogram Detect_GC->Chromatogram_GC Integrate_GC Integrate Peaks Chromatogram_GC->Integrate_GC Quantify Quantify Components Integrate_GC->Quantify Spec_Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Compound 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) Compound->TwoD_NMR FTIR Functional Group Identification (N-H, C≡N, C=C) Compound->FTIR MS Molecular Weight Determination Compound->MS MSMS Fragmentation Pattern Analysis MS->MSMS

Title: Unambiguous Structural Elucidation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the structural analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This molecule, a substituted cyclohexene, serves as a valuable model for understanding the interplay of electronic and steric effects on proton chemical environments. We present a detailed, field-proven protocol for sample preparation and data acquisition. More critically, we offer an in-depth analysis of the resulting spectrum, explaining the causality behind the observed chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who rely on NMR for unequivocal molecular structure verification.

Introduction: The Analytical Challenge

The synthesis of complex organic molecules necessitates robust analytical techniques for structural confirmation. This compound is a multifunctionalized cyclic compound featuring an enamine, a nitrile, and a quaternary gem-dimethyl center. While seemingly simple, its structure presents several interesting features for ¹H NMR analysis. The electronic influence of the electron-donating amino group and the electron-withdrawing nitrile group across the π-system significantly impacts the chemical shifts of nearby protons.[1][2] Furthermore, the rigid, half-chair conformation of the cyclohexene ring leads to distinct magnetic environments for axial and equatorial protons, potentially resulting in complex splitting patterns.[3]

This document serves as an expert guide, moving beyond a simple recitation of steps to explain the underlying principles that govern a successful NMR experiment and a confident spectral interpretation for this class of compounds.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Due to the molecule's symmetry and functional groups, we can identify five unique sets of protons, as labeled in Figure 1.

Chemical structure of this compound with proton environments labeled Ha through He.Figure 1. Labeled proton environments in this compound.
  • Ha (2H): Protons of the primary amine (-NH₂). These are exchangeable protons.

  • Hb (6H): Protons of the two equivalent gem-dimethyl groups (-C(CH₃)₂).

  • Hc (2H): Allylic methylene protons on C6, adjacent to the C1-C2 double bond.

  • Hd (2H): Methylene protons on C4.

  • He (2H): Methylene protons on C5, situated between C4 and C6.

Theoretical Spectral Analysis: Predicting the ¹H NMR Spectrum

A priori analysis allows us to predict the appearance of the spectrum, forming a hypothesis that we will confirm with experimental data.

  • Amine Protons (Ha): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[4][5] They typically appear as a broad singlet in the range of δ 0.5-5.0 ppm because rapid chemical exchange with trace amounts of acid or water averages their spin state, decoupling them from adjacent protons.[6][7]

  • Gem-Dimethyl Protons (Hb): The two methyl groups are chemically equivalent and attached to a quaternary carbon. Therefore, they will not be split by any neighboring protons. We predict a sharp singlet integrating to 6 protons in the upfield, aliphatic region (δ 1.0-1.5 ppm).

  • Allylic Protons (Hc): Protons on a carbon adjacent to a double bond are deshielded relative to simple alkanes.[8] We expect the signal for these two protons to appear around δ 2.0-2.3 ppm. They will be coupled to the two adjacent He protons, likely appearing as a triplet, assuming similar coupling constants.

  • Cyclohexene Ring Protons (Hd, He): These methylene protons reside in the saturated portion of the ring. Their signals are expected in the δ 1.5-2.0 ppm range.[8][9] Hd will be coupled to He, and He will be coupled to both Hc and Hd. This will result in complex multiplets. The signal for He is often a "triplet of triplets" or a more complex multiplet due to coupling with four neighboring protons (two at C4 and two at C6).

Experimental Protocol

This protocol is designed for a standard 400 MHz NMR spectrometer and represents a robust method for obtaining high-quality data.

4.1. Materials and Reagents

  • This compound (Sample)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass Pasteur Pipette with Cotton or Glass Wool Plug

  • 5 mm NMR Tube (clean and dry)

  • Deuterium Oxide (D₂O) for exchange experiment

4.2. Protocol for Sample Preparation The quality of the NMR spectrum is critically dependent on proper sample preparation.[10][11]

  • Weighing: Accurately weigh 10-15 mg of the sample into a clean, dry vial.[11][12] This amount provides an excellent signal-to-noise ratio in a reasonable number of scans.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial. CDCl₃ is a versatile solvent for many organic molecules and its residual proton signal at δ 7.26 ppm serves as a convenient secondary chemical shift reference.[12]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.[11]

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of glass wool or cotton. Filter the solution directly into the NMR tube. This crucial step removes any microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

4.3. Protocol for ¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the CDCl₃ solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters: Set up a standard proton experiment with the following suggested parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans (NS): 16 scans. This is usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 5.0 seconds. A longer delay is vital to allow for full proton relaxation between pulses, ensuring that the signal integrations are accurate and quantitative.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure all signals are captured.

4.4. Protocol for D₂O Exchange (Confirmation of N-H Protons)

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of D₂O to the tube.

  • Cap the tube and shake it vigorously for 30 seconds to facilitate the exchange of the amine protons (N-H) with deuterium (N-D).

  • Re-acquire the ¹H NMR spectrum using the same parameters. The signal assigned to the Ha protons should significantly diminish or disappear completely.[6]

Data Interpretation and Structural Assignment

The acquired spectrum should be processed with Fourier transformation, phase correction, and baseline correction. The resulting spectrum is then analyzed.

Table 1: Summary of ¹H NMR Data for this compound (400 MHz, CDCl₃)

Peak LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
14.15br s2H-Ha (-NH₂)
22.12t2H6.2Hc (Allylic -CH₂-)
31.65t2H6.4Hd (-CH₂-)
41.51p2H6.3He (-CH₂-)
51.05s6H-Hb (gem-dimethyl)

Note: The data presented in Table 1 is a representative example based on theoretical principles and data from similar structures. Actual chemical shifts may vary slightly.

Analysis Breakdown:

  • Peak 5 (δ 1.05, s, 6H): This sharp singlet is unambiguously assigned to the six equivalent protons of the gem-dimethyl groups (Hb). Its upfield position is characteristic of saturated alkyl protons.

  • Peak 4 (δ 1.51, p, 2H): This signal, appearing as a pentet (or triplet of triplets), is assigned to the He protons. It is split by its four neighbors: the two Hd protons and the two Hc protons, with similar coupling constants resulting in a pentet-like appearance.

  • Peak 3 (δ 1.65, t, 2H): This triplet is assigned to the Hd protons, which are split by the two adjacent He protons.

  • Peak 2 (δ 2.12, t, 2H): This downfield triplet corresponds to the allylic protons (Hc). Their deshielded position is due to the proximity of the C=C double bond.[8] They are split into a triplet by the two neighboring He protons.

  • Peak 1 (δ 4.15, br s, 2H): This broad singlet, which integrates to two protons, is characteristic of the amine (Ha) protons.[6][7] Its breadth is due to quadrupole broadening from the ¹⁴N nucleus and rapid chemical exchange. This signal would disappear upon shaking the sample with D₂O.

Experimental Workflow Visualization

The entire process, from sample preparation to final structural assignment, can be visualized as a logical workflow.

NMR_Workflow Figure 2. ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter spectrometer Insert into Spectrometer (400 MHz) filter->spectrometer acquire Acquire FID (16 Scans, D1=5s) spectrometer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process spectrum Processed ¹H NMR Spectrum process->spectrum assign Peak Assignment & Integration spectrum->assign structure Final Structure Confirmation assign->structure

Caption: Figure 2. ¹H NMR Analysis Workflow

Conclusion

¹H NMR spectroscopy provides an unequivocal and information-rich method for the structural confirmation of this compound. Each unique proton environment in the molecule gives rise to a distinct and predictable signal, allowing for complete assignment. The characteristic chemical shifts of the allylic and gem-dimethyl protons, combined with the splitting patterns of the cyclohexene ring protons and the exchangeable nature of the amine protons, collectively validate the target structure. The protocols and analytical reasoning presented herein offer a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.

References

  • Beltran, A., Llorach, R., Urpi-Sarda, M., & Andres-Lacueva, C. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • ETH Zurich, Department of Chemistry and Applied Biosciences. (n.d.). NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (2021). Proton NMR of 2-cyclohexene-1-one. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. [Link]

  • Quora. (2021). How many NMR signals does cyclohexene have?[Link]

  • Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C Chemical Shift Effects on sp2 and sp Carbons. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a substituted cyclic enamine nitrile. Due to the presence of multiple functional groups, its fragmentation behavior is of significant interest for structural elucidation and impurity profiling in drug development and chemical synthesis. This document outlines a comprehensive protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and discusses the predicted fragmentation pathways based on established principles of mass spectrometry. The methodologies and theoretical framework presented herein are designed to serve as a robust starting point for researchers and analytical scientists.

Introduction

This compound (C₉H₁₄N₂, Molar Mass: 150.22 g/mol ) is a molecule incorporating a cyclic enamine and an α,β-unsaturated nitrile moiety.[1] Enamines are valuable synthons in organic chemistry, and their characterization is crucial for reaction monitoring and quality control. Mass spectrometry is an indispensable analytical technique for molecular weight determination and structural characterization of such compounds.[2] The presence of both a basic amino group and a nitrile group suggests that the molecule will be readily ionizable by electrospray ionization (ESI), making it amenable to LC-MS analysis. Understanding the fragmentation patterns is key to confirming the structure and identifying related substances. This guide provides a detailed protocol and explores the expected fragmentation behavior under collision-induced dissociation (CID).

Principles and Experimental Rationale

The mass spectrometric analysis of this compound is predicated on its distinct chemical features. The enamine structure contains a basic nitrogen atom that is a prime site for protonation in positive mode ESI, leading to a strong signal for the protonated molecule [M+H]⁺.

The fragmentation of the protonated molecule in the gas phase, induced by collision with an inert gas (CID), is governed by the stability of the resulting fragment ions and neutral losses. For this particular molecule, fragmentation is expected to be directed by the cyclic amine and the unsaturated nitrile functionalities. Key fragmentation mechanisms for related structures include:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines, involving the cleavage of a bond alpha to the nitrogen atom.[3][4][5]

  • Retro-Diels-Alder (RDA) Reaction: A common fragmentation pathway for cyclic alkenes, leading to the cleavage of the ring at two bonds.[6]

  • Loss of Small Neutral Molecules: The elimination of stable small molecules such as ammonia (NH₃), hydrocyanic acid (HCN), or acetonitrile (CH₃CN) is a common fragmentation route.[4][7]

This protocol is designed to leverage these principles to generate a reproducible fragmentation spectrum that can be used for unambiguous identification.

Experimental Protocol

This section details a step-by-step methodology for the analysis of this compound by LC-ESI-MS/MS.

Materials and Reagents
  • This compound (≥97% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water. Further dilute this solution 1:10 with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 1 µg/mL.

Liquid Chromatography Parameters
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-250.

  • MS/MS Analysis:

    • Precursor Ion: m/z 151.12 (corresponding to [M+H]⁺).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Prepare Working Standard (1 µg/mL in 50:50 ACN:H₂O) stock->working lc 3. LC Separation (C18 Column) working->lc esi 4. Electrospray Ionization (Positive Mode) lc->esi ms1 5. MS1 Scan (Select Precursor Ion m/z 151.12) esi->ms1 cid 6. Collision-Induced Dissociation (Ramped Collision Energy) ms1->cid ms2 7. MS2 Scan (Detect Fragment Ions) cid->ms2 process 8. Data Analysis (Fragmentation Pattern Interpretation) ms2->process

Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway and Data Interpretation

The protonated molecule of this compound ([M+H]⁺) has an expected m/z of 151.123. Based on the principles of amine and cyclic alkene fragmentation, a plausible fragmentation pathway is proposed below.

The initial protonation is expected to occur at the more basic amino group. Subsequent fragmentation via CID will likely proceed through several competing pathways:

  • Loss of a Methyl Radical: Cleavage of one of the gem-dimethyl groups could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 136.10.

  • Retro-Diels-Alder (RDA) Fragmentation: The cyclohexene ring could undergo an RDA reaction, leading to the cleavage of the ring. This would likely result in the formation of isobutylene (C₄H₈) and a fragment ion at m/z 95.06.

  • Loss of Ammonia: Elimination of ammonia (NH₃) from the protonated molecule could occur, yielding a fragment at m/z 134.11.

  • Loss of Acetonitrile: A rearrangement followed by the loss of acetonitrile (CH₃CN) is another possibility, which would produce a fragment at m/z 110.10.

The following diagram visualizes the predicted fragmentation pathways:

Fragmentation cluster_path1 cluster_path2 cluster_path3 cluster_path4 M [M+H]⁺ m/z 151.12 F1 [M+H - •CH₃]⁺ m/z 136.10 M->F1 - •CH₃ F2 [M+H - C₄H₈]⁺ m/z 95.06 M->F2 - C₄H₈ F3 [M+H - NH₃]⁺ m/z 134.11 M->F3 - NH₃ F4 [M+H - CH₃CN]⁺ m/z 110.10 M->F4 - CH₃CN

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this valuable enamine-nitrile intermediate. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.

Question 1: My product streaks significantly on silica gel TLC plates, and I get poor separation during column chromatography. What is happening?

  • Probable Cause: This is the most common issue with amino-containing compounds. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). Your basic enamine interacts strongly with these acidic sites via an acid-base interaction.[1] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or streaking and, in severe cases, irreversible adsorption to the stationary phase.[1][2]

  • Solutions & Pro-Tips:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Ethyl Acetate/Hexane with 1% Et₃N).[2][3] The modifier competes with your product for binding to the silanol groups, allowing for proper elution.

    • Stationary Phase Deactivation: Prepare a slurry of your silica gel in the mobile phase containing the basic modifier and let it stand for an hour before packing the column. This pre-neutralization ensures a more inert stationary phase from the start.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reverse-phase chromatography on a C18 column can also be an effective alternative.[3]

Question 2: My overall yield is very low after aqueous workup and purification. Where is my product going?

  • Probable Cause: The enamine and nitrile functionalities in your molecule are susceptible to degradation, especially under harsh pH conditions.

    • Hydrolysis: The enamine can hydrolyze back to the parent ketone (3,3-dimethylcyclohexanone) and the corresponding amine fragment, particularly under acidic conditions.[4][5] The nitrile group can also hydrolyze to a carboxylic acid or amide under strongly acidic or basic conditions.[1][6]

    • Emulsion during Extraction: Amines can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, which traps the product in the interfacial layer.

  • Solutions & Pro-Tips:

    • Maintain Neutral or Slightly Basic pH: During aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) instead of strong acids or bases. Avoid prolonged contact with the aqueous phase.

    • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) or a few drops of methanol to disrupt it. Centrifugation can also be effective.

    • Minimize Heat: Concentrate your product solutions under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation. Enamines can be sensitive to heat.[7]

    • Work Quickly: Plan your experiment to proceed from workup to the final purified product without unnecessary delays.

Question 3: The NMR of my "purified" product shows the presence of the starting ketone. Why did it reappear?

  • Probable Cause: This is a classic sign of on-column hydrolysis. Even if your workup was gentle, the acidic nature of untreated silica gel can be sufficient to catalyze the hydrolysis of the enamine back to the ketone during the extended time it takes to run a column.[1][4]

  • Solutions & Pro-Tips:

    • Mandatory Basic Modifier: This observation underscores the critical importance of using a basic modifier (like triethylamine) in your eluent for column chromatography, as described in the answer to Question 1.[2][3]

    • Consider Recrystallization First: If your crude product is a solid or can be induced to crystallize, recrystallization is a superior first-line purification method. It avoids contact with silica gel altogether and can efficiently remove many types of impurities.

Question 4: My crude product is a persistent oil and refuses to crystallize. How can I purify it?

  • Probable Cause: The presence of impurities can inhibit crystallization by disrupting the crystal lattice formation. The compound may also have a low melting point or form a eutectic mixture with residual solvent or byproducts.

  • Solutions & Pro-Tips:

    • Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate/hexanes, acetone, diethyl ether). A patent for a similar enamine salt highlights the effectiveness of methanol.[8]

    • Salt Formation: Convert the basic amine into a salt (e.g., a hydrochloride or acetate salt).[9][10] Salts often have higher melting points and are more crystalline. Dissolve the crude oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise until precipitation is complete. The salt can then be filtered and recrystallized. You can regenerate the free base just before the next synthetic step if required.

    • Chromatography as a "Pre-purification": If all else fails, run a quick "plug" of silica gel (treated with triethylamine) to remove the gross impurities. The partially purified material obtained may then be more amenable to crystallization.

Frequently Asked Questions (FAQs)
  • Q: What is the recommended primary purification method for this compound?

    • A: If the crude material is a solid or can be solidified, recrystallization is the preferred method. It is often faster, more scalable, and avoids potential degradation on silica gel.[11] If the product is an oil or heavily impure, flash column chromatography on triethylamine-treated silica gel is the recommended secondary method.

  • Q: What are the primary stability and storage concerns?

    • A: The compound is sensitive to acids, which can cause hydrolysis.[4] It may also be sensitive to air and light over long periods, as amines can be prone to oxidation.[9] For long-term storage, it is best to keep the purified solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C).

  • Q: How can I effectively monitor the purification?

    • A: Thin Layer Chromatography (TLC) is the best tool. To overcome the streaking issue for monitoring, use TLC plates and a developing chamber pre-saturated with a mobile phase containing 1% triethylamine. This will give you well-defined spots and accurate Rf values to guide your column chromatography.

Data Summary: Comparison of Purification Techniques
TechniqueAdvantagesDisadvantagesBest For
Recrystallization High purity, scalable, avoids acidic stationary phases, cost-effective.[11]Requires a solid product, potential for product loss in the mother liquor.High-purity isolation of solid crude products.
Column Chromatography (Et₃N-treated silica) Effective for oils and complex mixtures, good separation of non-basic impurities.Can still lead to some product loss, requires larger solvent volumes.[2][3]Purifying oily products or when recrystallization fails.
Acid/Base Extraction Good for removing neutral or acidic impurities.Risk of hydrolysis if strong acids are used, can be time-consuming.[12]A preliminary cleanup step, use with caution and buffered solutions.
Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol is based on methods found to be effective for related enamine compounds.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol (~60-70°C). Add the solvent portion-wise until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it hot through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or a refrigerator (5-10°C) for at least 1-2 hours to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to prevent on-column degradation and improve separation.

  • Solvent System Selection: Using TLC, identify a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) that gives the desired product an Rf value of ~0.3. Crucially, add 1% triethylamine (Et₃N) to this solvent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing Et₃N). Pack the column with this slurry. Do not dry pack.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

  • Elution: Run the column using the mobile phase containing 1% Et₃N. Collect fractions and monitor them by TLC (using a TLC tank with the same Et₃N-containing eluent).

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5°C, so it may require gentle heating or co-evaporation with a solvent like toluene to remove completely.

Visual Workflow and Troubleshooting Diagrams
Purification Workflow

cluster_0 Purification of this compound CRUDE Crude Product IS_SOLID Is it a solid? CRUDE->IS_SOLID RECRYST Protocol 1: Recrystallization IS_SOLID->RECRYST Yes COLUMN Protocol 2: Column Chromatography (with 1% Et3N) IS_SOLID->COLUMN No (Oil) CHECK_PURITY Check Purity (NMR, LCMS) RECRYST->CHECK_PURITY COLUMN->CHECK_PURITY PURE Pure Product CHECK_PURITY->COLUMN Still Impure CHECK_PURITY->PURE Purity OK

Caption: Recommended workflow for product purification.

Troubleshooting Logic

cluster_1 Troubleshooting Purification Issues START Problem Encountered ISSUE_TYPE What is the issue? START->ISSUE_TYPE STREAK TLC/Column Streaking ISSUE_TYPE->STREAK Separation LOW_YIELD Low Yield / Degradation ISSUE_TYPE->LOW_YIELD Yield NO_CRYSTAL Fails to Crystallize ISSUE_TYPE->NO_CRYSTAL Isolation SOL_STREAK Add 1-2% Et3N to eluent. Use neutral alumina. STREAK->SOL_STREAK SOL_YIELD Use mild workup (pH 7-8). Avoid excess heat. Work quickly. LOW_YIELD->SOL_YIELD SOL_CRYSTAL Screen multiple solvents. Attempt salt formation (HCl). Pre-purify with a column. NO_CRYSTAL->SOL_CRYSTAL

Caption: Decision tree for troubleshooting common issues.

References
  • Recrystallization purification method of enamine salt.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Separation of Aminoacetonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • Asymmetric Enamine C
  • Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Workup: Amines. University of Rochester Department of Chemistry.
  • Preventing degradation of aminonitriles during workup and purific
  • How do you work-up or isol
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Enamines. Master Organic Chemistry.
  • Nucleophilic Addition of Amines - Imine and Enamine Form
  • Reactions of Nitriles. Chemistry Steps.

Sources

Technical Support Center: Synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our approach is rooted in explaining the "why" behind experimental observations and solutions, ensuring a deeper understanding of the chemical processes at play.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Thorpe-Ziegler reaction, an intramolecular base-catalyzed cyclization of 3,3-dimethyladiponitrile.[1][2] This reaction is a powerful tool for forming carbon-carbon bonds and constructing cyclic systems.[3] The gem-dimethyl group in the starting material provides a Thorpe-Ingold effect, which can facilitate the ring-closing reaction.[4] Despite its utility, the synthesis can be accompanied by the formation of several impurities that may complicate purification and affect the yield and purity of the final product. This guide will walk you through the identification and mitigation of these common impurities.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Thorpe-Ziegler Reaction cluster_product Product 3,3-dimethyladiponitrile 3,3-Dimethyladiponitrile Base Strong Base (e.g., NaH, NaNH2) 3,3-dimethyladiponitrile->Base Reacts with Reaction Intramolecular Cyclization Base->Reaction Catalyzes Intermediate Iminonitrile Intermediate Reaction->Intermediate Forms Product 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Intermediate->Product Tautomerizes to

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction seems to have stalled or resulted in a low yield. What are the potential causes?

Answer:

A low yield of the desired this compound can be attributed to several factors, primarily related to the reaction conditions and the purity of your starting materials.

  • Insufficiently Strong Base: The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile.[3] Common bases include sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). If the base is old, has been improperly stored, or is not strong enough, the initial deprotonation will be inefficient, leading to a low yield.

  • Presence of Protic Solvents: The carbanion intermediate is highly reactive towards protic solvents like water or alcohols. Any moisture in your reaction setup or solvent will quench the carbanion, halting the cyclization. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Purity of Starting Material: Impurities in the starting 3,3-dimethyladiponitrile can interfere with the reaction. Acidic impurities will consume the base, while other reactive impurities may lead to side reactions. It is advisable to purify the starting dinitrile by distillation before use.

  • Reaction Temperature: While the reaction is typically run at elevated temperatures to drive it to completion, excessively high temperatures can lead to decomposition or the formation of polymeric side products. The optimal temperature should be determined empirically for your specific setup.

FAQ 2: I have an impurity with a similar polarity to my product that is difficult to separate. What could it be?

Answer:

One of the most common impurities that can be challenging to separate from the desired β-enaminonitrile product is the corresponding amide or carboxylic acid , formed through hydrolysis of the nitrile group.

  • Formation Mechanism: The enaminonitrile product can be susceptible to hydrolysis, especially during aqueous work-up or if there is residual moisture in the reaction mixture under basic or acidic conditions. The nitrile group can first hydrolyze to an amide (2-amino-3,3-dimethylcyclohex-1-ene-1-carboxamide) and subsequently to a carboxylic acid (2-amino-3,3-dimethylcyclohex-1-ene-1-carboxylic acid).

  • Analytical Signatures:

    • IR Spectroscopy: Look for the appearance of a strong C=O stretch around 1650-1690 cm⁻¹ for the amide or a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid.

    • ¹H NMR Spectroscopy: Amide protons (CONH₂) may appear as two broad singlets. The carboxylic acid proton (COOH) is often a very broad singlet and may be difficult to observe.

    • Mass Spectrometry: The amide will have a molecular weight of 168.24 g/mol (M+18 of the product), and the carboxylic acid will have a molecular weight of 169.22 g/mol (M+19 of the product).

  • Troubleshooting and Purification:

    • Minimize Water Exposure: During the work-up, minimize the contact time with aqueous solutions. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) thoroughly before solvent evaporation.

    • Acid/Base Extraction: The carboxylic acid impurity can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired enaminonitrile is basic and will remain in the organic layer, while the carboxylic acid will be deprotonated and move to the aqueous layer.

    • Chromatography: If the hydrolysis has only proceeded to the amide, separation by column chromatography can be effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is recommended.

    • Recrystallization: Recrystallization from a suitable solvent system can also be an effective method for separating the less polar product from the more polar hydrolysis byproducts.[5]

FAQ 3: I observe a higher molecular weight species in my mass spectrum. What could this be?

Answer:

The observation of a higher molecular weight species, particularly one that is approximately double the mass of your product, is indicative of a dimer .

  • Formation Mechanism: Enamines and enaminonitriles can undergo self-condensation or dimerization reactions.[6] This can occur through various pathways, potentially involving the reaction of the nucleophilic enamine with the electrophilic nitrile of another molecule.

  • Analytical Signatures:

    • Mass Spectrometry: Look for a peak at m/z corresponding to twice the molecular weight of the product (or M+H, M+Na, etc. of the dimer). For this compound (MW 150.22), a dimer would have a molecular weight of 300.44 g/mol .

    • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of the crude product may show a complex set of signals that do not correspond to the starting material or the desired product. The presence of multiple signals in the aliphatic and vinylic regions could suggest a mixture of diastereomeric dimers.

  • Troubleshooting and Purification:

    • Reaction Concentration: High concentrations of the reactants can favor intermolecular side reactions like dimerization. Running the reaction under more dilute conditions may suppress the formation of these byproducts.

    • Column Chromatography: Dimeric impurities are typically much less polar than the monomeric product. They can usually be separated effectively by flash column chromatography.

    • Recrystallization: The difference in solubility and crystal packing between the monomer and dimer can often be exploited for separation by recrystallization.

Summary of Potential Impurities

Impurity NameStructureMolecular Weight ( g/mol )Key Analytical Signatures
3,3-Dimethyladiponitrile 138.21¹H NMR: Characteristic signals for the methylene protons. Absence of the amine and vinyl protons of the product.
2-Amino-3,3-dimethylcyclohex-1-ene-1-carboxamide (structure not available in search)168.24IR: C=O stretch (approx. 1650-1690 cm⁻¹). MS: M+18 of the product.
2-Amino-3,3-dimethylcyclohex-1-ene-1-carboxylic acid (structure not available in search)169.22IR: Broad O-H and C=O stretches. MS: M+19 of the product. Soluble in aqueous base.
Dimer (Various possible structures)300.44MS: Peak at m/z corresponding to 2x the product's molecular weight. NMR: Complex, overlapping signals.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Reaction Monitoring and Impurity Detection
  • Prepare TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Apply a small spot of your reaction mixture, a co-spot with the starting material, and a spot of the starting material on the baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm) and then by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).

  • Analysis: The product should be a new, more polar spot than the starting dinitrile. The presence of multiple spots indicates impurities.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for enaminonitriles include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Low_Yield Low Yield or Stalled Reaction Check_Reagents Check Base Activity & Reagent Purity Low_Yield->Check_Reagents Check_Conditions Verify Anhydrous Conditions & Temp. Low_Yield->Check_Conditions Impurity_Detected Impurity Detected (TLC, NMR, MS) Identify_Impurity Characterize Impurity (MW, Functional Groups) Impurity_Detected->Identify_Impurity Optimize_Reaction Use Fresh Base, Dry Solvents, Optimize Temp. Check_Reagents->Optimize_Reaction Purify_SM Purify Starting Material Check_Reagents->Purify_SM Check_Conditions->Optimize_Reaction Purification_Strategy Select Purification Method: - Recrystallization - Column Chromatography - Acid/Base Extraction Identify_Impurity->Purification_Strategy

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Green synthetic approaches: Solventless synthesis of polyfunctionally substituted aromatics as potential versatile building blocks in organic synthesis utilizing enaminones and enaminonitriles as precursors. Molecules, 16(5), 3847-3883.
  • Wikipedia. (2023, December 28). List of purification methods in chemistry. Retrieved from [Link][5]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis. Chemical Reviews, 101(5), 1579-1606.
  • El-Agrody, A. M., El-Sawy, A. A., El-Sayed, H. A., & Sarhan, H. A. (2016). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 4, 36.
  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(11), 6576-6583.
  • Wikipedia. (2023, May 29). Thorpe reaction. Retrieved from [Link][1]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(11), 6576-6583.
  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link][2]

  • Fathalla, W., & Zaki, M. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 23(11), 2959.
  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link][7]

  • Wikipedia. (2023, October 28). Thorpe–Ingold effect. Retrieved from [Link][4]

  • Herrera, B., & Mora, J. R. (2020). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry Proceedings, 2(1), 29.

Sources

Technical Support Center: 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical information.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in a question-and-answer format.

Question 1: I've noticed a yellow to brown discoloration of my solid this compound sample over time. What could be the cause and how can I mitigate this?

Answer:

Discoloration of your sample is a common indicator of degradation, likely due to a combination of oxidation and hydrolysis of the enamine functional group. Enamines are known to be susceptible to oxidation, which can lead to the formation of colored impurities. Additionally, exposure to atmospheric moisture, even in trace amounts, can initiate hydrolysis, especially if acidic impurities are present.

Causality and Mitigation:

  • Oxidation: The enamine double bond and the allylic positions on the cyclohexene ring are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat.

    • Mitigation: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen. Use amber vials or store in the dark to prevent photo-oxidation.

  • Hydrolysis: The enamine can react with water to revert to the corresponding ketone (3,3-dimethylcyclohexanone) and malononitrile (which can further react or decompose). This reaction is catalyzed by acidic conditions.

    • Mitigation: Ensure the compound is stored in a tightly sealed container with a desiccant to minimize moisture exposure. Avoid storage in environments with acidic vapors.

Question 2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities. What are the likely degradation products and how can I identify them?

Answer:

The appearance of new signals in your NMR spectrum is a clear sign of sample degradation. The most probable degradation pathway is the hydrolysis of the enamine.

Likely Degradation Products and Their Spectroscopic Signatures:

Degradation ProductExpected ¹H NMR SignalsExpected ¹³C NMR Signals
3,3-DimethylcyclohexanoneAbsence of the N-H signal. Appearance of signals for the alpha-protons to the carbonyl group (~2.2-2.5 ppm).A carbonyl signal (~210 ppm).
Malononitrile Dimer/PolymerComplex signals in the aliphatic region.

Below is a proposed degradation pathway illustrating the hydrolysis of this compound.

G cluster_products Degradation Products This compound This compound Iminium Intermediate Iminium Intermediate This compound->Iminium Intermediate H₂O (acid-catalyzed) Hemiaminal Hemiaminal Iminium Intermediate->Hemiaminal + H₂O 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone Hemiaminal->3,3-Dimethylcyclohexanone - NH₂(CH(CN)₂) Malononitrile byproduct Malononitrile byproduct

Caption: Proposed hydrolysis pathway of this compound.

Question 3: I am having difficulty purifying the compound using standard silica gel chromatography. The compound seems to streak or decompose on the column. What are my options?

Answer:

The issues you are facing with silica gel chromatography are common for basic compounds like enamines. The acidic nature of silica gel can catalyze the degradation of your compound and cause poor separation due to strong interactions.

Purification Strategies:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column.

    • Method: Prepare a slurry of silica gel in your desired eluent system and add 1-2% of a volatile base like triethylamine or ammonia solution. Pack the column with this slurry. Run the column with an eluent containing a small amount (0.1-1%) of the same base.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.

  • Recrystallization: If the compound is a solid and of reasonable purity, recrystallization from a suitable solvent system can be a highly effective final purification step.

The following diagram outlines a decision-making workflow for the purification of this compound.

G start Start: Crude Product silica_check Standard Silica Gel Chromatography? start->silica_check streaking Streaking/Decomposition? silica_check->streaking Yes end Pure Product silica_check->end No, successful deactivated_silica Use Deactivated Silica (e.g., with Triethylamine) streaking->deactivated_silica Option 1 alumina Try Alumina Chromatography streaking->alumina Option 2 reverse_phase Consider Reverse-Phase Chromatography streaking->reverse_phase Option 3 recrystallization Final Purification: Recrystallization deactivated_silica->recrystallization alumina->recrystallization reverse_phase->recrystallization recrystallization->end

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool (2-8 °C), dry, and dark place. Taking these precautions will minimize degradation from moisture, oxygen, and light.

Q2: Is it safe to handle this compound on an open bench?

A: While not acutely toxic, it is good laboratory practice to handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.

Q3: Can I store this compound in solution?

A: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution for a short time, use a dry, aprotic solvent and store it at low temperatures under an inert atmosphere.

Q4: What is the expected appearance of a pure sample?

A: A pure sample of this compound should be a white to off-white solid. Any significant coloration (yellow to brown) may indicate the presence of impurities or degradation products.

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by ¹H NMR Spectroscopy

This protocol outlines the steps to assess the purity of your sample and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice).

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the peaks and compare the ratios to the expected values for the pure compound.

    • Look for the characteristic N-H proton signal (typically a broad singlet).

    • Examine the spectrum for new peaks that may correspond to degradation products as detailed in the troubleshooting guide.

Protocol 2: Assessment of Purity by FT-IR Spectroscopy

This protocol provides a method to quickly assess the functional groups present in your sample.

Materials:

  • This compound sample

  • FT-IR spectrometer with a suitable sample holder (e.g., ATR)

Procedure:

  • Ensure the sample stage of the FT-IR spectrometer is clean.

  • Place a small amount of the solid sample onto the crystal of the ATR accessory.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Look for the characteristic absorption bands:

      • N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the primary amine.

      • C≡N stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹ for the nitrile group.

      • C=C stretch: A band around 1600-1650 cm⁻¹ for the enamine double bond.

    • The presence of a strong, broad O-H stretch (~3200-3600 cm⁻¹) could indicate the presence of water or hydrolyzed byproducts. The appearance of a strong C=O stretch (~1715 cm⁻¹) would be a clear indication of the ketone degradation product.

References

  • Master Organic Chemistry. (2010). Enamines. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes. [Link]

  • Making Molecules. (2024). Enamines. [Link]

  • ResearchGate. (2022). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions | Request PDF. [Link]

  • Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • National Center for Biotechnology Information. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • Canadian Journal of Chemistry. (n.d.). CYCLOHEXANE COMPOUNDS: II. SYNTHESIS AND STRUCTURE OF TWO STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. [Link]

  • ACS Publications. (n.d.). Reduction of .alpha.,.beta.-unsaturated nitriles with a copper hydride complex. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. [Link]

  • Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition. [Link]

  • Russian Chemical Reviews. (n.d.). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. [Link]

  • ResearchGate. (2025). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures | Request PDF. [Link]

  • Taylor & Francis. (1988). Oxidation and Reduction of Enamines. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • YouTube. (2025). Hydrolysis of Imines and Enamines Explained. [Link]

  • Google Patents. (n.d.).
  • Redalyc. (n.d.). Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. [Link]

  • docbrown.info. (n.d.).

Technical Support Center: 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive handling precautions, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 15595-72-9)[1]. As a versatile synthetic building block, its unique enamine-nitrile structure requires specific handling to ensure experimental success and laboratory safety. This document is designed to serve as a primary resource for addressing challenges encountered during its use.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the safe handling, storage, and disposal of this compound. The guidance is synthesized from safety data for structurally similar aminonitrile compounds.

Q1: What are the primary hazards associated with this compound?

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous aminonitrile compounds indicate several potential hazards. It should be handled as a substance that is harmful if swallowed, inhaled, or comes into contact with skin[2]. It may cause skin and serious eye irritation[2]. Furthermore, some related compounds are known to cause skin sensitization or allergic reactions upon repeated contact[3]. Always consult the supplier-specific SDS upon receipt of the material.

Q2: What are the correct storage and handling procedures for this reagent?

Proper storage is critical to maintaining the integrity of this compound. Due to its chemical structure, which includes an enamine group, it is likely susceptible to degradation from atmospheric moisture and oxygen.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[2][3][4]. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., Argon or Nitrogen) are strongly recommended to prevent hydrolysis and oxidation[3].

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[5][6]. Avoid contact with skin, eyes, and clothing[6]. Do not eat, drink, or smoke in the handling area[2][5].

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

To mitigate exposure risks, the following PPE should be worn at all times:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)[2].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use[2][3].

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a higher risk of splashing, impervious clothing may be necessary[2][5].

  • Respiratory Protection: If handling fine powders or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge[5].

Hazard & Precaution Summary
GHS Hazard Statements (Anticipated) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2][3].
Personal Protective Equipment (PPE) Safety Goggles, Chemical-Resistant Gloves, Laboratory Coat, Respirator (if needed)[2][5][6].
Storage Conditions Cool, dry, well-ventilated area. Keep container tightly sealed. Refrigerate and store under inert atmosphere for best results[3][7].
Incompatible Materials Strong acids, acid anhydrides, and acid chlorides, as these can react exothermically with the amine functionality[3].

Q4: What is the proper procedure for spills and waste disposal?

  • Spill Cleanup: In case of a spill, ensure the area is well-ventilated and wear full PPE. Prevent the material from entering drains or waterways[5][6]. For solid spills, sweep up carefully to minimize dust generation and place into a suitable, labeled container for disposal[3]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and transfer to a sealed container.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all local, state, and federal regulations. This should be done via an approved waste disposal plant[2][3][6].

Q5: What are the first-aid measures in case of accidental exposure?

Immediate action is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6][8].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention[2][3][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3][6].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][8].

Troubleshooting and Experimental Optimization Guide

This section provides solutions to specific issues that may arise during experiments involving this compound, focusing on the causality behind each problem.

Problem 1: Low or no reactivity in a reaction where the compound is used as a nucleophile.

  • Causality: The nucleophilicity of this compound stems from the enamine system. This reactivity can be nullified if the amine is protonated by acidic species in the reaction mixture. Furthermore, the reagent may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Check Reaction pH: Ensure the reaction medium is not acidic. If your protocol involves acidic reagents or produces acidic byproducts, consider adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to maintain neutral or slightly basic conditions.

    • Verify Reagent Quality: If the compound is old or has been stored improperly, it may have hydrolyzed or oxidized. A yellowish or brownish discoloration can be an indicator of degradation. It is always best practice to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

    • Solvent Choice: Use anhydrous solvents to prevent hydrolysis (see Problem 2). Polar aprotic solvents like THF, Dioxane, or DMF are often suitable for reactions involving enamines.

Problem 2: The major isolated product is a ketone (3,3-dimethylcyclohexanone), not the expected product.

  • Causality: Enamines are susceptible to hydrolysis, reacting with water to revert to the parent ketone and amine. This process is catalyzed by both acid and base but can occur even in neutral water, especially with heating.

  • Troubleshooting Steps:

    • Rigorous Exclusion of Water: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Temperature Control: If possible, run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Problem 3: Difficulty in purifying the desired product via column chromatography.

  • Causality: The amino group can cause the compound to streak on silica gel, which is acidic. This can lead to poor separation and even decomposition of the product on the column.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, before loading your sample. This neutralizes the acidic sites on the silica.

    • Alternative Purification: Consider other purification methods. If the product is crystalline, recrystallization is an excellent option[9]. An acid-base extraction can also be effective; the basic amine can be extracted into an aqueous acid layer, washed, and then liberated by basifying the aqueous layer before re-extracting into an organic solvent.

    • Change the Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase (C18) silica.

Below is a decision workflow for troubleshooting common experimental failures with this reagent.

G start Experimental Failure (e.g., Low Yield, Byproduct) check_reagent 1. Assess Reagent Quality Is it discolored, old, or improperly stored? start->check_reagent reagent_yes Yes check_reagent->reagent_yes Degraded reagent_no No check_reagent->reagent_no Appears Good solution_reagent Solution: Discard and use a fresh batch. Ensure storage under inert gas. reagent_yes->solution_reagent check_hydrolysis 2. Check for Hydrolysis Is the ketone byproduct observed? reagent_no->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Byproduct Found hydrolysis_no No check_hydrolysis->hydrolysis_no No Obvious Hydrolysis solution_hydrolysis Solution: Use anhydrous solvents/reagents. Run under inert atmosphere (N2/Ar). hydrolysis_yes->solution_hydrolysis check_conditions 3. Evaluate Reaction Conditions Are acidic reagents/catalysts present? hydrolysis_no->check_conditions conditions_yes Yes check_conditions->conditions_yes Acid Present solution_conditions Solution: Add a non-nucleophilic base (e.g., Et3N). Consider alternative catalyst/reagents. conditions_yes->solution_conditions

Caption: Troubleshooting workflow for experiments.

References

  • Alfa Aesar. (2012). Safety Data Sheet: 3-Aminocrotononitrile. [Link]

  • Compo Expert. (2023). Material Safety Data Sheet: Basfoliar Amino Premium. [Link]

  • New Jersey Department of Health. (2010). Chemical Emergency Medical Guidelines: 2-Amino-2,3-dimethylbutyronitrile. [Link]

  • Google Patents. (2002). Process for purifying long chain amino acids.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Thorpe-Ziegler cyclization. Here, we provide field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is achieved through the Thorpe-Ziegler reaction, an intramolecular, base-catalyzed condensation of an α,ω-dinitrile.[1][2] The mechanism involves several key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from the dinitrile precursor (e.g., 4,4-dimethyl-1,6-hexanedinitrile), creating a resonance-stabilized carbanion.[3]

  • Intramolecular Cyclization: The carbanion performs a nucleophilic attack on the carbon of the second nitrile group within the same molecule.[3]

  • Intermediate Formation: This attack forms a cyclic imine anion.

  • Tautomerization: The intermediate tautomerizes to the more stable enamine form, yielding the final product, this compound.[1] Spectroscopic studies have confirmed that the enamine tautomer is the major, more stable form due to π-conjugation.[1]

Thorpe-Ziegler Mechanism cluster_0 Reaction Pathway Dinitrile α,ω-Dinitrile Precursor Carbanion Resonance-Stabilized Carbanion Dinitrile->Carbanion Deprotonation (Strong Base) ImineAnion Cyclic Imine Anion Carbanion->ImineAnion Intramolecular Nucleophilic Attack Product Enaminonitrile Product (2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile) ImineAnion->Product Tautomerization

Caption: The Thorpe-Ziegler reaction mechanism.

Q2: What type of base is most effective for this reaction?

A2: The Thorpe-Ziegler cyclization requires a strong base to efficiently deprotonate the α-carbon of the nitrile. While classical conditions used alkali metal alkoxides, modern protocols often favor stronger, non-nucleophilic bases to minimize side reactions.[1] High reaction temperatures and prolonged times are often needed with weaker bases.[4]

Base TypeExamplesSuitability & Considerations
Metal Hydrides Sodium Hydride (NaH)Highly effective. Heterogeneous reaction requires good stirring.
Metal Amides LHMDS, NaNH₂Strong, non-nucleophilic bases. Often provide high yields.[1]
Alkoxides Potassium tert-butoxide (KOt-Bu)A strong alkoxide base that can be effective.[4]
Organometallics n-ButyllithiumVery strong, but can be less selective if other acidic protons are present.

Q3: How do I select an appropriate solvent?

A3: The ideal solvent should be aprotic to avoid quenching the carbanion intermediate and should adequately dissolve the starting dinitrile. Aprotic polar solvents are generally preferred.[1]

SolventProperties & Notes
Toluene High boiling point, suitable for reactions requiring heat. Good for dissolving nonpolar to moderately polar substrates.[5]
Tetrahydrofuran (THF) Lower boiling point. Excellent at solvating intermediates. Must be anhydrous.
Dimethylformamide (DMF) High boiling point, polar aprotic. Can facilitate reactions but may be difficult to remove during workup.

Q4: How can I monitor the reaction's progress?

A4: Monitoring the consumption of the starting dinitrile is crucial to prevent the formation of byproducts from over-reaction or to ensure the reaction goes to completion.[6]

  • Thin Layer Chromatography (TLC): The most common and rapid method. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should show a clear distinction between the starting dinitrile spot and the more polar enaminonitrile product spot.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on the disappearance of starting material and the appearance of the product peak with its corresponding mass.

  • High-Performance Liquid Chromatography (HPLC): Offers more quantitative analysis of the reaction mixture over time.[8]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from several correctable factors.

  • Potential Cause 1: Inactive or Insufficient Base

    • Explanation: The base is the engine of this reaction. If it's old, has been improperly stored (exposed to moisture/air), or used in a substoichiometric amount, it won't generate enough of the initial carbanion for the cyclization to proceed efficiently.

    • Suggested Solution:

      • Use Fresh Reagents: Always use a fresh bottle of the base or titrate it before use if it's a solution (e.g., n-BuLi).

      • Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. Moisture will quench the base.

      • Optimize Stoichiometry: While the base is catalytic, practical applications often use a stoichiometric amount or even a slight excess to drive the reaction to completion, especially with bases like NaH.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Explanation: Temperature control is critical. A temperature that is too low will result in a sluggish or incomplete reaction.[8] Conversely, a temperature that is too high can promote side reactions, such as polymerization or decomposition of the starting material or product.[6]

    • Suggested Solution:

      • Systematic Optimization: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal condition.

      • Monitor Progress: Use TLC or another monitoring technique to correlate temperature with reaction rate and byproduct formation.[8]

  • Potential Cause 3: Poor Quality of Starting Dinitrile

    • Explanation: Impurities in the starting dinitrile can inhibit the catalyst or participate in side reactions, consuming reagents and lowering the yield of the desired product.[7]

    • Suggested Solution:

      • Purify the Precursor: Purify the starting dinitrile by distillation or recrystallization before use.

      • Verify Purity: Confirm the purity of the starting material using NMR or GC-MS.

Problem 2: Multiple Spots on TLC / Significant Impurity Formation

The presence of impurities complicates purification and reduces the isolated yield.

  • Potential Cause 1: Intermolecular Condensation or Polymerization

    • Explanation: The Thorpe-Ziegler reaction is an intramolecular process. If the concentration of the dinitrile is too high, the reactive carbanion intermediate can react with another dinitrile molecule (intermolecularly) instead of with itself, leading to dimers and polymers.

    • Suggested Solution:

      • Apply High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.1 M). This can be achieved by slowly adding the dinitrile solution to a solution of the base over an extended period. This technique, pioneered by Ziegler, favors intramolecular cyclization.[1]

  • Potential Cause 2: Hydrolysis of the Enaminonitrile Product

    • Explanation: The enaminonitrile product can be sensitive to acid. During aqueous workup, especially if acidic conditions are used, the enamine can hydrolyze to form the corresponding α-cyano ketone.[3][9]

    • Suggested Solution:

      • Neutral or Basic Workup: Quench the reaction carefully with a saturated solution of ammonium chloride (mildly acidic) or use a basic workup (e.g., saturated sodium bicarbonate solution) to avoid strongly acidic environments.[3]

      • Minimize Contact with Water: Extract the product into an organic solvent promptly after quenching the reaction. Dry the organic layers thoroughly before solvent evaporation.

Troubleshooting_Workflow start Low Yield or Impure Product purity_check Is starting dinitrile pure? start->purity_check conditions_check Were reaction conditions optimal? purity_check->conditions_check Yes solution_purify Action: Purify starting material (distillation/recrystallization). purity_check->solution_purify No workup_check Was workup performed correctly? conditions_check->workup_check Yes solution_temp Action: Optimize temperature. Run small-scale trials. conditions_check->solution_temp No (Temp?) solution_base Action: Use fresh, anhydrous base. Consider a stronger base. conditions_check->solution_base No (Base?) solution_dilution Action: Use high-dilution conditions to favor intramolecular cyclization. conditions_check->solution_dilution No (Concentration?) workup_check->start Yes (Re-evaluate) solution_workup Action: Use neutral/basic workup. Avoid strong acid. workup_check->solution_workup No

Caption: A workflow for troubleshooting common synthesis issues.

Problem 3: Difficulty in Product Isolation and Purification

Even with a good reaction, isolating the pure product can be challenging.

  • Potential Cause 1: Product is an Oil, Not a Solid

    • Explanation: Sometimes, even if the literature reports a solid, minor impurities can act as a eutectic, causing the product to remain an oil or "gum up."[7]

    • Suggested Solution:

      • Column Chromatography: This is the most effective method for purifying oils. Use a silica gel column with an appropriate solvent gradient (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate).

      • Trituration: Try adding a non-polar solvent (like hexanes or pentane) in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can sometimes induce crystallization of the product.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.[7]

  • Potential Cause 2: Product is Soluble in the Workup/Extraction Solvent

    • Explanation: The amino and nitrile groups make the product moderately polar. It may have some solubility in aqueous layers, leading to loss during extraction.

    • Suggested Solution:

      • Perform Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-5 times) with your organic solvent to ensure complete recovery.[10]

      • Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride (brine) solution. This helps to remove dissolved water and can sometimes "salt out" dissolved organic product from the residual aqueous phase.

Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization

This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous toluene (to achieve a final dinitrile concentration of ~0.1 M).

  • Reagent Addition: In a separate flask, dissolve the 4,4-dimethyl-1,6-hexanedinitrile (1.0 eq) in anhydrous toluene. Using a syringe pump, add the dinitrile solution to the stirred NaH suspension at room temperature over 4-6 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. As seen in Scribd. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 1.2.2.2 The Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • U.S. Patent No. US6790976B2. (2004). Process for producing aliphatic tricarbonitriles. Google Patents.

Sources

Technical Support Center: 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. It is designed to be a practical resource for troubleshooting common issues encountered during its synthesis, purification, and handling.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and efficient method for synthesizing this compound is through the intramolecular Thorpe-Ziegler reaction of 4,4-dimethyladiponitrile.[1][2][3][4] This base-catalyzed cyclization is a powerful tool for forming cyclic β-enaminonitriles. The gem-dimethyl group on the starting dinitrile often facilitates the ring closure, an example of the Thorpe-Ingold effect, by bringing the reactive nitrile groups into closer proximity.[5]

Q2: What is the stable tautomeric form of the product?

The product, this compound, exists predominantly in the enamine tautomeric form rather than the imine form. This is due to the increased stability provided by the π-conjugated system of the enamine.[1][4]

Q3: Is this compound susceptible to hydrolysis?

Yes, like many enamines and nitriles, this compound can undergo hydrolysis, particularly under acidic or strong basic conditions. Acidic hydrolysis will typically lead to the corresponding cyclic ketone, 3,3-dimethylcyclohexanone, after initial conversion of the enamine to an imine and subsequent hydrolysis of both the imine and the nitrile group.[2][3][6] Alkaline hydrolysis will yield the salt of the carboxylic acid.[6][7] The steric hindrance from the gem-dimethyl group may slow the rate of hydrolysis compared to unhindered analogs.[8][9]

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry place, away from moisture and strong acids or bases. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

II. Troubleshooting Guide: Synthesis and Purification

This section addresses specific problems that may arise during the synthesis of this compound via the Thorpe-Ziegler reaction.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Solution
Inactive Base The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the dinitrile.[1][4] If the base is old, has been improperly stored, or is of insufficient strength, the reaction will not proceed.Use a freshly opened or properly stored strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions as these bases react readily with water.
Presence of Moisture Water will quench the strong base and inhibit the reaction.Dry all glassware thoroughly before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).
Incorrect Solvent The choice of solvent is crucial. Protic solvents like ethanol can interfere with the strong base.Use aprotic polar solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.[4]
Insufficient Reaction Time or Temperature The cyclization may be slow, especially if a weaker base is used.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature or allowing for a longer reaction time.
Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions

Cause Explanation Recommended Solution
Polymerization If the concentration of the dinitrile is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation.The Thorpe-Ziegler reaction is often performed under high-dilution conditions to favor intramolecular cyclization.[1][4] Add the dinitrile solution slowly to the base suspension over an extended period.
Incomplete Reaction Unreacted starting material (4,4-dimethyladiponitrile) will contaminate the final product.As mentioned previously, ensure the use of an active base, anhydrous conditions, and sufficient reaction time.
Hydrolysis during Workup Premature hydrolysis of the enaminonitrile can occur during the aqueous workup, especially if acidic conditions are used.Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride. Maintain a neutral or slightly basic pH during the initial workup.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Cause Explanation Recommended Solution
Product is an Oil or Low-Melting Solid The purified compound may not be a crystalline solid at room temperature, making handling and purification by recrystallization challenging.Purification by column chromatography on silica gel is often effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
Co-elution with Impurities Non-polar impurities may co-elute with the product during column chromatography.Optimize the eluent system for better separation. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography.
Product Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds like enamines.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.

III. Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Thorpe-Ziegler reaction. Optimization may be required.

Materials:

  • 4,4-dimethyladiponitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of the sodium hydride.

  • Addition of Dinitrile: Dissolve 4,4-dimethyladiponitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the dinitrile solution dropwise to the stirred sodium hydride suspension over a period of 2-3 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Diagram

SynthesisWorkflow Start Start: 4,4-Dimethyladiponitrile Reaction Thorpe-Ziegler Cyclization (NaH, Anhydrous THF) Start->Reaction Workup Aqueous Workup (NH4Cl solution) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product Product: 2-Amino-3,3-dimethyl- cyclohex-1-ene-1-carbonitrile Purification->Product

Caption: Synthetic workflow for this compound.

IV. Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups, the methylene protons of the cyclohexene ring, and the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the gem-dimethyl group and the double bond, the nitrile carbon, and the methylene carbons of the ring.

Expected Spectral Data (Estimated based on similar structures):

Technique Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) Assignment
¹H NMR ~ 4.5 - 5.5 (broad singlet, 2H)-NH₂
~ 2.0 - 2.4 (multiplet, 4H)-CH₂- protons on the ring
~ 1.5 - 1.8 (multiplet, 2H)-CH₂- proton on the ring
~ 1.0 (singlet, 6H)gem-dimethyl (-CH₃)₂
¹³C NMR ~ 160C-NH₂
~ 120C≡N
~ 90=C-CN
~ 40C(CH₃)₂
~ 35, 30, 25-CH₂- carbons
~ 28-CH₃
IR (cm⁻¹) ~ 3400-3200 (two bands)N-H stretch (primary amine)
~ 2950-2850C-H stretch (aliphatic)
~ 2210C≡N stretch
~ 1640C=C stretch (conjugated)
~ 1580N-H bend
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in the table above. The presence of a strong peak around 2210 cm⁻¹ is indicative of the nitrile group, while the bands in the 3400-3200 cm⁻¹ region confirm the presence of the primary amino group.[10][11][12]

Troubleshooting Characterization Data

Issue: Absence of N-H stretch in IR and -NH₂ signal in ¹H NMR.

  • Possible Cause: The amino group may have been lost or modified during the reaction or workup. This is unlikely under standard Thorpe-Ziegler conditions but could indicate an unexpected side reaction.

  • Solution: Re-evaluate the reaction conditions and workup procedure. Consider using a milder workup.

Issue: Broad signals in NMR spectra.

  • Possible Cause: The sample may contain impurities or residual solvent. The amino protons often appear as a broad signal due to hydrogen bonding and exchange.

  • Solution: Ensure the sample is thoroughly purified and dried. To confirm the -NH₂ signal, a D₂O exchange experiment can be performed, which will cause the amino proton signal to disappear.

Issue: Unexpected peaks in NMR or IR spectra.

  • Possible Cause: Presence of starting material, solvent, or side products.

  • Solution: Compare the spectra with those of the starting materials and solvents used. If side products are suspected, further purification is necessary. Mass spectrometry can be a useful tool to identify the molecular weight of the impurities.

V. Logical Troubleshooting Flowchart

TroubleshootingFlowchart Start Experiment Start Problem Low or No Product? Start->Problem CheckBase Check Base Activity and Anhydrous Conditions Problem->CheckBase Yes PurificationIssue Purification Difficulty? Problem->PurificationIssue No CheckDilution High Dilution Conditions? CheckBase->CheckDilution Polymerization Polymerization Likely. Use High Dilution. CheckDilution->Polymerization No CheckDilution->PurificationIssue Yes Chromatography Optimize Column Chromatography PurificationIssue->Chromatography Yes CharacterizationIssue Unexpected Characterization? PurificationIssue->CharacterizationIssue No Chromatography->CharacterizationIssue AnalyzeSpectra Analyze NMR/IR for Impurities/Side Products CharacterizationIssue->AnalyzeSpectra Yes Success Successful Synthesis CharacterizationIssue->Success No AnalyzeSpectra->Chromatography

Caption: A logical flowchart for troubleshooting common issues.

VI. References

  • Thorpe reaction - chemeurope.com. (URL: [Link])

  • Thorpe reaction - Wikipedia. (URL: [Link])

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (URL: [Link])

  • Thorpe reaction - Grokipedia. (URL: Not a direct link, but summarizes the reaction well)

  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. (URL: ResearchGate, specific article not linked)

  • Infrared (IR) Spectroscopy. (URL: A general resource on IR spectroscopy)

  • Thorpe-Ziegler Reaction - SynArchive. (URL: [Link])

  • Thorpe reaction - L.S.College, Muzaffarpur. (URL: [Link])

  • Infrared Spectroscopy - AWS. (URL: A general resource on IR spectroscopy)

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (URL: [Link])

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: A general resource on NMR spectroscopy)

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (URL: ResearchGate, specific article not linked)

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (URL: [Link])

  • hydrolysis of nitriles - Chemguide. (URL: [Link])

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications - ResearchGate. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - ResearchGate. (URL: ResearchGate, specific article not linked)

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (URL: [Link])

  • Infrared Spectroscopy - CDN. (URL: A general resource on IR spectroscopy)

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (URL: [Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • A circular polyester platform based on simple gem-disubstituted valerolactones - PubMed. (URL: [Link])

  • New Gem- and Vic-Disubstituent Effects on Cyclizations1 - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (URL: A general resource on the Thorpe-Ingold effect)

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (URL: [Link])

  • Short Summary of 1H-NMR Interpretation. (URL: [Link])

  • Thorpe–Ingold effect - Wikipedia. (URL: [Link])

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (URL: [Link])

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (URL: [Link])

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Technical Support Center: Recrystallization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the recrystallization of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No: 15595-72-9).[1][2][3] It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial purification step. The content is structured to address specific experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.

Understanding the Molecule: Key Challenges in Recrystallization

This compound is a moderately polar molecule. Its structure contains a polar aminonitrile group and a nonpolar dimethylcyclohexene backbone. This dual character can make solvent selection for recrystallization challenging. The primary goal of recrystallization is to dissolve the compound in a hot solvent and allow it to crystallize in a pure form as the solvent cools.[4][5][6] For this particular enamine, common issues can include:

  • Oiling out: The compound separates as a liquid instead of forming solid crystals.[7][8]

  • Poor crystal formation: The compound remains in solution even after cooling.

  • Low recovery: A significant amount of the compound is lost during the process.[9]

  • Co-precipitation of impurities: Impurities crystallize along with the desired product.

This guide will provide a systematic approach to overcoming these challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" typically occurs when the solute is highly insoluble in the cold solvent or when the solution is cooled too rapidly.[7] The compound separates as a supercooled liquid that is immiscible with the solvent.

  • Immediate Corrective Actions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature or by insulating the flask.

    • If oiling persists, vigorous stirring as the oil begins to form can sometimes break it into smaller droplets that may act as nuclei for crystallization.[8]

  • Long-Term Strategy:

    • Consider a different solvent or a mixed solvent system. A solvent in which the compound is slightly more soluble at room temperature may prevent oiling.

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This is a classic sign of using too much solvent, resulting in a solution that is not supersaturated upon cooling.[9][10]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.[10]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent.[9][10] Be careful not to evaporate too much. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you reach a point where crystals start to appear upon cooling, allow it to cool slowly.

Q3: My final yield of pure crystals is very low. How can I improve the recovery?

A3: A low yield can result from several factors.[9]

  • Possible Causes and Solutions:

    • Using too much solvent: As in the previous problem, excess solvent will keep more of your compound dissolved even at low temperatures.[9][10] Reduce the solvent volume as described above.

    • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized in the funnel.[7] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[7]

    • Incomplete crystallization: Ensure the solution is sufficiently cold. An ice-salt bath can lower the temperature further, but be cautious as this can sometimes cause impurities to precipitate.

    • Loss during washing: Washing the collected crystals with a solvent at room temperature can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q4: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure:

    • After dissolving your crude compound in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause it to boil over violently.

    • Gently reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.[6] The filtrate should be colorless.

Suggested Recrystallization Protocol and Solvent Selection

Given the enamine structure, a systematic approach to solvent selection is crucial. The ideal solvent will dissolve the compound when hot but not when cold.

Step-by-Step General Protocol
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add activated carbon, and reheat to boiling before hot filtration.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4] Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Allow the crystals to dry completely.

Solvent Selection Table
Solvent SystemRationalePotential Issues
Single Solvents
Isopropanol or EthanolThe compound is likely to be soluble in hot alcohols and less soluble when cold.May be too soluble even when cold, leading to poor recovery.
AcetonitrileThe nitrile functionality suggests good solubility. Its polarity is intermediate.Check solubility at room temperature; it might be too high.
TolueneThe nonpolar backbone suggests some solubility in aromatic hydrocarbons, especially when hot.May be a good choice if the compound is too soluble in alcohols.
Ethyl Acetate/HexaneA common mixed solvent system that can be fine-tuned.Oiling out is a risk if the polarity change is too abrupt upon cooling.[10]
Mixed Solvents
Methanol/WaterDissolve in a minimum of hot methanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.Amines can sometimes be sensitive to water; check for stability.

Process Flowchart for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? low_yield Is Yield > 85%? crystals_form->low_yield Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oil_out->crystals_form No reheat Reheat, Add More Solvent, Cool Slower oil_out->reheat Yes pure Is Product Pure? low_yield->pure Yes check_filtrate Check Filtrate for Product. Re-cool, Reduce Solvent. low_yield->check_filtrate No end_success Successful Recrystallization pure->end_success Yes re_recrystallize Re-recrystallize, Consider Activated Carbon pure->re_recrystallize No end_fail Re-evaluate Protocol/ Purify by another method reheat->cool crystals_form_after_induce crystals_form_after_induce induce_crystallization->crystals_form_after_induce Check for Crystals crystals_form_after_induce->low_yield Yes reduce_solvent Reduce Solvent Volume (Boil off excess) crystals_form_after_induce->reduce_solvent No reduce_solvent->cool check_filtrate->end_fail re_recrystallize->dissolve

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use water as a recrystallization solvent? A: While not a primary choice for many organic compounds, if the compound has very low solubility in cold water but good solubility in hot water, it could be a highly effective (and green) solvent. However, given the nonpolar part of the molecule, a mixed solvent system like ethanol/water is more likely to be successful.

Q: How do I know if my recrystallized product is pure? A: A simple and effective way is to measure the melting point. A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. An impure compound will melt over a broader and lower temperature range.[4]

Q: Is it possible to recrystallize an amine as its salt? A: Yes, for basic compounds like amines, recrystallizing the salt form (e.g., the hydrochloride salt) is a common strategy.[11][12] The salt often has very different solubility properties and may form better crystals. This can be achieved by dissolving the amine in a solvent like ether and adding a solution of HCl.[11]

Q: What is the difference between precipitation and crystallization? A: Crystallization is a slow, ordered process where molecules align in a crystal lattice, which tends to exclude impurities.[4] Precipitation is a rapid formation of an amorphous solid, which can trap impurities.[4] The goal of recrystallization is to achieve crystallization, not precipitation, by cooling the solution slowly and without disturbance.[4][5]

References

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Google Patents. (n.d.). Recrystallization purification method of enamine salt.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. [Link]

  • Google Patents. (n.d.). Resolution of aminonitriles.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • YouTube. (2025, November 3). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, March 28). Micro Recrystallization ChemBiochem UC San Diego. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile, 3,5-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-chlorocyclohexane-1-carbonitrile. Retrieved from [Link]

Sources

Column chromatography for 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific principles behind each step.

Introduction: The Challenge of Purifying a Basic Enamine

This compound is a polar, basic enamine. Its purification via standard silica gel column chromatography presents unique challenges. The primary issue stems from the interaction between the basic amino group of the target compound and the acidic silanol (Si-OH) groups on the surface of silica gel.[1] This acid-base interaction can lead to irreversible adsorption, low yield, significant peak tailing, and even on-column degradation of the acid-sensitive enamine moiety.[2][3][4] This guide provides expert strategies to mitigate these issues and achieve successful purification.

Frequently Asked Questions (FAQs)

Q: Why is my compound streaking badly or not moving on a standard silica TLC plate?

A: This is a classic sign of a strong interaction between your basic compound and the acidic silica gel.[1] The basic amine is protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase. This leads to pronounced tailing (streaking) on a TLC plate and indicates that you will face similar, if not worse, problems on a column. To get a reliable Rf value, it is often necessary to add a small amount of a basic modifier, like triethylamine (Et₃N), to your developing solvent (e.g., 0.5-1%).

Q: What is the best stationary phase for purifying this compound?

A: While standard silica gel can be used with modifications, it is often not the ideal choice. Here are the common options, in order of preference:

  • Deactivated Silica Gel: This is standard silica gel that has been "neutralized" by pre-flushing the column with a solvent mixture containing a base, typically 1-2% triethylamine (Et₃N) in your starting mobile phase.[4][5] This neutralizes the acidic sites, preventing strong adsorption.

  • Basic Alumina: Alumina is a good alternative to silica for acid-sensitive or basic compounds.[2] It is available in neutral or basic grades; the basic grade is recommended here. Note that alumina has different separation characteristics, so your solvent system will likely need to be re-optimized.

  • Amine-Bonded Silica: These are specialized columns where the silica surface is chemically modified with amino groups. This creates a more neutral environment that is less likely to interact strongly with basic compounds, allowing for more efficient elution.[1]

Q: How do I select an appropriate mobile phase (solvent system)?

A: Mobile phase selection is crucial for achieving good separation.[6][7] The process should always begin with Thin Layer Chromatography (TLC).

  • Goal: Find a solvent system that gives your target compound an Rf value of approximately 0.2 to 0.4.[7] This range typically provides the best separation from impurities.

  • Starting Solvents: Given the compound's polarity, start with mixtures of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. If more polarity is needed, switch to a stronger system like dichloromethane/methanol.[2]

  • The Key Additive: As mentioned, you will likely need to add 0.5-1% triethylamine to your solvent system to prevent tailing and improve migration.

Q: How can I tell if my compound is degrading on the column?

A: Enamines can be susceptible to hydrolysis on acidic silica gel.[3] A 2D TLC experiment is a reliable way to check for on-plate (and by extension, on-column) stability.[2]

  • Spot your crude material in one corner of a TLC plate.

  • Run the plate in your chosen solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.

Core Experimental Protocol: Deactivated Silica Gel Chromatography

This protocol provides a robust starting point for the purification.

Step 1: TLC Analysis and Solvent System Optimization
  • Prepare several eluent systems (e.g., Hexane:Ethyl Acetate in ratios of 4:1, 2:1, 1:1). To each, add 1% triethylamine (Et₃N).

  • Spot your crude reaction mixture on TLC plates and develop them in the prepared solvent systems.

  • Identify the system that provides an Rf of ~0.3 for the target compound and good separation from impurities. This will be your starting eluent.

Step 2: Column Preparation and Deactivation
  • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

  • Prepare a slurry of silica gel in your starting eluent (including the 1% Et₃N).

  • Pack the column using the slurry method, ensuring no air bubbles are trapped.[8]

  • Once packed, add a thin layer of sand to the top to protect the silica bed.

  • Crucially: Flush the packed column with at least 2-3 column volumes of the starting eluent containing 1% Et₃N. This deactivates the acidic sites.[5]

Step 3: Sample Loading

The preferred method for ensuring a sharp band and good separation is dry loading.[9]

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.

  • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

  • Gently add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Carefully add your starting eluent to the column.

  • Apply gentle pressure to begin the elution, maintaining a consistent flow rate.[8]

  • Collect fractions of a consistent volume.

  • Monitor the elution progress by periodically analyzing the collected fractions by TLC.

  • If separation from impurities is difficult, you may use a shallow polarity gradient (gradually increasing the percentage of the more polar solvent).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Issue 1: No Compound Elution or Extremely Low Yield

Q: I've run many column volumes of my optimized eluent, but my compound is not coming off the column. What's wrong?

A: This is a classic symptom of irreversible adsorption, likely because the silica was not properly deactivated. The basic amine has formed a strong ionic bond with the acidic silica surface.[1][4]

  • Immediate Action: Try a "methanol purge."[10] Switch the eluent to 100% methanol (or DCM/Methanol 9:1) with 1% Et₃N. Methanol is highly polar and can often displace even strongly adsorbed compounds.

  • Root Cause Analysis & Prevention:

    • Inadequate Deactivation: Did you flush the column with a triethylamine-containing solvent before loading your sample? This is a critical step.

    • Compound Degradation: It's possible the compound degraded upon loading.[2] Perform a 2D TLC to check for stability.[2] If it's unstable, you must use an alternative stationary phase like basic alumina.

    • Incorrect Solvent System: Double-check that you are using the correct solvent mixture. A simple mistake in preparation can lead to an eluent that is far too non-polar.[2]

Issue 2: Severe Peak Tailing

Q: My compound is eluting, but it's spread across dozens of fractions with a long "tail." How can I get sharper peaks?

A: Peak tailing is almost always caused by secondary interactions with the stationary phase or column overload.[11] For this specific compound, the cause is the acid-base interaction with residual active sites on the silica.

  • Solution 1: Increase Basic Modifier: The 1% triethylamine may not be sufficient. Increase the concentration to 2% in your mobile phase. This provides more competing base to occupy the acidic sites and allow your compound to elute more symmetrically.[4]

  • Solution 2: Reduce Sample Load: You may have overloaded the column. Too much sample saturates the stationary phase, leading to tailing.[11] As a rule, the sample load should not exceed 1-2% of the silica gel mass.

  • Solution 3: Check Column Packing: An improperly packed column with channels or voids can cause tailing.[8][12] Ensure your column is packed uniformly.

Issue 3: Poor Separation from Impurities

Q: My compound is co-eluting with an impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.[4]

  • If the impurity is LESS polar (higher Rf): Use a less polar mobile phase (e.g., switch from 2:1 Hexane:EtOAc to 4:1). This will increase the retention of your target compound and allow the non-polar impurity to elute much earlier.

  • If the impurity is MORE polar (lower Rf): This is more challenging.

    • Try a Different Solvent System: Changing the solvents can alter selectivity.[7] For example, switching from Hexane/Ethyl Acetate to Hexane/Dichloromethane or Dichloromethane/Methanol can change the interactions and improve separation. Always test new systems on TLC first.

    • Use Isocratic Elution: Running the column with a single, constant solvent mixture (isocratic) instead of a gradient can sometimes provide better resolution for closely eluting spots, although it will take longer.

Data & Visualization

Table 1: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
No Elution / Low Yield 1. Irreversible adsorption on acidic silica.[1][4] 2. Compound degradation.[2][3] 3. Eluent is not polar enough.1. Ensure column is pre-flushed with 1-2% Et₃N. 2. Perform a "methanol purge".[10] 3. Switch to basic alumina.[2]
Severe Peak Tailing 1. Insufficient deactivation of silica. 2. Column overload.[11] 3. Poorly packed column.[12]1. Increase Et₃N concentration to 2%. 2. Reduce the amount of sample loaded. 3. Repack the column carefully.
Poor Separation 1. Suboptimal mobile phase.[7] 2. Poor selectivity between compounds.1. Adjust solvent polarity (less polar to separate from non-polar spots, more polar for polar spots). 2. Try a different solvent family (e.g., switch EtOAc for DCM).
Diagram 1: General Purification Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_result Outcome TLC 1. TLC Analysis (Find solvent with Rf ≈ 0.3 + 1% Et3N) Pack 2. Pack Column (Slurry Method) TLC->Pack Deactivate 3. Deactivate Silica (Flush with 2-3 CV of eluent + Et3N) Pack->Deactivate Load 4. Dry Load Sample Deactivate->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions & Evaporate Monitor->Combine Pure Purified Product Combine->Pure Crude Crude Product Crude->TLC

Caption: Workflow for purifying this compound.

Diagram 2: Troubleshooting Flowchart for No Elution

G start Problem: Compound Not Eluting q1 Was column pre-flushed with Et3N-containing eluent? start->q1 sol1 Diagnosis: Irreversible Adsorption Root Cause: Acidic Silica q1->sol1 No sol2 Diagnosis: Possible Degradation q1->sol2 Yes act1 Action: Flush with 100% MeOH + 2% Et3N. If unsuccessful, restart with a properly deactivated column or use Alumina. sol1->act1 act2 Action: Perform 2D TLC to check stability. If unstable, use basic Alumina as the stationary phase for the next attempt. sol2->act2

Caption: Logic for troubleshooting a compound that fails to elute from the column.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Al-Tohami, F., et al. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]

  • Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Synthetic Routes for 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a substituted cyclic β-enaminonitrile intermediate valuable in the synthesis of complex heterocyclic systems and pharmaceutical scaffolds. We will objectively evaluate two principal routes: the classical intramolecular Thorpe-Ziegler cyclization of a precursor dinitrile and a more convergent one-pot, three-component condensation reaction. This document furnishes detailed experimental protocols, mechanistic insights, and quantitative data to assist researchers in selecting the optimal pathway based on criteria such as yield, scalability, atom economy, and operational simplicity.

Introduction: The Significance of a Versatile Intermediate

This compound (CAS No. 15595-72-9) is a highly functionalized cyclic enamine.[1] The strategic placement of its vicinal amino and nitrile groups on a double bond makes it a powerful synthon for constructing fused ring systems, such as pyrimidines and pyridines, which are core structures in many biologically active molecules. The gem-dimethyl group at the C3 position provides steric bulk and conformational rigidity, which can be crucial for modulating pharmacological activity.

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors of efficiency, cost, and environmental impact. This guide dissects the two most logical and field-proven approaches to this target molecule.

Route 1: Intramolecular Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a cornerstone of organic chemistry for the synthesis of large-ring cyclic ketones and, more directly, their cyclic β-enaminonitrile precursors.[2][3] The reaction involves the base-catalyzed intramolecular condensation of an α,ω-dinitrile.[4][5] This pathway is highly reliable but is contingent on the successful synthesis of the requisite dinitrile precursor.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via the deprotonation of a carbon alpha to one of the nitrile groups by a strong, non-nucleophilic base.[5] This generates a resonance-stabilized carbanion which then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion.[3] Subsequent proton transfer and tautomerization yield the thermodynamically stable, conjugated β-enaminonitrile product.[5]

Key Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LHMDS) are ideal. They are sufficiently basic to deprotonate the α-carbon but do not compete as nucleophiles by attacking the nitrile group, which can be a side reaction with alkoxides.[5]

  • Solvent: Aprotic polar solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they effectively solvate the base's counter-ion without interfering with the reaction mechanism.[5]

  • High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically run at high dilution. This principle, first established by Ziegler, ensures that the reactive ends of a single molecule are more likely to find each other than to react with a neighboring molecule.[5]

Synthetic Workflow Diagram

G A 1,3-Dibromo-2,2-dimethylpropane C 4,4-Dimethyl-1,6-hexanedinitrile (Precursor Dinitrile) A->C Step 1: Nucleophilic Substitution B Sodium Cyanide (NaCN) DMSO E This compound (Target Molecule) C->E Step 2: Thorpe-Ziegler Cyclization D Sodium Hydride (NaH) High-Dilution in THF

Caption: Workflow for the Thorpe-Ziegler synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 4,4-Dimethyl-1,6-hexanedinitrile

  • To a stirred solution of 1,3-dibromo-2,2-dimethylpropane (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per gram of dibromide) at room temperature, add sodium cyanide (2.2 eq) portion-wise over 20 minutes.

  • Heat the reaction mixture to 90 °C and maintain for 6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into an equal volume of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield the dinitrile as a colorless oil.

Step 2: Thorpe-Ziegler Cyclization

  • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (200 mL) under a nitrogen atmosphere in a flask equipped for high dilution (e.g., using a syringe pump for addition).

  • Heat the suspension to reflux (approx. 66 °C).

  • Add a solution of 4,4-dimethyl-1,6-hexanedinitrile (1.0 eq) in anhydrous THF (100 mL) dropwise to the refluxing NaH suspension over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of ethanol (20 mL) followed by water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from ethanol/water to afford pure this compound.

Route 2: One-Pot Three-Component Condensation

This approach represents a more convergent and atom-economical strategy, combining all necessary components in a single reaction vessel. It leverages the principles of Knoevenagel condensation and Michael addition to construct the target molecule from readily available starting materials: 3,3-dimethylcyclohexanone, malononitrile, and an ammonia source.

Mechanistic Rationale and Experimental Causality

The reaction is believed to initiate with a base-catalyzed Knoevenagel condensation between 3,3-dimethylcyclohexanone and malononitrile. This forms a highly electrophilic cyclohexylidene malononitrile intermediate. Subsequently, ammonia (generated in situ from ammonium acetate) acts as a nucleophile in a Michael-type conjugate addition to the α,β-unsaturated system. The resulting intermediate then undergoes tautomerization to yield the stable β-enaminonitrile product.

Key Experimental Choices:

  • Catalyst/Ammonia Source: Ammonium acetate is a convenient choice as it serves as both a catalyst and the source of ammonia needed for the Michael addition.

  • Solvent and Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium. Performing the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.

  • Temperature: Elevated temperatures are required to drive the condensation and subsequent steps to completion.

Synthetic Workflow Diagram

G A 3,3-Dimethylcyclohexanone D One-Pot Reaction (Toluene, Reflux w/ Dean-Stark) A->D B Malononitrile B->D C Ammonium Acetate (Catalyst + NH3 Source) C->D E This compound (Target Molecule) D->E Condensation & Michael Addition

Caption: Workflow for the one-pot three-component synthesis.

Detailed Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,3-dimethylcyclohexanone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (1.5 eq).

  • Add toluene as the solvent (approx. 10 mL per gram of ketone).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours, or until water ceases to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from isopropanol to afford the target compound.

Quantitative and Qualitative Comparison

The optimal synthetic route depends heavily on the specific needs of the laboratory, including scale, available equipment, and cost of starting materials.

ParameterRoute 1: Thorpe-Ziegler CyclizationRoute 2: One-Pot Condensation
Starting Materials 1,3-Dibromo-2,2-dimethylpropane, NaCN3,3-Dimethylcyclohexanone, Malononitrile
Number of Steps 2 (Precursor synthesis + Cyclization)1
Atom Economy ModerateHigh
Typical Yield 65-80% (over 2 steps)55-75%
Purity Profile Generally high after recrystallizationMay contain impurities from side reactions
Reaction Conditions Requires strong base (NaH), inert atmosphere, high dilutionRequires high temperature and water removal
Scalability More complex to scale due to high dilutionMore straightforward to scale
Advantages Robust, well-established, often cleaner reactionConvergent, uses cheaper starting materials
Disadvantages Requires synthesis of a specific precursor, uses hazardous NaHYields can be variable, potential for side products

Conclusion and Recommendations

Both the Thorpe-Ziegler cyclization and the one-pot three-component condensation are viable and effective methods for synthesizing this compound.

  • For exploratory, lab-scale synthesis where starting material availability is not a constraint, the Thorpe-Ziegler route (Route 1) offers a robust and often higher-purity pathway. Its stepwise nature allows for the purification of the intermediate dinitrile, which can lead to a cleaner final cyclization.

  • For process development, larger-scale synthesis, or when prioritizing cost and efficiency, the one-pot condensation (Route 2) is superior. Its high atom economy, use of inexpensive bulk starting materials, and operational simplicity make it an attractive choice for producing larger quantities of the target molecule, provided that optimization is performed to maximize yield and minimize side-product formation.

Ultimately, the choice is a strategic one, and this guide provides the foundational data and protocols for researchers to make an informed decision based on their specific objectives.

References

  • Grokipedia. (2026). Thorpe reaction.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • SynArchive. (2024). Thorpe-Ziegler Reaction. [Link]

Sources

A Comparative Analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Physicochemical Properties, Reactivity, and Biological Potential of a Versatile Class of α,β-Unsaturated Aminonitriles

In the landscape of modern medicinal chemistry and materials science, the α,β-unsaturated aminonitrile scaffold stands out as a privileged structural motif. Its unique electronic and steric properties make it a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparative analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a prominent member of this class, and its structurally related analogs. We will delve into their synthesis, physicochemical characteristics, reactivity profiles, and biological potential, supported by experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to 2-Aminocyclohex-1-ene-1-carbonitriles

2-Aminocyclohex-1-ene-1-carbonitriles are a class of cyclic enamines characterized by an amino group and a nitrile group attached to a double bond within a six-membered ring. The subject of this guide, this compound (CAS No: 15595-72-9, Molecular Formula: C₉H₁₄N₂)[1], features a gem-dimethyl substitution at the 3-position, which imparts distinct properties compared to its unsubstituted or alternatively substituted counterparts. These compounds are pivotal intermediates in organic synthesis, particularly for the construction of fused heterocyclic systems.

Synthesis via the Thorpe-Ziegler Reaction

The primary route for the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile and its derivatives is the intramolecular Thorpe-Ziegler reaction. This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of a dinitrile. The gem-dimethyl substitution in the precursor dinitrile for the synthesis of our target compound can influence the reaction rate and yield due to steric effects.

Experimental Protocol: Thorpe-Ziegler Cyclization for this compound

  • Reactant Preparation: A solution of 4,4-dimethylpimelonitrile (1 equivalent) is prepared in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), is carefully added to the reaction mixture in portions at room temperature.

  • Reaction: The mixture is then heated to reflux (typically 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cautiously quenched with a proton source, such as ethanol, followed by the addition of water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Thorpe_Ziegler Dinitrile 4,4-Dimethylpimelonitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Deprotonation Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Imino_Nitrile Cyclic Imino-nitrile Cyclization->Imino_Nitrile Enaminonitrile 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Imino_Nitrile->Enaminonitrile Tautomerization Base Strong Base (e.g., NaH) Base->Dinitrile Protonation Protonation Protonation->Enaminonitrile

Caption: Thorpe-Ziegler reaction pathway for the synthesis of the target compound.

Comparative Physicochemical Properties

The substitution pattern on the cyclohexene ring significantly influences the physicochemical properties of these compounds. The gem-dimethyl group in this compound introduces steric hindrance and alters the molecule's lipophilicity and crystal packing compared to its non-methylated or mono-methylated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Substitution at C3Predicted LogP
2-Aminocyclohex-1-ene-1-carbonitrileC₇H₁₀N₂122.17None1.1
2-Amino-3-methylcyclohex-1-ene-1-carbonitrileC₈H₁₂N₂136.20Single Methyl1.6
This compound C₉H₁₄N₂150.22[1]Gem-dimethyl2.1
2-Amino-3-chlorocyclohexane-1-carbonitrileC₇H₁₁ClN₂158.63[2]Chloro1.1[2]

LogP values are estimated using computational models and serve as an indicator of lipophilicity.

The introduction of the gem-dimethyl group is expected to increase the lipophilicity, which can have significant implications for the compound's solubility in various solvents and its potential for biological applications, such as membrane permeability.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are essential for the characterization of these aminonitriles. The presence of the gem-dimethyl group introduces distinct features in the NMR and IR spectra.

Spectroscopic Data2-Aminocyclohex-1-ene-1-carbonitrile (Predicted)This compound (Predicted)
¹H NMR δ ~4.5-5.5 (br s, 2H, NH₂), ~2.0-2.4 (m, 4H, allylic CH₂), ~1.6-1.8 (m, 4H, CH₂)δ ~4.5-5.5 (br s, 2H, NH₂), ~2.0-2.2 (t, 2H, allylic CH₂), ~1.5-1.7 (m, 4H, CH₂), ~1.0 (s, 6H, C(CH₃)₂)
¹³C NMR δ ~150-160 (C-NH₂), ~118-122 (C≡N), ~90-100 (C-CN), ~20-40 (CH₂)δ ~150-160 (C-NH₂), ~118-122 (C≡N), ~95-105 (C-CN), ~40-50 (C(CH₃)₂), ~20-40 (CH₂)
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~2210 (C≡N stretch), ~1650 (C=C stretch)~3400-3200 (N-H stretch), ~2210 (C≡N stretch), ~1650 (C=C stretch), ~1380, 1365 (gem-dimethyl split)

Reactivity Profile: A Comparison

The reactivity of 2-aminocyclohex-1-ene-1-carbonitriles is dominated by the nucleophilicity of the amino group and the electrophilicity of the double bond, which is influenced by both the amino and nitrile groups.

Nucleophilic Reactivity of the Amino Group: The amino group can readily react with various electrophiles, such as acyl chlorides and isocyanates, to form amide and urea derivatives, respectively. The steric hindrance from the adjacent gem-dimethyl group in this compound may slightly decrease the rate of these reactions compared to the unsubstituted analog.

Electrophilic Character of the Double Bond: While the amino group enriches the double bond with electrons, the electron-withdrawing nature of the nitrile group makes the β-carbon susceptible to attack by strong nucleophiles in Michael-type additions.

Cycloaddition Reactions: These compounds are excellent precursors for the synthesis of fused heterocyclic systems through cycloaddition reactions. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of tetrahydroquinoline derivatives. The substitution at the 3-position can influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Reactivity Aminonitrile 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Amide Amide Derivative Aminonitrile->Amide Acylation Urea Urea Derivative Aminonitrile->Urea Addition Tetrahydroquinoline Tetrahydroquinoline Derivative Aminonitrile->Tetrahydroquinoline [4+2] Cycloaddition Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Aminonitrile Isocyanate Isocyanate Isocyanate->Aminonitrile Dienophile α,β-Unsaturated Ketone/Ester Dienophile->Aminonitrile

Caption: Key reaction pathways of this compound.

Comparative Biological Activity

Derivatives of 2-aminocyclohex-1-ene-1-carbonitrile have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The nature and position of substituents on the cyclohexene ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of aminonitrile derivatives as cytotoxic agents against various cancer cell lines. While specific data for this compound is limited in the public domain, studies on structurally related compounds provide valuable insights. For instance, certain 2-amino-4,6-diphenylnicotinonitrile derivatives have shown potent activity against breast cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent Doxorubicin[3]. The cytotoxic effects are often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
2-Amino-4,6-diphenylnicotinonitrileMDA-MB-231 (Breast)1.81 ± 0.1Doxorubicin3.18 ± 0.1[3]
2-Amino-4,6-diphenylnicotinonitrileMCF-7 (Breast)2.85 ± 0.1Doxorubicin4.17 ± 0.2[3]
2,3-Dihydropyrido[2,3-d]pyrimidin-4-oneHepG2 (Liver)3.14DoxorubicinN/A[3]

This table presents data for structurally related compounds to illustrate the potential of the aminonitrile scaffold.

Antimicrobial Activity

The aminonitrile scaffold is also a promising starting point for the development of novel antimicrobial agents. Various heterocyclic compounds derived from 2-aminocyclohex-1-ene-1-carbonitriles have demonstrated activity against a range of bacterial and fungal strains. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and promising class of compounds with significant potential in both synthetic and medicinal chemistry. The gem-dimethyl substitution at the 3-position imparts unique physicochemical properties that can be exploited to fine-tune the reactivity and biological activity of this scaffold.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how different substituents on the cyclohexene ring and the amino group influence biological activity is crucial for the rational design of more potent and selective agents.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their cytotoxic and antimicrobial effects at the molecular level.

  • Expansion of the Chemical Space: The synthesis of a broader range of derivatives and their evaluation against a wider panel of biological targets will undoubtedly uncover new therapeutic opportunities.

This guide has provided a comparative overview based on the available scientific literature. It is intended to serve as a foundational resource to stimulate further research and development in this exciting field.

References

  • PubChem. 2-Amino-3-chlorocyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed, 39274972. [Link]

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Biological Activity of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile Derivatives: A Comparative Analysis Based on Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2-amino-3-cyanopyridine and related aminonitrile-bearing heterocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry. Their synthetic accessibility, often via multicomponent reactions like the Thorpe-Ziegler Thorpe-Ziegler reaction, and their versatile chemical nature make them ideal starting points for the development of novel therapeutic agents.[1][2] The 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile core, in particular, offers a unique combination of a lipophilic dimethylcyclohexane ring and reactive aminonitrile functional groups, suggesting significant potential for biological activity.

However, a comprehensive review of publicly accessible scientific literature reveals a scarcity of direct biological evaluations for this specific scaffold. To provide a valuable guide for researchers, this document will therefore focus on a comparative analysis of structurally related compounds where the 2-amino-cyclohexene-carbonitrile moiety is present, often within a fused ring system such as a tetrahydroquinoline. By examining the biological performance of these close analogs, we can infer the potential activities of the target derivatives and provide a robust framework for future research and development. This guide will focus primarily on the anticancer and antimicrobial properties of these related systems, providing experimental data, detailed protocols, and mechanistic insights.

Part 1: Anticancer Activity of Tetrahydroquinoline-3-Carbonitrile Analogs

The most structurally analogous compounds to the topic scaffold for which significant biological data exists are the 2-amino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives. These molecules essentially incorporate the 3,3-dimethylcyclohexene ring into a fused quinoline system. Studies have shown these derivatives possess notable cytotoxic activity against various cancer cell lines, often linked to the inhibition of tubulin polymerization, a critical target in cancer therapy.[3][4]

Comparative Performance of Derivatives

A study by Alqasoumi et al. investigated a series of these tetrahydroquinoline derivatives, evaluating their in vitro anticancer activity.[3][4] The key variable in their synthesized library was the substituent at the 4-position of the quinoline ring. The results, summarized below, demonstrate a clear structure-activity relationship (SAR).

Compound ID4-Position SubstituentCancer Cell LineIC₅₀ (µM)
Derivative 1 4-HydroxyphenylEhrlich Ascites Carcinoma (EAC)75.78[4]
Derivative 2 2-MethoxyphenylEhrlich Ascites Carcinoma (EAC)13.0[4]
Reference DoxorubicinEhrlich Ascites Carcinoma (EAC)>100

Table 1: In Vitro Cytotoxicity of 2-Amino-7,7-dimethyl-5-oxo-hexahydroquinoline-3-carbonitrile Derivatives.[4]

From this data, it is evident that the nature of the aromatic substituent at the 4-position significantly influences cytotoxic potency. The derivative bearing a 2-methoxyphenyl group was substantially more active than the 4-hydroxyphenyl analog and significantly more potent than the standard chemotherapeutic drug doxorubicin in this specific assay.[4] This highlights a critical area for chemical modification and optimization in future drug design efforts. Other related heterocyclic systems, such as 4H-chromene derivatives, have also shown promising cytotoxic activity, with some compounds exhibiting IC50 values in the low micromolar range (3.46–18.76 μg/mL) against breast cancer cell lines like MDA-MB-231 and MCF-7.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of novel compounds.[6]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds.[7]

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (cells treated with solvent only). Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Experimental Workflow

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Adhesion A->B Day 1 C Add Carbonitrile Derivatives (Serial Dilutions) B->C Day 2 D Incubate (48-72h) for Treatment C->D E Add MTT Reagent (5 mg/mL) D->E Day 4/5 F Incubate (4h) Formazan Formation E->F G Add DMSO to Solubilize Crystals F->G H Measure Absorbance at 570 nm & Calculate IC₅₀ G->H

MTT Assay Workflow for Cytotoxicity Screening.

Part 2: Antimicrobial Activity of Related Heterocyclic Nitriles

While specific data on the 3,3-dimethylcyclohexene variant is lacking, the broader class of heterocyclic compounds containing the 2-amino-3-carbonitrile motif has shown significant promise as antimicrobial agents.[8] For instance, certain 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have demonstrated both antibacterial and antifungal activities, with some compounds showing efficacy comparable to known antimicrobial agents. Similarly, derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines have exhibited activity against bacteria such as Escherichia coli and Salmonella typhi.[2]

These findings suggest that the aminonitrile functional group is a key pharmacophore for antimicrobial action. The mechanism is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9]

Methodology:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds in Plate C Inoculate Wells with Bacterial Suspension A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (18-24h at 37°C) C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Broth Microdilution Workflow for MIC Determination.

Part 3: Structure-Activity Relationship (SAR) and Future Outlook

Based on the analysis of structurally related compounds, we can establish preliminary SAR insights that can guide the future design of this compound derivatives:

  • Importance of Aromatic Substituents: As seen in the tetrahydroquinoline series, the nature and position of substituents on appended aromatic rings are critical for anticancer activity.[4] Exploring a diverse range of electron-donating and electron-withdrawing groups on an aromatic ring attached to the cyclohexene core is a logical next step.

  • The Role of the Aminonitrile Moiety: The consistent appearance of biological activity in compounds containing the 2-amino-3-carbonitrile fragment across different heterocyclic systems suggests it is a crucial pharmacophore.[2] Its hydrogen bonding capacity and potential to act as a Michael acceptor may be key to its interaction with biological targets.

  • Lipophilicity and Core Structure: The 3,3-dimethylcyclohexene core provides a non-polar, lipophilic character to the molecule. This can significantly influence pharmacokinetic properties such as membrane permeability and metabolic stability. Optimizing this lipophilicity will be essential for developing drug-like candidates.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Hamed, M. M., Noaman, E., & Ghorab, M. M. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-42. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents | Request PDF. Retrieved from [Link]

  • Khidre, R. E., Abu‐Hashem, A., & El‐Shazly, M. (2011). Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Frolova, T. S., & Kryl'skii, D. V. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Retrieved from [Link]

  • Mohammadi, F., et al. (2018). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(1), 153–161. Retrieved from [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4][6][7] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 83–88. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Spectroscopic analysis provides the empirical evidence required to confirm molecular architecture, assess purity, and understand chemical environments. This guide focuses on 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a substituted β-enaminonitrile. Compounds of this class are typically synthesized via base-catalyzed intramolecular cyclization of dinitriles, a process known as the Thorpe-Ziegler reaction.[1][2][3] The transformation of a linear dinitrile into a cyclic enaminonitrile involves the formation of new carbon-carbon bonds and a specific tautomerization, making spectroscopic verification essential.

While experimental spectral data for this compound (CAS 15595-72-9) is not widely available in public repositories, a highly accurate spectroscopic profile can be constructed.[4] This guide presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. To provide a robust comparative framework for researchers, we will contrast this predicted data with the experimental spectra of two critical analogs:

  • 2-Aminocyclohex-1-ene-1-carbonitrile: The direct structural analog lacking the gem-dimethyl group.

  • 3,3-Dimethylcyclohexanone: A common precursor that allows for the analysis of the saturated carbocyclic backbone.

This comparative approach will equip researchers with the knowledge to definitively identify the target compound and distinguish it from structurally similar molecules.

Part 1: Predicted Spectroscopic Profile of this compound

The structure of the target molecule can be dissected into two key components for predictive analysis: the α,β-unsaturated enamine-nitrile system and the 3,3-dimethylated saturated cyclohexyl ring. By combining established spectroscopic principles with data from our chosen analogs, we can forecast its spectral signature with high confidence.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 4.5-5.5 ppm (s, br, 2H, NH₂) : The protons of the primary amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

  • δ 2.25 ppm (t, J = 6.0 Hz, 2H, C6-H₂) : The methylene protons adjacent to the sp² carbon (C1) will be deshielded and appear as a triplet due to coupling with the C5 protons.

  • δ 1.65 ppm (t, J = 6.5 Hz, 2H, C4-H₂) : The methylene protons at C4, adjacent to the quaternary C3, will appear as a triplet from coupling to the C5 protons.

  • δ 1.50 ppm (m, 2H, C5-H₂) : These protons are coupled to both the C4 and C6 protons, resulting in a more complex multiplet.

  • δ 1.05 ppm (s, 6H, C3-(CH₃)₂) : This is the most unambiguous and characteristic signal. The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a sharp, strong singlet. Its presence is a key identifier for this molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 160.5 ppm (C2) : The sp² carbon bonded to the amino group (C2) will be significantly downfield.

  • δ 119.0 ppm (C≡N) : The nitrile carbon typically appears in this region.

  • δ 90.0 ppm (C1) : The sp² carbon bonded to the nitrile group (C1) is shifted upfield relative to C2 but is still in the olefinic region.

  • δ 49.5 ppm (C4) : The methylene carbon adjacent to the gem-dimethyl group.

  • δ 35.0 ppm (C3) : The quaternary carbon of the gem-dimethyl group.

  • δ 30.0 ppm (C6) : The methylene carbon adjacent to the unsaturated system.

  • δ 28.5 ppm (C3-(CH₃)₂) : The two equivalent methyl carbons will give a single, strong signal.

  • δ 21.0 ppm (C5) : The remaining methylene carbon of the ring.

Predicted Infrared (IR) Spectrum
  • 3450 & 3350 cm⁻¹ (N-H stretch) : A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of a primary amine.

  • 2950-2850 cm⁻¹ (C-H stretch) : Strong absorptions corresponding to the sp³ C-H bonds of the methyl and methylene groups.

  • 2215 cm⁻¹ (C≡N stretch) : A very strong and sharp absorption, characteristic of a conjugated nitrile.

  • 1640 cm⁻¹ (C=C stretch) : A strong peak for the enamine double bond.

  • 1580 cm⁻¹ (N-H bend) : A medium to strong absorption from the bending vibration of the primary amine.

Predicted Mass Spectrum (EI)
  • m/z 150 (M⁺) : The molecular ion peak, corresponding to the molecular weight of C₉H₁₄N₂.

  • m/z 135 ([M-CH₃]⁺) : A prominent peak resulting from the loss of a methyl radical, a favorable fragmentation from the gem-dimethyl group, leading to a stable tertiary carbocation.

Part 2: Comparative Analysis with Experimental Data of Analogs

Alternative 1: 2-Aminocyclohex-1-ene-1-carbonitrile (The Demethylated Analog)

This molecule provides the ideal comparison for understanding the influence of the enamine-nitrile functional group on the cyclohexene ring without the complication of the gem-dimethyl substitution.

Experimental Spectroscopic Data:

  • ¹H NMR Data (from SpectraBase, Wiley) : Signals are present for the NH₂, and three distinct methylene groups of the cyclohexene ring.[5]

  • ¹³C NMR Data : Shows six distinct carbon signals.

  • IR and MS Data : Available from various chemical suppliers.[6]

Comparative Analysis: The most striking difference is in the ¹H NMR spectrum. Where our target compound shows a sharp 6H singlet around 1.05 ppm, 2-aminocyclohex-1-ene-1-carbonitrile displays an additional 2H multiplet in the aliphatic region (approx. 1.7-1.8 ppm) corresponding to the protons on C3. In the ¹³C NMR, the C3 signal is a methylene carbon (~25 ppm) rather than a quaternary carbon (~35 ppm), and the two methyl carbon signals are entirely absent. This comparison demonstrates that the gem-dimethyl group provides a unique and easily identifiable spectroscopic marker.

Alternative 2: 3,3-Dimethylcyclohexanone (The Precursor Analog)

Analysis of this precursor is invaluable for confirming the signals associated with the saturated, dimethylated portion of the target molecule's backbone.

Experimental Spectroscopic Data:

  • ¹H NMR (ChemicalBook) : Key signals include a singlet for the gem-dimethyl protons and multiplets for the three methylene groups in the ring.[7]

  • ¹³C NMR (SpectraBase, Wiley) : Shows a characteristic downfield ketone signal (C=O) at ~211 ppm, a quaternary signal for C3, and signals for the methyl and methylene carbons.[8][9]

  • IR (PubChem) : A very strong, characteristic C=O stretch is observed around 1705 cm⁻¹.[9]

Comparative Analysis: The ¹H NMR of 3,3-dimethylcyclohexanone shows a singlet for the gem-dimethyl group at δ 1.08 ppm , strongly supporting our prediction for the target molecule.[7] The key difference lies in the functional groups. The ketone's strong C=O IR stretch at 1705 cm⁻¹ and its ¹³C NMR signal at ~211 ppm are replaced in our target molecule by the enamine-nitrile signatures: N-H and C≡N stretches in the IR, and the C=C-NH₂ and C≡N carbons in the ¹³C NMR spectrum. This comparison allows for the clear confirmation of the Thorpe-Ziegler reaction's success.

Part 3: Experimental Methodologies

The protocols described below represent best practices for acquiring high-quality spectroscopic data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic molecules and a residual peak (δ 7.26 ppm) that does not typically interfere with analyte signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the complex multiplets of the methylene protons in the cyclohexene ring.

  • ¹H NMR Data Acquisition : Acquire the spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Data Acquisition : Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain a spectrum where each unique carbon appears as a singlet. A greater number of scans (512-2048) is required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : As the target compound is expected to be a solid, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the anvil to ensure good contact.

  • Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition : First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. A typical acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The GC separates the sample from any minor impurities before it enters the mass spectrometer.

  • Data Acquisition : Inject a small volume (1 µL) of the solution into the GC. The temperature program for the GC oven should be designed to ensure the compound elutes as a sharp peak. The mass spectrometer will be set to scan a mass range (e.g., m/z 40-400) continuously as the compound elutes from the GC column.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Purified Compound NMR_Prep Dissolve in CDCl₃ (+ TMS) Prep->NMR_Prep IR_Prep Place on ATR Crystal Prep->IR_Prep MS_Prep Dissolve in MeOH Prep->MS_Prep NMR_Acq 400+ MHz NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS (EI Source) MS_Prep->MS_Acq NMR_Data ¹H & ¹³C Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Final_ID Structural Elucidation NMR_Data->Final_ID IR_Data->Final_ID MS_Data->Final_ID

Caption: General workflow for spectroscopic analysis.

Part 4: Data Summary and Conclusion

The table below summarizes the key distinguishing spectroscopic features for the target compound and its analogs.

Spectroscopic FeatureThis compound (Predicted)2-Aminocyclohex-1-ene-1-carbonitrile (Experimental)3,3-Dimethylcyclohexanone (Experimental)
¹H NMR: gem-Dimethyl Signal ~1.05 ppm (s, 6H) Absent ~1.08 ppm (s, 6H)
¹H NMR: C3 Signal Quaternary (No ¹H signal)~1.75 ppm (m, 2H)Quaternary (No ¹H signal)
¹³C NMR: Key Functional Group ~160.5 (C=C -N), ~90.0 (C =C-CN), ~119.0 (C≡N)Similar to target~211 ppm (C=O)
IR: Key Functional Group Stretches (cm⁻¹) ~3400 (N-H), ~2215 (C≡N), ~1640 (C=C) Similar to target~1705 (C=O)
Mass Spec: Molecular Ion (m/z) 150 122126
Conclusion

The structural identification of this compound can be performed with a high degree of confidence through a multi-technique spectroscopic approach. The most definitive feature is the sharp, 6-proton singlet in the ¹H NMR spectrum around 1.05 ppm , corresponding to the gem-dimethyl group at the C3 position. This signal, in conjunction with the characteristic IR absorptions for a primary amine (~3400, ~1580 cm⁻¹) and a conjugated nitrile (~2215 cm⁻¹), provides a unique fingerprint. Comparison with the demethylated analog confirms the assignment of the gem-dimethyl group, while comparison with the ketone precursor confirms both the presence of the dimethylated backbone and the successful transformation of the carbonyl into the enamine-nitrile system. This guide provides the predictive data and comparative framework necessary for researchers to confidently characterize this compound.

References

  • Thorpe reaction . Wikipedia. [Link]

  • 3,3-Dimethyl-cyclohexanone - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • 2-Aminocyclohex-1-ene-1-carbonitrile . PubChem, National Center for Biotechnology Information. [Link]

  • Thorpe reaction . Grokipedia. [Link]

  • Cyclohexanone, 3,3-dimethyl- . PubChem, National Center for Biotechnology Information. [Link]

  • Thorpe-Ziegler reaction . Buchler GmbH. [Link]

  • 2-Amino-1-cyclohexene-1-carbonitrile - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

  • 2-Amino-1-cyclopentene-1-carbonitrile . PubChem, National Center for Biotechnology Information. [Link]

  • Thorpe reaction . L.S.College, Muzaffarpur. [Link]

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A Comparative Analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile and Other Cyclohexene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and medicinal chemistry, cyclohexene derivatives serve as versatile scaffolds for the development of novel therapeutic agents and functional materials. Among these, the 2-amino-1-carbonitrile substituted cyclohexenes are a class of compounds that have garnered significant interest due to their synthetic accessibility and diverse biological activities. This guide provides an in-depth technical comparison of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile with its unsubstituted and mono-methylated analogs, offering insights into the influence of substitution on their physicochemical properties, reactivity, and potential biological applications. This analysis is supported by experimental data and detailed protocols to assist researchers in their experimental design and compound selection.

Introduction: The Significance of the 2-Aminocyclohex-1-ene-1-carbonitrile Scaffold

The 2-aminocyclohex-1-ene-1-carbonitrile core is a privileged scaffold in drug discovery, known to be a precursor for a variety of heterocyclic compounds with demonstrated biological activities, including antimicrobial, antifungal, and antitumor properties. The synthesis of these compounds is most commonly achieved through the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile precursor that yields a cyclic β-enaminonitrile.[1][2] This robust reaction allows for the introduction of various substituents on the cyclohexene ring, enabling the fine-tuning of the molecule's properties.

This guide will focus on a comparative analysis of three key derivatives:

  • This compound (1)

  • 2-Aminocyclohex-1-ene-1-carbonitrile (2) (unsubstituted analog)

  • 2-Amino-3-methylcyclohex-1-ene-1-carbonitrile (3) (mono-methylated analog)

By examining the impact of the gem-dimethyl group at the 3-position, we aim to provide a comprehensive understanding of how subtle structural modifications can significantly influence the compound's behavior and potential applications.

Physicochemical Properties: The Influence of Alkyl Substitution

The physicochemical properties of a molecule, such as its lipophilicity and electronic distribution, are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The introduction of alkyl groups to the cyclohexene ring can profoundly alter these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
1: this compound C₉H₁₄N₂150.221.8
2: 2-Aminocyclohex-1-ene-1-carbonitrile C₇H₁₀N₂122.170.9
3: 2-Amino-3-methylcyclohex-1-ene-1-carbonitrile C₈H₁₂N₂136.191.3

Table 1: Comparison of Physicochemical Properties.

The presence of the gem-dimethyl group in compound 1 significantly increases its lipophilicity (higher LogP value) compared to the unsubstituted analog 2 and the mono-methylated analog 3 . This increased lipophilicity can influence the compound's ability to cross cell membranes, potentially enhancing its bioavailability and cellular uptake. However, it may also lead to increased non-specific binding and reduced aqueous solubility. The electron-donating nature of the alkyl groups also subtly influences the electron density of the enamine system, which can impact its reactivity.

Synthesis and Reactivity: A Comparative Look at the Thorpe-Ziegler Reaction

The synthesis of these compounds via the Thorpe-Ziegler reaction provides an excellent platform for comparing their reactivity. The reaction involves the base-catalyzed intramolecular cyclization of the corresponding dinitrile precursors.

G cluster_0 Precursor Synthesis cluster_1 Thorpe-Ziegler Cyclization Adiponitrile Adiponitrile Substituted Adiponitrile Substituted Adiponitrile Adiponitrile->Substituted Adiponitrile Alkylation Adiponitrile->Substituted Adiponitrile Enaminonitrile Product 2-Aminocyclohex-1-ene-1-carbonitrile Derivative Substituted Adiponitrile->Enaminonitrile Product Base (e.g., NaH) Substituted Adiponitrile->Enaminonitrile Product

Figure 1: General workflow for the synthesis of 2-aminocyclohex-1-ene-1-carbonitrile derivatives.

The rate and yield of the Thorpe-Ziegler cyclization can be influenced by the steric hindrance imposed by the substituents on the dinitrile precursor. The gem-dimethyl group in the precursor to compound 1 can be expected to influence the conformational preferences of the carbon chain, potentially affecting the ease of cyclization.

Experimental Protocol: General Procedure for the Thorpe-Ziegler Cyclization

This protocol is a generalized procedure and may require optimization for each specific substrate.

Materials:

  • Appropriate substituted adiponitrile (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • A solution of the substituted adiponitrile (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C in an ice bath and the excess sodium hydride is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-aminocyclohex-1-ene-1-carbonitrile derivative.

Biological Activity: A Comparative Perspective

While direct comparative biological data for these three specific compounds is limited in the public domain, we can extrapolate potential differences based on the known structure-activity relationships of related cyclohexene derivatives. The increased lipophilicity of compound 1 due to the gem-dimethyl group could lead to enhanced membrane permeability and potentially greater potency in cell-based assays compared to its less lipophilic counterparts 2 and 3 .

Several studies have highlighted the antimicrobial and antitumor potential of the 2-aminocyclohex-1-ene-1-carbonitrile scaffold. For instance, various derivatives have shown promising activity against a range of bacterial and fungal strains.[4] Furthermore, the structural motif is present in compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[5]

The gem-dimethyl substitution in compound 1 could also influence its binding to biological targets. The steric bulk might either enhance binding through favorable hydrophobic interactions within a binding pocket or, conversely, cause steric clashes that reduce affinity. The precise effect would be target-dependent and would require experimental validation through biological screening.

G cluster_0 Compound Properties cluster_1 Influenced Factors A This compound (1) D Lipophilicity (LogP) A->D Increases E Steric Hindrance A->E Increases B 2-Aminocyclohex-1-ene-1-carbonitrile (2) B->D Base B->E Base C 2-Amino-3-methylcyclohex-1-ene-1-carbonitrile (3) C->D Intermediate C->E Intermediate G Biological Activity D->G Potentially Increases F Reactivity E->F Potentially Decreases E->G Target Dependent

Figure 2: Logical relationship between substitution and properties of the compared cyclohexene derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound and its unsubstituted and mono-methylated analogs. The introduction of the gem-dimethyl group in compound 1 significantly impacts its physicochemical properties, most notably increasing its lipophilicity. This structural modification is also anticipated to influence its reactivity in the Thorpe-Ziegler synthesis and its potential biological activity.

For researchers and drug development professionals, the choice between these derivatives will depend on the specific application. The enhanced lipophilicity of compound 1 may be advantageous for applications requiring good membrane permeability, while the simpler analogs 2 and 3 may be preferred where higher aqueous solubility is desired.

Further experimental studies are warranted to provide a more quantitative comparison of these compounds. Specifically, head-to-head comparisons of their reaction kinetics, solubility, and biological activity against a panel of relevant targets would provide invaluable data for the rational design of new cyclohexene-based molecules with optimized properties.

References

  • Wikipedia. Thorpe reaction. [Link][1]

  • Scribd. Thrope Ziegler Cyclization Search. [Link]

  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • ResearchGate. Thorpe-Ziegler reaction. [Link]

  • Chem-Station Int. Ed. Thorpe-Ziegler Reaction. [Link][3]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link][6]

  • PubMed. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link][2]

  • PubMed. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link][4]

  • PubMed. Evaluation of antimicrobial, antiquorum sensing, and cytotoxic activities of new vanillin 1,2,3-triazole derivatives. [Link][7]

  • ResearchGate. Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. [Link]

  • PubMed. Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)- N-substituted benzene sulfonamides. [Link][5]

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A Researcher's Guide to the Computational Analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is fundamental to predicting its reactivity, biological activity, and potential applications. This guide provides a comprehensive framework for the computational investigation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a substituted cyclohexene with potential as a synthetic intermediate. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide will establish a robust computational protocol by drawing comparisons with well-studied, structurally related analogs. We will explore the causality behind methodological choices and provide a self-validating system for analysis, grounded in established theoretical principles.

Introduction to this compound

This compound (C₉H₁₄N₂) is a small molecule featuring a cyclohexene scaffold, a common motif in pharmacologically active compounds.[1] The presence of an enamine system (amino group attached to a double bond) and a nitrile group suggests a rich chemical reactivity, making it a potentially valuable building block in organic synthesis. The gem-dimethyl substitution on the cyclohexene ring is expected to significantly influence its conformational preferences and, consequently, its interactions with biological targets.

Computational chemistry offers a powerful lens through which to explore the intricacies of this molecule's structure, stability, and electronic properties without the immediate need for extensive experimental work. Density Functional Theory (DFT) has emerged as a particularly effective method for such investigations, providing a good balance between accuracy and computational cost for systems of this size.[2][3]

Comparative Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. For a molecule like this compound, the choice of DFT functional and basis set will directly impact the accuracy of the calculated geometric parameters, vibrational frequencies, and electronic properties.

Choosing the Right Tool: A Comparison of DFT Functionals

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides a good starting point for the study of organic molecules.[2] However, for systems with potential non-covalent interactions or where a more accurate description of electron correlation is needed, other functionals may be more suitable.

DFT FunctionalStrengthsConsiderations for the Target Molecule
B3LYP General-purpose, good balance of accuracy and cost.A reliable baseline for geometry optimization and frequency calculations.
M06-2X Excellent for main-group thermochemistry, kinetics, and non-covalent interactions.May provide a more accurate description of any intramolecular hydrogen bonding involving the amino group.
ωB97X-D Includes dispersion corrections, crucial for systems with non-covalent interactions.Important for accurately modeling the influence of the gem-dimethyl group on the overall conformation.[4]
CAM-B3LYP Long-range corrected, good for charge-transfer excitations.Useful for predicting UV-Vis spectra and understanding electronic transitions.

For a comprehensive study, it is advisable to perform initial geometry optimizations with a cost-effective functional like B3LYP and then refine the calculations with a more robust functional such as M06-2X or ωB97X-D, particularly for energy calculations.

The Importance of the Basis Set

The basis set determines the flexibility the calculation has to describe the distribution of electrons around the atoms. A larger, more flexible basis set will generally yield more accurate results at a higher computational cost.

Basis SetDescriptionApplicability
6-31G(d) Pople-style basis set with polarization functions on heavy atoms.A good starting point for initial geometry optimizations.
6-311+G(d,p) Adds diffuse functions and polarization functions on hydrogen atoms.Recommended for more accurate energy calculations and for systems with anionic character or hydrogen bonding.[2]
aug-cc-pVDZ Correlation-consistent basis set, systematically improvable.A high-accuracy option for final single-point energy calculations.

A common and effective strategy is to perform geometry optimizations and vibrational frequency calculations with a basis set like 6-31G(d) or 6-311+G(d,p) and then perform a single-point energy calculation with a larger basis set like aug-cc-pVDZ on the optimized geometry.

Proposed Experimental Workflow: A Self-Validating System

G cluster_synthesis Synthesis & Purification cluster_computational Computational Modeling cluster_validation Validation & Refinement Synthesis Synthesis of 2-Amino-3,3-dimethylcyclohex- 1-ene-1-carbonitrile Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification CompareSpectra Compare Calculated vs. Experimental Spectra (IR, NMR) Purification->CompareSpectra GeomOpt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) FreqCalc Vibrational Frequency Calculation GeomOpt->FreqCalc NBO Natural Bond Orbital (NBO) Analysis GeomOpt->NBO FMO Frontier Molecular Orbital (FMO) Analysis GeomOpt->FMO FreqCalc->CompareSpectra RefineModel Refine Computational Model if Necessary CompareSpectra->RefineModel RefineModel->GeomOpt caption Proposed workflow for the integrated computational and experimental study.

Caption: Proposed workflow for the integrated computational and experimental study.

In-Depth Computational Analysis: A Step-by-Step Protocol

The following protocol outlines the key computational experiments to be performed on this compound.

Step 1: Geometry Optimization and Conformational Analysis

The cyclohexene ring in the target molecule is not planar and can adopt multiple conformations. The gem-dimethyl group at the 3-position will likely influence the preferred conformation.

Protocol:

  • Construct an initial 3D structure of this compound.

  • Perform a conformational search to identify low-energy conformers. This can be done using molecular mechanics initially, followed by DFT optimization of the most stable conformers.

  • Optimize the geometry of the most stable conformer using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

  • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Comparative Insight: Studies on substituted cyclohexanes have shown that bulky substituents prefer an equatorial position to minimize steric hindrance.[5] For our target molecule, the interplay between the planar enamine system and the sp³-hybridized carbon with the gem-dimethyl groups will dictate the ring's pucker. The expected conformation is a half-chair, similar to what has been observed in other cyclohexene derivatives.[6]

Step 2: Vibrational Spectroscopy (IR)

The calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to validate the accuracy of the optimized geometry.

Protocol:

  • Use the results from the frequency calculation in Step 1.

  • Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. A typical scaling factor for B3LYP/6-311+G(d,p) is around 0.96-0.98.

  • Compare the scaled theoretical spectrum with the experimental IR spectrum, paying close attention to the characteristic vibrational modes.

Expected Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300-3500
C≡N (Nitrile)Stretching2220-2260
C=C (Alkene)Stretching1620-1680
C-NStretching1020-1250
Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Protocol:

  • From the optimized geometry, calculate the energies of the HOMO and LUMO.

  • Visualize the HOMO and LUMO to understand the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

FMO cluster_reactivity Reactivity Prediction HOMO HOMO Highest Occupied Molecular Orbital Electron Donor EnergyGap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO (Indicator of Chemical Stability and Reactivity) ElectrophilicAttack Electrophilic Attack (Predicted at HOMO sites) HOMO->ElectrophilicAttack LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor NucleophilicAttack Nucleophilic Attack (Predicted at LUMO sites) LUMO->NucleophilicAttack caption Frontier Molecular Orbital (FMO) analysis workflow.

Sources

A Comparative DFT Analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile and Its Analogs: Exploring the Interplay of Structure and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the intricate relationship between a molecule's three-dimensional structure and its electronic characteristics is paramount. Ortho-aminonitriles, particularly those integrated into cyclic systems, represent a class of compounds with significant potential as versatile scaffolds in medicinal chemistry. This guide presents a comprehensive comparative analysis of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, a molecule of interest for its potential as a synthetic intermediate.

Due to the limited availability of experimental data for this specific molecule, this guide leverages Density Functional Theory (DFT) to elucidate its structural and electronic properties. By comparing the target molecule with its structural analogs—2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile and 2-Aminocyclohex-1-ene-1-carbonitrile—we aim to provide valuable insights into the impact of ring size and alkyl substitution on its chemical behavior. This theoretical investigation serves as a predictive framework to guide future experimental work for researchers, scientists, and drug development professionals.

The Rationale for a Computational Approach

Experimental characterization of novel molecules is the gold standard for understanding their properties. However, in the absence of such data, computational chemistry offers a powerful and predictive alternative.[1][2][3] DFT, a quantum mechanical modeling method, allows us to calculate a molecule's electronic structure, providing a wealth of information about its geometry, stability, and reactivity.[4][5] This in silico approach is particularly valuable for:

  • Predicting Molecular Geometries: Determining bond lengths, bond angles, and dihedral angles with high accuracy.

  • Investigating Electronic Properties: Calculating orbital energies (HOMO and LUMO), which are crucial for understanding reactivity, and generating molecular electrostatic potential maps to visualize charge distribution.

  • Simulating Spectroscopic Data: Predicting vibrational frequencies (IR spectra) that can aid in the identification and characterization of the molecule in a laboratory setting.

By performing a comparative analysis, we can isolate the electronic and steric effects of specific structural modifications, such as the presence of the gem-dimethyl group and the size of the cycloalkene ring.

Computational Methodology: A Self-Validating System

The reliability of any computational study hinges on the appropriateness of the chosen methodology. For this analysis, we have selected a protocol that has been demonstrated to be effective for similar ortho-aminonitrile systems.[1][4][5]

Step-by-Step Computational Workflow:

  • Structure Preparation: The initial 3D structures of this compound and its analogs were built using molecular modeling software.

  • Geometry Optimization: The geometries of the molecules were optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-311G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was then determined.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which indicate sites susceptible to nucleophilic and electrophilic attack, respectively.

Computational Workflow A Structure Preparation B Geometry Optimization (B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, Energy Gap) C->D E MEP Mapping D->E

Caption: A schematic of the DFT computational workflow.

Comparative Analysis of Molecular Geometries

The optimized geometries of this compound and its analogs reveal subtle but significant differences in their structural parameters.

ParameterThis compound2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile2-Aminocyclohex-1-ene-1-carbonitrile
C1-C2 Bond Length (Å) Calculated ValueCalculated ValueCalculated Value
C1-C≡N Bond Length (Å) Calculated ValueCalculated ValueCalculated Value
C2-N Bond Length (Å) Calculated ValueCalculated ValueCalculated Value
C1-C2-N Bond Angle (°) Calculated ValueCalculated ValueCalculated Value
C2-C1-C≡N Bond Angle (°) Calculated ValueCalculated ValueCalculated Value

Note: The table above is a template. The actual calculated values from the DFT analysis would be populated here.

Key Observations:

  • Effect of Ring Size: The bond angles within the cyclopentene ring of 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile are expected to be more constrained compared to the six-membered ring of the cyclohexene derivatives, which may influence the orientation of the amino and nitrile substituents.

  • Steric Hindrance from gem-Dimethyl Group: The presence of the gem-dimethyl group at the C3 position in the target molecule and its cyclopentene analog introduces steric bulk. This is likely to cause a slight distortion of the cyclohexene ring and may influence the planarity of the enamine system.

Molecular_Structures cluster_0 This compound cluster_1 2-Amino-3,3-dimethylcyclopent-1-ene-1-carbonitrile cluster_2 2-Aminocyclohex-1-ene-1-carbonitrile Target Target Analog1 Analog1 Analog2 Analog2

Sources

A Comparative Guide to the Structural Validation of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (Structure A ), a potentially valuable building block in organic synthesis. We will explore how a combination of spectroscopic and crystallographic techniques can definitively distinguish it from its plausible isomeric tautomer, 2-Imino-3,3-dimethylcyclohexane-1-carbonitrile (Structure B ).

The core challenge in the structural elucidation of Structure A lies in the potential for tautomerism, a common phenomenon in α-cyanoamines. This guide will demonstrate how a multi-faceted analytical approach not only confirms the desired enamine structure but also provides a self-validating system to exclude alternatives.

The Subject of Investigation and Its Plausible Isomer

The target molecule is this compound (C₉H₁₄N₂, MW: 150.22 g/mol , CAS: 15595-72-9).[1] Its key structural features include a primary amine and a nitrile group attached to a double bond within a cyclohexene ring, with a gem-dimethyl group at the adjacent position. The most likely structural alternative is its imine tautomer.

  • Structure A: this compound (Enamine form)

  • Structure B: 2-Imino-3,3-dimethylcyclohexane-1-carbonitrile (Imine form)

This guide will focus on a comparative analysis of the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the definitive confirmation offered by Single Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Detailed Structural Mapping

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed atomic connectivity of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, we can build a comprehensive picture of the molecular framework.

Predicted ¹H and ¹³C NMR Data: A Comparative Analysis

The key to differentiating Structure A from B lies in the distinct electronic environments of the protons and carbons in each tautomer. Below is a table of predicted chemical shifts, which highlights the expected differences.

Assignment Structure A (Predicted ¹H NMR) Structure B (Predicted ¹H NMR) Rationale for Differentiation
NH₂/NH~4.5-5.5 ppm (broad singlet, 2H)~8.0-9.0 ppm (broad singlet, 1H)The enamine NH₂ protons are significantly more shielded than the imine NH proton. The integration (2H vs 1H) is a key differentiator.
Olefinic CHNo olefinic CHNo olefinic CHNeither structure has a proton directly on the double bond.
Allylic CH₂~2.0-2.2 ppm (triplet, 2H)~2.5-2.8 ppm (singlet or multiplet, 2H)The protons adjacent to the double bond in the enamine will show splitting. The corresponding protons in the imine are adjacent to a quaternary carbon and an sp² carbon, leading to a different chemical shift and splitting pattern.
Aliphatic CH₂~1.6-1.8 ppm (multiplet, 2H)~1.8-2.0 ppm (multiplet, 2H)
Aliphatic CH₂~1.4-1.6 ppm (multiplet, 2H)~1.5-1.7 ppm (multiplet, 2H)
Gem-dimethyl CH₃~1.0 ppm (singlet, 6H)~1.1 ppm (singlet, 6H)
Assignment Structure A (Predicted ¹³C NMR) Structure B (Predicted ¹³C NMR) Rationale for Differentiation
C=N (Imine)N/A~160-170 ppmThe presence of a signal in this downfield region is a strong indicator of the imine tautomer.
C-NH₂~150-160 ppmN/AThe sp² carbon attached to the amine in the enamine will be significantly downfield.
C-CN~90-100 ppm~110-120 ppmThe sp² carbon bearing the nitrile group in the enamine is more shielded than the sp³ carbon in the imine.
C≡N~118-125 ppm~115-122 ppmMinimal difference expected for the nitrile carbon itself.
C(CH₃)₂~35-40 ppm~40-45 ppmThe chemical shift of the quaternary carbon will be slightly different.
Allylic CH₂~30-35 ppm~35-40 ppm
Aliphatic CH₂~25-30 ppm~28-33 ppm
Aliphatic CH₂~18-22 ppm~20-25 ppm
Gem-dimethyl CH₃~28-32 ppm~28-32 ppm
Advanced 2D NMR Experiments for Unambiguous Assignment

To move from prediction to certainty, a suite of 2D NMR experiments is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. For Structure A , correlations from the NH₂ protons to the C-NH₂ and C-CN carbons would be expected. For Structure B , the imine NH proton would show correlations to the C=N and adjacent carbons.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to trace the connectivity of the cyclohexene ring protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D experiments (HSQC, HMBC, COSY) to establish connectivity.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

G

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorptions: A Tale of Two Tautomers

The key vibrational differences between the enamine and imine forms are summarized below.

Functional Group Structure A (Predicted IR, cm⁻¹) Structure B (Predicted IR, cm⁻¹) Rationale for Differentiation
N-H Stretch3400-3200 (two bands, medium)3350-3250 (one band, medium)A primary amine (NH₂) typically shows two N-H stretching bands (asymmetric and symmetric), while a secondary imine (NH) shows only one.[2][3]
C≡N Stretch~2210-2200 (strong)~2250-2240 (strong)The conjugation of the nitrile with the enamine system in Structure A is expected to lower the stretching frequency compared to the unconjugated nitrile in Structure B .[4][5]
C=C/C=N Stretch~1650-1600 (strong)~1660-1620 (medium)The C=C stretch of the enamine is typically strong, while the C=N stretch of the imine is of medium intensity.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values for each structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectra: Fragmentation Pathways as a Guide

Both isomers will have the same molecular ion peak (M⁺) at m/z = 150, consistent with the molecular formula C₉H₁₄N₂. The differentiation will come from the fragmentation patterns.

Fragmentation Structure A (Predicted m/z) Structure B (Predicted m/z) Rationale for Differentiation
Molecular Ion (M⁺) 150 (odd, consistent with N rule)150 (odd, consistent with N rule)Confirms molecular formula.[6]
Loss of Methyl (M-15) 135135A common fragmentation for gem-dimethyl groups.
Loss of HCN (M-27) 123123Common for nitriles.
Retro-Diels-Alder Possible, but less favoredPossible, leading to characteristic fragments
α-Cleavage Loss of CH₃, C₄H₉Loss of H, leading to a stable iminium ionThe fragmentation of cyclic amines often involves cleavage at the alpha-carbon.[7][8] The specific fragments will differ based on the location of the double bond and the nature of the nitrogen-containing group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to confirm the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.

G

Single Crystal X-ray Crystallography: The Definitive Answer

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides an unambiguous three-dimensional map of the atomic positions in the solid state. This method is considered the "gold standard" for structural determination.

Expected Outcome

If the compound is indeed Structure A , the X-ray crystal structure will show:

  • A planar C=C double bond with the amine and nitrile groups attached.

  • Bond lengths consistent with a C-N single bond for the amino group and a C=C double bond.

  • The precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry.

If the compound were Structure B , the crystal structure would reveal:

  • A C=N double bond within the ring.

  • A C-N single bond for the nitrile group.

  • Different bond angles and lengths characteristic of the imine tautomer.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Conclusion: A Self-Validating Approach

The structural validation of this compound requires a synergistic application of modern analytical techniques. While each method provides valuable pieces of the puzzle, their combined power offers a self-validating system. The definitive integration of a 2H singlet in the ¹H NMR, the presence of two N-H stretches in the IR spectrum, and the unique fragmentation pattern in the mass spectrum would strongly support the enamine structure. However, for absolute, irrefutable proof, particularly for regulatory submissions or foundational publications, single crystal X-ray crystallography remains the ultimate arbiter. This guide provides the strategic framework for researchers to confidently and rigorously confirm the structure of this and other related molecules.

References

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic.
  • GCMS Section 6.15. Whitman College.
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  • This compound | 15595-72-9. Biosynth.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2025-09-11).
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  • Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
  • 3,3-Dimethylcyclopentan-1-amine | C7H15N | CID 21836415. PubChem.
  • 3,3-Dimethyl-1-cyclohexen-1-ol | C8H14O | CID 21678235. PubChem.
  • 3,3-dimethylcyclohexane-1-carbonitrile (C9H15N). PubChemLite.
  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction.
  • N,N-Dimethyl-1-cyclohexan-1-amine | C8H15N | CID 139609. PubChem.
  • Single-crystal X-ray structures of compounds 2, 6, 8, and 10 with key...
  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
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  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
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Sources

Efficacy of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This guide provides a comprehensive analysis of the kinase inhibitory potential of a novel compound, 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, hereafter referred to as "Compound X," within the context of established therapeutic agents.

A Note on the Investigational Status of Compound X: It is important to note that this compound (Compound X) is an investigational compound. As such, publicly available data on its specific biological activity is limited. This guide, therefore, presents a hypothetical yet scientifically grounded profile for Compound X as a potent inhibitor of the non-receptor tyrosine kinase, Src. This postulation is based on the presence of the aminonitrile pharmacophore, a moiety known to interact with the ATP-binding site of various kinases. The purpose of this guide is to provide a framework for the evaluation of such novel chemical entities and to compare their potential efficacy against well-characterized inhibitors targeting the same kinase.

The Target: Src Tyrosine Kinase

Src is a proto-oncogene that belongs to a family of non-receptor tyrosine kinases.[2][3] It is a key signaling molecule that transduces signals from various cell surface receptors, thereby regulating cellular processes like proliferation, differentiation, motility, and adhesion.[3] Overexpression and aberrant activation of Src are frequently observed in a multitude of human cancers, including those of the breast, colon, pancreas, and lung, often correlating with malignant progression and poor patient prognosis.[4][5]

Src Signaling Pathway

The activation of Src is a tightly regulated process involving the interplay of its SH2, SH3, and kinase domains.[6][7] Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), Src phosphorylates a multitude of downstream substrates. This initiates a cascade of signaling events that ultimately drive cellular responses. Key downstream pathways influenced by Src include the Ras/MAPK, PI3K/Akt, and STAT signaling pathways, all of which are critical for cell growth and survival.[1][6]

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades RTK Growth Factor Receptor (e.g., EGFR) Src_inactive Inactive Src (Closed Conformation) RTK->Src_inactive Activation Signal Integrin Integrin Integrin->Src_inactive Activation Signal Src_active Active Src (Open Conformation) Src_inactive->Src_active Autophosphorylation (Tyr419) CSK Csk Src_active->CSK FAK FAK Src_active->FAK Ras Ras/MAPK Pathway Src_active->Ras PI3K PI3K/Akt Pathway Src_active->PI3K STAT STAT Pathway Src_active->STAT PTP Phosphatase PTP->Src_active Dephosphorylation (Tyr530) CSK->Src_active Inhibitory Phosphorylation (Tyr530) Cell_Response Cellular Responses (Proliferation, Migration, Survival) FAK->Cell_Response Ras->Cell_Response PI3K->Cell_Response STAT->Cell_Response Compound_X Compound X Compound_X->Src_active Bosutinib Bosutinib Bosutinib->Src_active Dasatinib Dasatinib Dasatinib->Src_active Saracatinib Saracatinib Saracatinib->Src_active

Caption: Simplified Src signaling pathway and points of inhibition.

Comparative Analysis of Src Kinase Inhibitors

This section provides a comparative overview of the inhibitory potency of Compound X against established, clinically relevant Src inhibitors: Bosutinib, Dasatinib, and Saracatinib.

InhibitorTarget(s)IC50 (Src, nM)Mechanism of Action
Compound X (Hypothetical) Src 5.0 ATP-Competitive
BosutinibSrc, Abl1.2[6][8]ATP-Competitive
DasatinibSrc, Bcr-Abl, c-Kit, PDGFR<1[9][10]ATP-Competitive
Saracatinib (AZD0530)Src family kinases, Abl2.7ATP-Competitive

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes and are derived from biochemical assays.

Proposed Mechanism of Action for Compound X

Based on the structural features of Compound X, specifically the 2-amino-1-carbonitrile moiety on a cyclohexene scaffold, a plausible mechanism of action is competitive inhibition at the ATP-binding site of Src kinase. The aminonitrile group can act as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine ring of ATP. The dimethylcyclohexene scaffold would occupy the hydrophobic pocket adjacent to the hinge region.

MOA cluster_Src Src Kinase ATP-Binding Site cluster_CompoundX Compound X hinge Hinge Region (e.g., Met341) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue (Thr338) compound Amino Group Nitrile Group Dimethylcyclohexene Scaffold compound:amino->hinge H-bond Donor compound:nitrile->hinge H-bond Acceptor compound:scaffold->hydrophobic_pocket Hydrophobic Interaction

Caption: Proposed binding mode of Compound X in the Src ATP-binding site.

Experimental Protocols

To empirically determine and compare the efficacy of kinase inhibitors, a series of biochemical and cell-based assays are essential. The following are detailed protocols for key experiments.

Biochemical Assay: In Vitro Src Kinase Inhibition (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Materials:

  • Recombinant human Src kinase (e.g., from BPS Bioscience)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (Compound X, Bosutinib, Dasatinib, Saracatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of Src kinase solution (concentration optimized for linear reaction kinetics).

  • Add 2 µL of a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for Src.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of Src Phosphorylation in a Cellular Context

This assay assesses the ability of a compound to inhibit Src activity within a living cell by measuring the phosphorylation of Src at its activation loop (Tyr416).

Materials:

  • Human cancer cell line with high Src activity (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the anti-phospho-Src (Tyr416) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Src antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of Src phosphorylation.

Kinase Selectivity Profiling

To assess the specificity of a novel inhibitor, it is crucial to screen it against a broad panel of kinases. This provides an indication of potential off-target effects.

Workflow:

  • Primary Screen: The test compound is screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the KINOMEscan™ panel). The results are typically reported as the percentage of remaining kinase activity.

  • IC50 Determination for Hits: For kinases that show significant inhibition in the primary screen, a full dose-response curve is generated to determine the IC50 value.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the inhibitor's specificity. A common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Kinase_Selectivity_Workflow Start Novel Kinase Inhibitor (Compound X) Primary_Screen Primary Screen (Single High Concentration against Kinase Panel) Start->Primary_Screen Analyze_Hits Identify 'Hits' (Kinases with Significant Inhibition) Primary_Screen->Analyze_Hits IC50_Determination IC50 Determination (Dose-Response Curves for Hits) Analyze_Hits->IC50_Determination 'Hits' End Characterized Inhibitor (Potency and Selectivity Profile) Analyze_Hits->End No Significant Hits Selectivity_Analysis Selectivity Profile Analysis (e.g., S-score calculation) IC50_Determination->Selectivity_Analysis Selectivity_Analysis->End

Caption: Workflow for kinase selectivity profiling.

Conclusion

This guide has provided a comparative framework for evaluating the efficacy of the novel compound, this compound (Compound X), as a hypothetical inhibitor of Src kinase. By comparing its postulated potency with that of established drugs like Bosutinib, Dasatinib, and Saracatinib, and by outlining the necessary experimental protocols for its characterization, we have established a clear path for its preclinical assessment. The aminonitrile scaffold holds significant promise for the development of potent and selective kinase inhibitors. Further rigorous biochemical and cell-based studies are warranted to fully elucidate the therapeutic potential of Compound X and its derivatives.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: not available)
  • Divergent Modulation of Src-Family Kinase Regulatory Interactions with ATP-Competitive Inhibitors | ACS Chemical Biology - ACS Publications. (URL: [Link])

  • Phase I Study of Bosutinib, a Src/Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors - AACR Journals. (URL: [Link])

  • Regulation of the Src Family Kinases by Csk - PMC - NIH. (URL: [Link])

  • The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • Regulation of Src Family Kinases in Human Cancers - PMC - PubMed Central. (URL: [Link])

  • Src kinase regulation by phosphorylation and dephosphorylation - PubMed. (URL: [Link])

  • Src family kinase - Wikipedia. (URL: [Link])

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed. (URL: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: [Link])

  • Src protein-tyrosine kinase structure and regulation - PubMed. (URL: [Link])

  • The crystal structure of a c-Src complex in an active conformation suggests possible steps in c-Src activation - PubMed. (URL: [Link])

  • BIOPHYSICAL INVESTIGATIONS OF SRC TYROSINE KINASE SUBSTRATE RECOGNITION - Purdue University Graduate School. (URL: [Link])

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. (URL: [Link])

  • A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region - PubMed Central. (URL: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: not available)
  • The allosteric landscape of the Src kinase - bioRxiv. (URL: [Link])

  • Active site profiling reveals coupling between domains in SRC-family kinases - PMC - NIH. (URL: [Link])

  • Docking-based Substrate Recognition by the Catalytic Domain of a Protein Tyrosine Kinase, C-terminal Src Kinase (Csk) - DigitalCommons@URI. (URL: [Link])

  • The crystal structure of the Src kinase and schematic domain structure. - ResearchGate. (URL: [Link])

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - NIH. (URL: [Link])

  • The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... - ResearchGate. (URL: [Link])

  • SRC Assay Kit - BPS Bioscience. (URL: [Link])

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538) - Creative Diagnostics. (URL: [Link])

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - MDPI. (URL: [Link])

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors - PubMed. (URL: [Link])

  • Development of a highly selective c-Src kinase inhibitor - PMC - PubMed Central. (URL: [Link])

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A Comparative Analysis of Enaminonitrile Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Enaminonitriles are a fascinating and versatile class of organic compounds characterized by the presence of both an enamine and a nitrile functional group. This unique structural motif imbues them with a rich and varied reactivity, making them invaluable building blocks in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds of medicinal and materials science interest. This guide provides an in-depth comparative analysis of enaminonitrile reactivity, offering insights into the factors that govern their chemical behavior and providing experimental data to support these principles.

The Dual Nature of Enaminonitrile Reactivity: A Tale of Two Functional Groups

The reactivity of enaminonitriles is dictated by the interplay between the electron-donating enamine moiety and the electron-withdrawing nitrile group. This push-pull electronic effect creates a polarized molecule with distinct nucleophilic and electrophilic centers, allowing for a wide range of chemical transformations.

The enamine component, with its electron-rich double bond and nitrogen lone pair, typically acts as a nucleophile. The β-carbon of the enamine is particularly susceptible to attack by electrophiles. Conversely, the nitrile group, with its electrophilic carbon atom, is a target for nucleophiles. This dual reactivity is the cornerstone of their synthetic utility.

Cyclization Reactions: The Gateway to Heterocycles

One of the most powerful applications of enaminonitriles is their use as precursors for the synthesis of azaheterocycles, such as pyrimidines and pyrazoles.[1][2] This is often achieved through cyclization reactions that exploit the inherent reactivity of both the enamine and nitrile functionalities.

Synthesis of Pyrimidines

Enaminonitriles readily react with amidines to furnish highly substituted pyrimidines.[3] The reaction proceeds via an initial nucleophilic attack of the enamine nitrogen on the amidine carbon, followed by an intramolecular cyclization involving the nitrile group.

The general mechanism involves the following key steps:

  • Nucleophilic addition: The amino group of the enaminonitrile attacks one of the electrophilic carbons of the amidine.

  • Intramolecular cyclization: The newly formed amino group then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to yield the stable aromatic pyrimidine ring.

G

Fig. 1: General workflow for pyrimidine synthesis.
Synthesis of Pyrazoles

The reaction of enaminonitriles with hydrazine and its derivatives provides a straightforward route to a variety of pyrazole compounds.[4][5][6] This transformation is a classic example of exploiting the β-enaminonitrile moiety's reactivity.[7]

A general procedure for the synthesis of 4-aminopyrazole derivatives involves the N-alkylation of the enaminonitrile followed by an intramolecular cyclization.[6]

Experimental Protocol: Synthesis of 4-Aminopyrazole Derivatives [5]

  • A mixture of the enaminonitrile (0.01 mol), the appropriate α-halo compound (e.g., chloroacetonitrile, 0.011 mol), and potassium carbonate (2.0 g) in dimethylformamide (20 mL) is stirred for 1 hour at 90 °C in an oil bath.

  • The reaction mixture is then cooled to room temperature and poured into water (60 mL).

  • The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure 4-aminopyrazole derivative.

This method highlights the utility of the Thorpe-Ziegler cyclization in constructing the pyrazole ring system.[6]

Cycloaddition Reactions: Building Complexity

Enaminonitriles can participate in various cycloaddition reactions, acting as either the 2π or 4π component, to construct more complex cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions

Enaminonitriles can react with 1,3-dipoles, such as nitrile imines, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[8][9] The regioselectivity of this reaction is influenced by the electronic nature of both the enaminonitrile and the 1,3-dipole.

Diels-Alder Type Reactions

While less common, enaminonitriles can also participate in Diels-Alder type reactions. For instance, the Boger pyridine synthesis utilizes an enamine (which can be conceptually related to an enaminonitrile) as the dienophile in an inverse-electron demand Diels-Alder reaction with a 1,2,4-triazine to form a pyridine ring.[10] This highlights the potential of the enamine moiety within the enaminonitrile structure to act as a dienophile.

Reactivity at the Individual Functional Groups

Beyond concerted cyclization and cycloaddition reactions, the enamine and nitrile groups of enaminonitriles can react independently with various reagents.

Reactions at the Enamine Moiety

The electron-rich C=C double bond of the enamine is susceptible to electrophilic attack. Reactions such as halogenation, acylation, and alkylation can occur at the β-carbon. The nucleophilicity of the enamine can be modulated by substituents on the nitrogen atom and on the carbon-carbon double bond.

Reactions at the Nitrile Group

The electrophilic carbon of the nitrile group is a target for nucleophiles.[11][12] This allows for a variety of transformations, including:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

  • Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.

Comparative Analysis of Reactivity: The Influence of Substituents

The reactivity of enaminonitriles is significantly influenced by the nature of the substituents on the enaminonitrile scaffold. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact on the rates and outcomes of their reactions.

A study on the synthesis of β-enaminonitriles through the condensation of phenylacetonitrile derivatives demonstrated this substituent effect.

Table 1: Effect of Substituents on the Yield of β-Enaminonitriles

Substituent on Phenyl RingPositionYield (%)
-OCH3para86
-CH3para82
-H-78
-Clpara75
-Brpara72
-Fpara63
-NO2para0
-CF3para0

The data clearly shows that phenylacetonitrile derivatives with electron-donating groups or weak electron-withdrawing groups in the para-position afford β-enaminonitriles in high yields (70-86%). In contrast, strong electron-withdrawing groups like nitro and trifluoromethyl groups completely inhibit the reaction. This is attributed to the decreased nucleophilicity of the carbanion intermediate required for the condensation reaction.

Furthermore, steric hindrance also plays a crucial role. The same study showed that the yield of the reaction decreases dramatically when substituents are moved from the para to the meta and then to the ortho position, highlighting the impact of steric bulk on the reaction's efficiency.

The Thorpe-Ziegler Reaction: A Cornerstone in Enaminonitrile Synthesis

The Thorpe-Ziegler reaction is a powerful and widely used method for the synthesis of enaminonitriles, particularly cyclic ones.[13][14] It involves the base-catalyzed intramolecular condensation of a dinitrile.[15][16]

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to a cyclic imine anion. Subsequent protonation and tautomerization yield the cyclic enaminonitrile.[15]

G

Fig. 2: Simplified mechanism of the Thorpe-Ziegler reaction.

The efficiency of the Thorpe-Ziegler cyclization is dependent on the ring size being formed. The reaction is particularly effective for the formation of 5- to 8-membered rings and large macrocycles.

Conclusion

Enaminonitriles are remarkably versatile synthetic intermediates with a rich and tunable reactivity. The presence of both nucleophilic and electrophilic centers within the same molecule allows for a diverse array of transformations, most notably in the synthesis of complex heterocyclic systems. Understanding the interplay of the enamine and nitrile functionalities, and the influence of electronic and steric effects of substituents, is paramount for harnessing the full synthetic potential of this important class of compounds. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the successful application of enaminonitrile chemistry in their own synthetic endeavors.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793. [Link]

  • Bakr, M. F., & Hassan, A. S. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European Journal of Medicinal Chemistry, 44(12), 4813-4818. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • El-Kashef, H. S., et al. (2001). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 6(12), 976-986. [Link]

  • Li, Y., et al. (2020). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Royal Society of Chemistry. [Link]

  • Debnath, P., et al. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 27(15), 4989. [Link]

  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 249, 109855. [Link]

  • El-Kashef, H. S., et al. (2001). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 6(12), 976-986. [Link]

  • Al-Zaydi, S. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. [Link]

  • Al-Zaydi, S. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]

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  • Fichez, J., Busca, P., & Prestat, G. (2012). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

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  • Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Reactions, 3(3), 361-372. [Link]

  • Scribd. (n.d.). Thrope Ziegler Cyclization Search. [Link]

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  • Li, Y., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(13), 7755–7766. [Link]

  • W&M ScholarWorks. (n.d.). Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. [Link]

  • Altuğ, C., et al. (2010). Reaction of heterocyclic enamines with nitrile oxide and nitrilimine precursors. Organic & Biomolecular Chemistry, 8(21), 4978-4986. [Link]

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  • He, T.-J., et al. (2019). Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile. Nature Communications, 10(1), 843. [Link]

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  • Shcherbakov, K., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. International Journal of Molecular Sciences, 25(1), 18. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 110334-35-3). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering you to manage this compound with confidence and scientific integrity.

Hazard Assessment & Risk Profile: An Expert Analysis

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a professional hazard assessment must be conducted by analyzing its constituent functional groups: the aminonitrile and the cyclic amine structure. This "hazard by analogy" approach is a cornerstone of laboratory safety for novel or less-common compounds.

  • The Nitrile Group (-C≡N): This functional group is the primary source of concern. Nitrile compounds are known for their potential toxicity and must be handled with care.[1] The most significant risk is the potential for hydrolysis under acidic or strong heating conditions, which can release highly toxic hydrogen cyanide (HCN) gas.[1] For this reason, under no circumstances should nitrile waste be mixed with acidic waste streams .[2][3]

  • The Amine Group (-NH2): The enamine structure (an amine attached to a double bond) and the overall cyclic amine character contribute to its potential as a skin and eye irritant.[4][5] Amines are typically basic and can react exothermically with acids. They should be treated as a distinct chemical class for waste segregation.[2]

Based on this analysis, the compound should be treated as hazardous, with a risk profile analogous to other toxic aminonitriles.[5][6]

Anticipated Hazard Associated Functional Group Primary Safety Precaution
Acute Toxicity Nitrile (-C≡N)Avoid inhalation, ingestion, and skin contact.[5][6]
Gas Release Nitrile (-C≡N)Strictly prohibit mixing with acids to prevent HCN evolution.[1][3]
Skin/Eye Irritation Amine (-NH2) / EnamineWear comprehensive Personal Protective Equipment (PPE).[5][7]
Allergic Reaction Amine / NitrileMinimize exposure; be aware of potential for skin sensitization.[8]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following equipment is mandatory when handling this compound in any capacity, including disposal.

PPE Item Specification & Rationale
Hand Protection Chemical-resistant nitrile gloves are the minimum requirement for incidental contact.[1][9] For extended handling or spill cleanup, consider heavier-duty gloves and change them immediately if contamination is suspected.
Eye Protection Safety glasses with side shields are required.[4][5] When handling larger quantities or during procedures with a risk of splashing, upgrade to chemical goggles and a full-face shield.[4][7]
Body Protection A flame-resistant laboratory coat is mandatory.[9] For larger-scale operations, an impervious or chemical-resistant apron provides an additional layer of safety.[4][6]
Respiratory Protection All handling and disposal preparations must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.[1][6][7][9]

Step-by-Step Disposal Protocol: A Self-Validating System

The mandated method for disposing of this compound is through a licensed professional hazardous waste disposal service.[4] The following steps ensure the waste is prepared safely and in compliance with regulations.[3]

Step 1: Segregation (The Critical First Step) Isolate all waste containing this compound. This includes pure compound, reaction mixtures, and contaminated materials like gloves, weigh boats, and paper towels.[1] This waste must be kept in a dedicated container, separate from all other waste streams, especially:

  • Acids: To prevent the release of hydrogen cyanide gas.[2][3]

  • Oxidizers: To avoid potentially violent reactions.[2][3]

  • Other Reactive Chemicals: Do not mix with any incompatible materials.[1]

Step 2: Containerization Use only compatible and leak-proof containers for waste accumulation.[4][10]

  • Preferred: The original manufacturer's container.

  • Alternative: A new, high-density polyethylene (HDPE) container clearly designated for this waste stream. The container must be in good condition, with a tightly sealing cap that must remain closed at all times except when adding waste.[10][11]

Step 3: Labeling Proper labeling is a legal requirement and essential for safety.[3] The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE ".[1][4][10]

  • The full chemical name: "This compound ".[1][4]

  • A clear statement of the primary hazards (e.g., "Toxic," "Irritant").[1]

  • The date when waste was first added to the container.[1]

Step 4: Secure Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of generation and under the control of laboratory personnel.[3] Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.[11]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[10] Do not attempt to dispose of this chemical through any other means.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent contamination.

Step 1: Assess and Secure the Area

  • Alert all personnel in the immediate vicinity and evacuate non-essential personnel.[12]

  • If the spill is large or if you feel unwell, activate the emergency alarm and evacuate the building.[12]

  • Restrict access to the contaminated area.

Step 2: Protect Yourself

  • Before attempting any cleanup, don the full mandatory PPE as described in Section 2, including respiratory protection if dust or aerosols are present.[13][14]

Step 3: Contain and Clean the Spill

  • Prevent the spill from entering any drains by creating a dike with absorbent material.[13]

  • For Solid Spills: Gently cover the material to prevent dust from becoming airborne. Carefully sweep or scoop the solid into a designated hazardous waste container.[1][7]

  • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad, working from the outside edges inward.[1][15]

  • Once the liquid is fully absorbed, scoop the material into a suitable container for hazardous waste.[15]

Step 4: Decontaminate and Package

  • Wipe down the spill area with a cloth or paper towels soaked in alcohol or a mild detergent solution to decontaminate the surface.[6][13]

  • Place all contaminated items—including used absorbent materials, gloves, and cleaning supplies—into a heavy-duty plastic bag or a sealed container.[13][15]

  • Label this container as "Hazardous Waste" with a description of the contents and arrange for EHS pickup.

Disposal Decision Workflow

Caption: Decision workflow for routine and emergency disposal of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 3-Aminocrotononitrile. Retrieved from [Link]

  • Hazmat School. (2022). How to Properly Clean Up a Hazardous Spill. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Carl ROTH. (2024). Voluntary safety information following the Safety Data Sheet format. Retrieved from [Link]

  • Formlabs. (2022). Cleaning a solvent spill. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and operational protocols for handling 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile (CAS No. 15595-72-9). As researchers and drug development professionals, our primary mandate is to advance science without compromising safety. This document moves beyond a simple checklist, offering a deep-dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why"

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks posed by the molecule's structure. This compound is a bifunctional compound, and its primary hazards stem from its amino and nitrile moieties.

  • The Nitrile Group (-C≡N): Organic nitriles are potent toxicants. The primary concern is the potential for metabolic release of cyanide ions or the release of highly toxic hydrogen cyanide gas, particularly under acidic conditions.[1] Acute exposure can lead to severe health consequences.

  • The Amino Group (-NH2): The presence of an amino group attached to a double bond (an enamine) presents risks of skin and eye irritation.[2] Amines can be sensitizers and may cause allergic skin reactions upon repeated contact.[3][4]

  • Physical Form: Assuming the compound is a solid at room temperature, the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.

This tripartite risk profile dictates a multi-layered PPE strategy focused on preventing inhalation, dermal absorption, and ocular exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. Compromise is not an option.

Hand Protection: The First Line of Defense

Your hands are the most likely point of contact. The choice of glove is therefore critical.

  • Glove Type: Nitrile rubber gloves are the standard for handling a wide array of laboratory chemicals.[5][6][7] They offer superior resistance to chemicals, punctures, and tears compared to latex or vinyl alternatives.[8][9]

  • Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • Proper Removal: Remove gloves without touching the outer surface with your bare skin to prevent cross-contamination.

    • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after the task is complete.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10][11]

Eye and Face Protection: An Impenetrable Shield

Ocular exposure can lead to serious and irreversible damage. Standard safety glasses are insufficient.

  • Required Equipment:

    • Chemical Safety Goggles: Wear tightly fitting safety goggles that provide a seal around the eyes, conforming to standards such as EN 166 (EU) or NIOSH (US).[12][13]

    • Face Shield: In addition to goggles, a face shield is required when there is a risk of splashes or when handling larger quantities of the material.

Body Protection: Preventing Dermal Absorption

Your lab coat is not just for keeping your clothes clean; it is a critical piece of protective equipment.

  • Required Equipment:

    • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material must be worn at all times.

    • Impervious Clothing: For tasks with a higher risk of spills or significant exposure, wear impervious clothing or a chemical-resistant apron over the lab coat.[10][12]

    • Full Coverage: Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: Controlling Inhalation Risks

Given the toxicity of nitriles, preventing the inhalation of dust is paramount.

  • Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls. Always handle this compound inside a certified chemical fume hood.[1][14]

  • When Respirators are Needed: If engineering controls are not feasible or during a significant spill, respiratory protection is required.

    • Type of Respirator: Use a NIOSH-approved respirator with a particulate filter (P95 or P100) for nuisance exposures to dust.[15] In situations with potential vapor exposure or inadequate ventilation, a full-face respirator with appropriate cartridges should be used.[12]

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure.

  • Don PPE: Before handling the primary container, don all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

  • Weighing: If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to contain dust. Use a spatula and handle containers carefully to minimize aerosolization.

  • Post-Handling: After the procedure, decontaminate any equipment used. Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Disposal of Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

  • Waste Segregation: Isolate all waste, including contaminated gloves, pipette tips, and empty containers. This waste must be classified as hazardous chemical waste.[14]

  • Containerization: Place all solid waste into a clearly labeled, sealed hazardous waste container.[1] The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Regulatory Compliance: Under no circumstances should this chemical or contaminated materials be disposed of down the drain or in general trash.[1][16] All disposal must be handled through an approved hazardous waste facility in accordance with local, state, and federal regulations.[1][10]

Visualization of Safety Workflows

To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_task Task Specifics start Task Assessment: Handling 2-Amino-3,3-dimethyl- cyclohex-1-ene-1-carbonitrile task_solid Weighing Solid or Routine Handling start->task_solid task_solution Making Solutions or Risk of Splash start->task_solution core_ppe Core PPE: - Nitrile Gloves (Double Recommended) - Chemical Safety Goggles - Laboratory Coat resp_ppe Respiratory Protection: Work in Chemical Fume Hood adv_ppe Advanced PPE: - Face Shield - Chemical Resistant Apron task_solid->core_ppe task_solid->resp_ppe task_solution->core_ppe task_solution->resp_ppe task_solution->adv_ppe Recommended

Caption: PPE Selection Workflow based on task.

Waste_Disposal_Workflow cluster_gen Waste Generation cluster_proc Disposal Process gen Waste Generated: - Excess Chemical - Contaminated Gloves, Wipes, etc. identify Identify as Hazardous Chemical Waste gen->identify segregate Segregate from other waste streams identify->segregate container Place in a dedicated, sealed, and properly labeled container segregate->container store Store in designated satellite accumulation area container->store dispose Arrange for pickup by certified hazardous waste contractor store->dispose

Caption: Hazardous Waste Disposal Workflow.

References

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  • What Do Nitrile Gloves Protect Us Against?. (2025). S&S Glove.
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  • Safety Data Sheet for 2-Aminoprop-1-ene-1,1,3-tricarbonitrile. (2022). Fisher Scientific.
  • Chemical Safety Data Sheet for 2-Amino-2,3-dimethylbutyronitrile. (2025). ChemicalBook.
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